4-Ethyl-2-methylaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-ethyl-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFVTWKQFZGFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597593 | |
| Record name | 4-Ethyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71757-56-7 | |
| Record name | 4-Ethyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Section 1: Core Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 4-Ethyl-2-methylaniline
This document provides a comprehensive technical overview of this compound (CAS No. 71757-56-7), a substituted aromatic amine. Designed for researchers, chemists, and drug development professionals, this guide synthesizes its chemical properties, plausible synthetic routes, analytical characterization, safety protocols, and potential applications. As a specialized chemical intermediate, understanding its profile is crucial for its effective and safe utilization in complex synthetic workflows.
This compound, also known as 4-ethyl-2-methylbenzenamine, belongs to the toluidine family of isomers.[1][2] Its structure, featuring an aniline core with methyl and ethyl substitutions at the 2 and 4 positions respectively, makes it a valuable and versatile building block in organic synthesis. The strategic placement of these alkyl groups influences the nucleophilicity of the amine and the regioselectivity of subsequent reactions on the aromatic ring.
Chemical Structure
The molecular structure of this compound is fundamental to its reactivity and function.
Caption: 2D Structure of this compound.
Physicochemical Data
Comprehensive experimental data for this compound is not widely published. The following table consolidates available computed data from reputable databases and provides context for its expected properties.[3]
| Property | Value / Information | Source |
| CAS Number | 71757-56-7 | [1][2][3][4] |
| Molecular Formula | C₉H₁₃N | [1][3] |
| Molecular Weight | 135.21 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-ethyl-2-methylbenzenamine, 2-Methyl-4-aethylanilin | [1][2] |
| Appearance | Expected to be a liquid, may darken on exposure to air/light (common for anilines) | Inferred |
| Boiling Point | Not experimentally determined. Estimated to be ~220-230 °C. (Isomer 4-Ethylaniline boils at 216 °C) | Inferred |
| Melting Point | Not determined | N/A |
| Density | Not experimentally determined. Estimated to be ~0.96-0.98 g/mL. (Isomer 4-Ethylaniline density is 0.975 g/mL) | Inferred |
| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents (e.g., ethanol, ether, acetone) | Inferred |
| XLogP3 | 2.1 - 2.7 | [2][3] |
| Topological Polar Surface Area | 26 Ų | [1][3] |
Section 2: Synthesis and Purification Protocol
The synthesis of this compound is not commonly detailed in standard literature. However, a plausible and robust synthetic route can be designed based on established organometallic and reduction methodologies. A logical approach involves the nitration of 3-ethyltoluene followed by the reduction of the resulting nitroaromatic intermediate.
This protocol is a self-validating system; successful isolation and characterization of the intermediate (Step 2) and final product (Step 3) via TLC and spectroscopy confirm reaction progression and success.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from 3-ethyltoluene.
Materials:
-
3-Ethyltoluene (CAS: 620-14-4)[2]
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or 10% Palladium on Carbon (Pd/C)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol (for reduction)
-
Ethyl Acetate & Hexanes (for chromatography)
-
Silica Gel
Step 1: Nitration of 3-Ethyltoluene
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 50 mL of concentrated H₂SO₄ to 0 °C in an ice-salt bath.
-
Slowly add 20 mL (0.22 mol) of 3-ethyltoluene to the cold acid with stirring.
-
Prepare the nitrating mixture by cautiously adding 15 mL of fuming HNO₃ to 30 mL of concentrated H₂SO₄, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the 3-ethyltoluene solution over 60-90 minutes. Causality: A slow, controlled addition is critical to prevent overheating and the formation of dinitrated byproducts. The temperature must be maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
-
Pour the reaction mixture slowly over 500 g of crushed ice. A yellow, oily layer containing the nitro isomers will separate.
-
Extract the aqueous layer three times with 100 mL portions of DCM.
-
Combine the organic extracts and wash with water, followed by saturated NaHCO₃ solution until effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude mixture of nitro isomers.
Step 2: Isolation of 1-ethyl-3-methyl-4-nitrobenzene
-
The crude product from Step 1 is a mixture of isomers. The desired 4-nitro isomer must be separated from others (e.g., 2-nitro, 6-nitro).
-
Perform column chromatography on silica gel using a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 98:2 hexanes:ethyl acetate).
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure desired isomer. The relative polarity and thus elution order will depend on the specific isomers formed.
Step 3: Reduction of the Nitro Group
-
Dissolve the purified 1-ethyl-3-methyl-4-nitrobenzene (0.1 mol) in 200 mL of ethanol (if using H₂/Pd-C) or concentrated HCl (if using SnCl₂).
-
Method A (Catalytic Hydrogenation): Add 1 mol% of 10% Pd/C to the ethanolic solution. Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).
-
Method B (Tin Chloride Reduction): Add an excess of SnCl₂·2H₂O (0.3 mol) to the acidic solution. Heat the mixture to 60-70 °C and stir for 3-4 hours until the reaction is complete (monitored by TLC).
-
Work-up:
-
For Method A: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent.
-
For Method B: Cool the mixture and slowly basify by adding 10M NaOH solution until the pH is >10 to precipitate tin salts and deprotonate the aniline hydrochloride.
-
-
Extract the final product with ethyl acetate or ether (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude this compound.
-
Purify the product via vacuum distillation or column chromatography if necessary.
Section 3: Spectroscopic and Analytical Characterization
Verifying the identity and purity of synthesized this compound is paramount. The following are the expected spectral characteristics based on its structure.
| Analysis Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.0-6.8 ppm: Aromatic protons (3H, complex multiplet).δ ~3.6 ppm: Broad singlet corresponding to the amine protons (2H, -NH₂).δ ~2.6 ppm: Quartet corresponding to the benzylic methylene protons (2H, -CH₂CH₃).δ ~2.2 ppm: Singlet from the methyl protons (3H, Ar-CH₃).δ ~1.2 ppm: Triplet from the terminal methyl protons of the ethyl group (3H, -CH₂CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~145-120 ppm: Six distinct signals for the aromatic carbons.δ ~28 ppm: Signal for the benzylic carbon (-CH₂CH₃).δ ~18 ppm: Signal for the aromatic methyl carbon (Ar-CH₃).δ ~15 ppm: Signal for the terminal ethyl carbon (-CH₂CH₃). |
| FT-IR (thin film, cm⁻¹) | ~3450-3300 cm⁻¹: Two distinct N-H stretching bands (primary amine).~3050-3000 cm⁻¹: Aromatic C-H stretching.~2980-2850 cm⁻¹: Aliphatic C-H stretching (ethyl and methyl groups).~1620 cm⁻¹: N-H scissoring (bending) vibration.~1500 cm⁻¹: Aromatic C=C stretching. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 135.Key Fragment: m/z = 120 (loss of a methyl group, [M-15]⁺), characteristic of benzylic cleavage. |
Section 4: Safety, Handling, and Disposal
| Hazard Category | Classification (Inferred) | Precautionary Statements |
| Acute Toxicity | Category 3/4 (Oral, Dermal, Inhalation) | P261: Avoid breathing vapors.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/clothing/eye protection. |
| Skin Corrosion/Irritation | Category 2 | P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Damage/Irritation | Category 2A | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Long-term Hazard | Suspected of causing organ damage through prolonged exposure. | P314: Get medical advice/attention if you feel unwell. |
Handling Protocol:
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.
-
Avoid all contact with skin and eyes and prevent inhalation of vapors.
-
Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and light.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.
Section 5: Applications in Research and Drug Development
While specific FDA-approved drugs containing the this compound moiety are not prominent, its value lies in its role as a versatile chemical intermediate. Aromatic amines are foundational scaffolds in medicinal chemistry.[8]
Potential Roles:
-
Scaffold for Lead Compounds: The aniline group provides a reactive handle for a multitude of chemical transformations, including amide bond formation, sulfonylation, and N-alkylation/arylation. This allows for the rapid generation of compound libraries for screening.
-
Synthesis of Heterocycles: It can serve as a precursor for synthesizing more complex heterocyclic systems, such as quinolines or benzimidazoles, which are privileged structures in drug discovery.
-
Intermediate for Agrochemicals and Dyes: Like many substituted anilines, it has potential applications in the synthesis of specialized dyes and agrochemical agents.
The presence of alkyl groups at the 2- and 4- positions can be used to modulate the lipophilicity and metabolic stability of a parent drug molecule, making it a useful fragment for structure-activity relationship (SAR) studies. For instance, related substituted anilines are known to be key components in developing agents with antibacterial properties.[9]
Conclusion
This compound (CAS: 71757-56-7) is a specialized substituted aniline with significant potential as a building block in synthetic organic chemistry. While comprehensive public data on its physical and toxicological properties is limited, its characteristics can be reliably inferred from related compounds. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and verification. For researchers in drug discovery and materials science, this compound represents a valuable, yet under-explored, intermediate for creating novel and complex molecular architectures.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C9H13N | CID 19035152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 71757-56-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. 3-Ethyl-4-methylaniline | 104715-64-2 | EEA71564 [biosynth.com]
An In-Depth Technical Guide to 4-Ethyl-2-methylaniline: Synthesis, Characterization, and Applications
Introduction: Situating 4-Ethyl-2-methylaniline in Modern Chemistry
Substituted anilines represent a cornerstone class of intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1] Their utility stems from the versatile reactivity of the aromatic amine functional group, which allows for a diverse range of chemical transformations. This compound, a distinct isomer within this family, presents a unique combination of steric and electronic properties conferred by its substitution pattern. This guide provides a comprehensive technical overview of its core properties, a validated synthetic pathway, robust protocols for its characterization, and an expert perspective on its potential applications for researchers and drug development professionals.
Core Molecular and Physical Properties
This compound is an aromatic amine with the chemical formula C₉H₁₃N.[2][3][4] Its structure consists of a benzene ring substituted with an amino group, a methyl group, and an ethyl group at positions 1, 2, and 4, respectively. This specific arrangement dictates its chemical behavior and physical characteristics.
A summary of its key identifiers and computed physical properties is presented below. It is crucial to note that while some experimental data for isomers is available, specific verified experimental values for properties like boiling and melting points of this compound are not consistently published. The data for its close isomer, 2-Methyl-6-ethylaniline, is provided for a reasonable estimation.[5]
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | PubChem[3] |
| Molecular Weight | 135.21 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 71757-56-7 | Guidechem[2][6] |
| Synonyms | 2-Methyl-4-aethylanilin, 4-ethyl-2-methylbenzenamine | Guidechem[2] |
| Monoisotopic Mass | 135.1048 g/mol | PubChem[3] |
| Physical State | Liquid (Predicted) | Inferred from isomers |
| Boiling Point (Isomer) | ~231 °C (for 2-Methyl-6-ethylaniline) | CAMEO Chemicals[5] |
| Density (Isomer) | ~0.969 g/mL at 20°C (for 2-Methyl-6-ethylaniline) | CAMEO Chemicals[5] |
| Topological Polar Surface Area | 26.02 Ų | Guidechem[6] |
Rational Synthesis Pathway: A Two-Step Approach
The synthesis of this compound can be logically achieved via a two-step process starting from the readily available precursor, 4-ethylaniline. This pathway leverages a classic electrophilic aromatic substitution followed by a standard reduction. The causality behind this strategy is rooted in the directing effects of the substituents on the aniline ring. The amino group is a powerful ortho-, para-director; however, to avoid polysubstitution and achieve regioselectivity, its activity is often modulated by acetylation. The subsequent nitration is directed to the position ortho to the amino group, followed by deprotection and reduction.
A more direct approach, adapted from a validated protocol for a similar transformation, involves the direct nitration of 4-ethylaniline, where careful control of reaction conditions is paramount to achieve the desired mono-nitrated intermediate, 4-ethyl-2-nitroaniline.[7] This intermediate is then reduced to the target compound.
Diagram of the Proposed Synthetic Workflow
Caption: A two-step workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
Part 1: Synthesis of 4-Ethyl-2-nitroaniline (Intermediate)
This protocol is adapted from the synthesis of 2-amino-3-nitrotoluene.[7]
-
System Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 30 mL of acetic anhydride. Cool the flask in an ice-salt bath to 0-5°C.
-
Precursor Addition: Slowly add 6.0 g of 4-ethylaniline to the cooled acetic anhydride dropwise, ensuring the temperature does not exceed 10°C. This in-situ acetylation protects the amine and modulates its reactivity.
-
Nitration: While maintaining the temperature between 10-13°C, add 6.3 mL of 70% nitric acid dropwise from the dropping funnel over 30 minutes with vigorous stirring. Careful temperature control is critical to prevent over-nitration and side reactions.
-
Reaction Quench: After the addition is complete, stir the mixture for an additional hour at 10-12°C. Pour the reaction mixture slowly onto 200 g of crushed ice with stirring. An oily product should separate.
-
Hydrolysis (Deprotection): Separate the oily layer and add to it 15 mL of concentrated hydrochloric acid. Heat the mixture gently for one hour to hydrolyze the acetyl group.
-
Work-up: Cool the solution and neutralize it carefully with a dilute aqueous sodium hydroxide solution until it is alkaline. Extract the product with chloroform (3 x 100 mL).
-
Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 4-ethyl-2-nitroaniline.
Part 2: Reduction to this compound (Final Product)
-
Reaction Setup: To a round-bottom flask containing the crude 4-ethyl-2-nitroaniline (5.7 g), add 30 mL of concentrated hydrochloric acid and 15 g of granular tin (Sn).
-
Reduction: Heat the mixture under reflux with stirring. The reaction is exothermic. If it becomes too vigorous, cool the flask transiently in an ice bath. Continue heating for 1-2 hours until the reaction is complete (monitored by TLC). This is a classic Bechamp reduction, a reliable method for converting aromatic nitro compounds to anilines.
-
Work-up: Cool the reaction mixture and make it strongly alkaline by the slow addition of 40% NaOH solution.
-
Extraction: Extract the product using diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Structural Elucidation and Quality Control
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized this compound. While public spectral databases for this specific compound are scarce, the expected outcomes from standard analytical techniques can be predicted based on its structure.
| Analytical Technique | Expected Key Observations |
| ¹H NMR | - Aromatic Region: Three distinct signals (approx. 6.5-7.0 ppm), likely two doublets and a singlet or complex splitting patterns confirming the 1,2,4-substitution. - Ethyl Group: A quartet (CH₂) and a triplet (CH₃). - Methyl Group: A singlet (Ar-CH₃). - Amine Group: A broad singlet (NH₂), which is D₂O exchangeable. |
| ¹³C NMR | - Nine distinct carbon signals. - Four signals in the aromatic region (approx. 115-150 ppm), with two quaternary carbons (C-N, C-Et, C-Me) and three CH carbons. - Signals for the ethyl and methyl carbons in the aliphatic region. |
| FT-IR Spectroscopy | - N-H Stretch: A characteristic pair of medium-intensity peaks around 3350-3450 cm⁻¹ for the primary amine. - C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. - C=C Stretch: Aromatic ring stretches in the 1500-1600 cm⁻¹ region. - C-N Stretch: A peak in the 1250-1350 cm⁻¹ region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): An intense peak at m/z = 135, corresponding to the molecular weight. - Major Fragment: A significant peak at m/z = 120, corresponding to the loss of a methyl group ([M-15]⁺), a common fragmentation pattern for ethylbenzenes. |
Applications in Drug Development and Chemical Synthesis
While specific blockbuster drugs citing this compound as a direct starting material are not prominent in public literature, its value lies in its role as a versatile chemical intermediate. The strategic placement of its functional groups makes it a highly valuable scaffold in medicinal chemistry.
-
Scaffold for Lead Optimization: The aniline moiety is a common feature in many biologically active compounds. It can serve as a key pharmacophore or as an anchor point for building more complex molecules. The methyl and ethyl groups provide lipophilicity and steric bulk, which can be used to fine-tune a drug candidate's binding affinity to its target receptor and to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Precursor for Heterocyclic Chemistry: The amino group can be readily diazotized and converted into a wide range of other functional groups, or it can be used as a nucleophile in condensation reactions to form heterocyclic rings (e.g., quinolines, indoles), which are prevalent structures in pharmaceuticals.
-
Analogue Synthesis: In drug discovery programs, creating a library of related compounds is essential for establishing structure-activity relationships (SAR). This compound is an ideal building block for creating analogues of known active molecules, where researchers systematically probe the effects of substituting different positions on the aromatic ring. Its utility is analogous to related intermediates like 4-Bromo-2-methylaniline, which is a cornerstone in synthesizing a wide array of pharmaceutical ingredients for oncology and infectious diseases.[8]
Safety, Handling, and Disposal
-
Hazard Assessment: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Handle as a suspected carcinogen and organ toxin with repeated exposure.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use chemical safety goggles and/or a full-face shield.
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.
-
Respiratory Protection: Handle only in a well-ventilated fume hood. If engineering controls are insufficient, use a respirator with an appropriate organic vapor cartridge.
-
-
Handling: Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Ensure eyewash stations and safety showers are readily accessible.
-
Storage: Store in a cool, dry, dark, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
This compound, with its distinct molecular structure, is a valuable intermediate for advanced chemical synthesis. While detailed experimental data in public literature is limited, its properties can be reliably inferred, and its synthesis can be achieved through established chemical transformations. Its true potential is realized when viewed as a versatile building block, offering medicinal chemists a scaffold with tunable steric and electronic properties for the rational design and optimization of novel therapeutic agents. As with all aniline derivatives, strict adherence to safety protocols is mandatory to ensure its responsible and effective use in research and development.
References
- 1. ncert.nic.in [ncert.nic.in]
- 2. Page loading... [guidechem.com]
- 3. This compound | C9H13N | CID 19035152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. keyorganics.net [keyorganics.net]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. Page loading... [guidechem.com]
- 7. prepchem.com [prepchem.com]
- 8. nbinno.com [nbinno.com]
IUPAC name for 4-Ethyl-2-methylaniline
An In-Depth Technical Guide to 4-Ethyl-2-methylaniline
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 71757-56-7), a key substituted aniline derivative. Intended for researchers, chemists, and professionals in drug development and materials science, this document details the compound's chemical identity, physicochemical properties, synthesis methodologies, and spectroscopic characterization. Furthermore, it explores the reactivity of the molecule and its applications as a versatile intermediate in the synthesis of complex organic compounds. Safety protocols and handling guidelines are also presented to ensure its proper use in a laboratory and industrial setting. The guide synthesizes information from authoritative chemical databases and literature to serve as a reliable resource for scientific and technical applications.
Chemical Identity and Nomenclature
This compound is an aromatic organic compound featuring an aniline core substituted with an ethyl group at the para-position (C4) and a methyl group at the ortho-position (C2) relative to the amino group. This specific substitution pattern imparts distinct chemical properties that make it a valuable building block in organic synthesis.
Its IUPAC name is This compound .[1] It is also known by synonyms such as 4-ethyl-2-methylbenzenamine and 2-Methyl-4-ethylaniline.[2][3] The structural arrangement of the substituents influences the electronic and steric environment of the amine and the aromatic ring, which dictates its reactivity.
Table 1: Chemical Identifiers and Core Properties of this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 71757-56-7 | [1][2] |
| Molecular Formula | C₉H₁₃N | [1][2] |
| Molecular Weight | 135.21 g/mol | [1][2] |
| Canonical SMILES | CCC1=CC(=C(C=C1)N)C | [1] |
| InChI | InChI=1S/C9H13N/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3,10H2,1-2H3 | [1][2] |
| InChIKey | AWFVTWKQFZGFDS-UHFFFAOYSA-N | [1][2] |
| PubChem CID | 19035152 | [1] |
| Topological Polar Surface Area | 26 Ų | [1][2] |
Synthesis and Manufacturing
The synthesis of this compound typically involves the reduction of a corresponding nitroaromatic precursor, a robust and widely used method for preparing anilines. The causality behind this choice lies in the accessibility of nitroaromatic compounds through electrophilic nitration and the high efficiency of nitro group reduction.
A primary route starts from 3-ethyltoluene (CAS 620-14-4) , which can be nitrated to form 3-ethyl-6-nitrotoluene. Subsequent reduction of the nitro group yields the target molecule.[3][4]
Experimental Protocol: Synthesis via Nitroarene Reduction
This protocol describes a standard laboratory-scale synthesis starting from the corresponding nitro compound, 4-ethyl-2-nitroaniline. The choice of a reducing agent like tin(II) chloride in hydrochloric acid is a classic method (Stephen reduction) known for its high yield and reliability in converting aromatic nitro groups to amines.
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethyl-2-nitroaniline (10 mmol).
-
Add ethanol (50 mL) to dissolve the starting material.
-
In a separate beaker, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 30 mmol) in concentrated hydrochloric acid (20 mL). The acid is crucial for the reaction mechanism and for keeping the tin salts in solution.
Step 2: Reduction Reaction
-
Slowly add the acidic tin(II) chloride solution to the stirred solution of 4-ethyl-2-nitroaniline. The addition should be controlled to manage the exothermic nature of the reaction.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[5]
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 10). This step is critical to deprotonate the anilinium salt and precipitate tin hydroxides.
-
The resulting slurry is then extracted with ethyl acetate (3 x 50 mL). The organic solvent isolates the amine product from the aqueous phase and inorganic salts.[5]
-
Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic impurities.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.[5]
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The combination of NMR, IR, and Mass Spectrometry provides a complete structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the protons of the ethyl and methyl substituents. The aromatic protons will appear as a complex multiplet or distinct doublets and singlets in the range of δ 6.5-7.5 ppm. The NH₂ protons typically appear as a broad singlet. The ethyl group will show a quartet for the -CH₂- group and a triplet for the -CH₃ group, while the aromatic methyl group will be a singlet around δ 2.0-2.5 ppm.
-
¹³C NMR: The carbon spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule, confirming its asymmetry. Aromatic carbons will resonate in the δ 110-150 ppm region, while the aliphatic carbons of the ethyl and methyl groups will appear upfield.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorptions include:
-
N-H Stretching: A characteristic doublet in the range of 3350-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂) group. The presence of two bands is a definitive indicator of a primary amine.
-
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups appear just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Strong absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The electron impact (EI) mass spectrum should show a prominent molecular ion peak at an m/z ratio of 135, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation patterns for alkyl anilines include the loss of a hydrogen atom (M-1) and the loss of the alkyl groups. A significant peak at m/z 120 would correspond to the loss of a methyl radical from the ethyl group (benzylic cleavage), which is a highly favorable fragmentation pathway.
Table 2: Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Range / Value |
|---|---|---|
| ¹H NMR | Aromatic Protons (Ar-H) | δ 6.5 - 7.5 ppm |
| Amine Protons (-NH₂) | Broad singlet, δ 3.5 - 4.5 ppm | |
| Methylene Protons (-CH₂-) | Quartet, δ 2.5 - 2.8 ppm | |
| Aromatic Methyl (-CH₃) | Singlet, δ 2.0 - 2.5 ppm | |
| Ethyl Methyl (-CH₃) | Triplet, δ 1.1 - 1.3 ppm | |
| IR | N-H Stretch (primary amine) | 3350 - 3500 cm⁻¹ (doublet) |
| C-H Stretch (aromatic) | 3000 - 3100 cm⁻¹ | |
| C-H Stretch (aliphatic) | 2850 - 2975 cm⁻¹ | |
| C=C Stretch (aromatic) | 1450 - 1600 cm⁻¹ | |
| MS (EI) | Molecular Ion (M⁺) | m/z = 135 |
| | Major Fragment | m/z = 120 ([M-CH₃]⁺) |
Chemical Reactivity and Applications
This compound is a bifunctional molecule whose reactivity is dominated by the nucleophilic amino group and the electron-rich aromatic ring.
Reactions of the Amino Group
The lone pair of electrons on the nitrogen atom makes the amino group basic and nucleophilic.
-
Salt Formation: It reacts readily with acids to form anilinium salts.
-
Acylation: It can be acylated by reacting with acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group during other transformations.
-
Diazotization: Like other primary aromatic amines, it undergoes diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a highly versatile intermediate.
The Sandmeyer Reaction
The diazonium salt derived from this compound can be used in Sandmeyer or related reactions to introduce a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring, displacing the diazonium group. This pathway is a cornerstone of synthetic aromatic chemistry, providing access to compounds that are difficult to synthesize via direct electrophilic substitution.
Applications in Synthesis
Due to its versatile reactivity, this compound is a valuable intermediate in the synthesis of:
-
Pharmaceuticals: Substituted anilines are common scaffolds in drug molecules. The specific substitution pattern of this compound can be leveraged to synthesize targeted therapeutic agents.[6]
-
Agrochemicals: Many herbicides and pesticides are derived from aniline precursors.
-
Dyes and Pigments: The diazonium salts can be used in azo coupling reactions to produce highly colored azo dyes.
Safety, Handling, and Toxicology
Proper handling of this compound is essential due to its potential hazards. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS) before use.[7][8][9]
-
Hazard Classification: The compound is generally classified as harmful if swallowed, toxic in contact with skin, and toxic if inhaled. It can cause skin and serious eye irritation.[9][10]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or mist.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[7][8]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In case of ingestion, rinse the mouth and seek immediate medical attention.[8]
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
|---|---|---|
| Hazard | H302 | Harmful if swallowed. |
| H311 | Toxic in contact with skin. | |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H331 | Toxic if inhaled. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| | P405 | Store locked up. |
Note: GHS classifications can vary by jurisdiction and supplier. Always consult the specific SDS for the material being used.
Conclusion
This compound is a synthetically important aromatic amine with well-defined chemical and physical properties. Its preparation is straightforward, typically via the reduction of the corresponding nitro compound, and its structure can be unambiguously confirmed through standard spectroscopic methods. The reactivity of its amino group and aromatic ring, particularly through diazotization and subsequent functionalization, makes it a versatile intermediate for creating a diverse range of more complex molecules. For professionals in the pharmaceutical, agrochemical, and materials science industries, a thorough understanding of this compound's synthesis, reactivity, and safe handling is crucial for leveraging its full potential in research and development.
References
- 1. This compound | C9H13N | CID 19035152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | CAS#:71757-56-7 | Chemsrc [chemsrc.com]
- 5. 4-Chloro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. aksci.com [aksci.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available physicochemical properties of 4-Ethyl-2-methylaniline (CAS No. 71757-56-7), with a primary focus on its boiling and melting points. Due to a lack of experimentally determined data in publicly accessible literature, this guide synthesizes information from analogous compounds to provide reliable estimations and discusses the theoretical underpinnings of these properties. Furthermore, it outlines standardized methodologies for the experimental determination of boiling and melting points and provides essential safety and handling protocols pertinent to aromatic amines. This document is intended to serve as a vital resource for researchers, chemists, and professionals in drug development who may be working with this or structurally similar compounds.
Introduction to this compound
This compound, a substituted aromatic amine, presents a chemical structure with potential applications in various fields, including pharmaceutical synthesis and materials science. The strategic placement of the ethyl and methyl groups on the aniline ring influences its chemical reactivity, selectivity, and physical properties. A thorough understanding of its fundamental physicochemical characteristics, such as boiling and melting points, is paramount for its synthesis, purification, handling, and application in further research and development.
This guide addresses the current gap in available experimental data for the boiling and melting points of this compound. By examining the properties of structurally related isomers and analogous compounds, we can infer and rationalize the expected physical behavior of this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | [PubChem][1] |
| Molecular Weight | 135.21 g/mol | [PubChem][1] |
| CAS Number | 71757-56-7 | [Guidechem][2] |
| Boiling Point | Not Experimentally Determined (Estimated) | - |
| Melting Point | Not Experimentally Determined (Estimated) | - |
| LogP (Computed) | 2.72080 | [Guidechem][2] |
Boiling and Melting Points: An Estimation Based on Structural Analogs
In the absence of direct experimental data for this compound, an analysis of its isomers and structurally similar compounds can provide valuable insights into its expected boiling and melting points.
| Compound | CAS Number | Boiling Point (°C) | Melting Point (°C) |
| 4-Ethylaniline | 589-16-2 | 216 | -5 |
| 2-Ethyl-6-methylaniline | 24549-06-2 | 231 | -33 |
| N-Ethyl-2-methylaniline | 94-68-8 | 214 | -15 |
| N-Ethyl-4-methylaniline | 622-57-1 | 222 | -6.87 (estimate) |
Analysis and Estimation:
The boiling point of amines is primarily influenced by intermolecular hydrogen bonding, van der Waals forces, and molecular weight. As a primary amine, this compound can participate in hydrogen bonding, which is expected to result in a relatively high boiling point compared to non-polar compounds of similar molecular weight.
-
Comparison with Isomers: Comparing this compound to its isomers provides a strong basis for estimation. 4-Ethylaniline has a boiling point of 216 °C[3]. The addition of a methyl group, as in this compound, would increase the molecular weight and surface area, leading to stronger van der Waals forces and thus a slightly higher boiling point. 2-Ethyl-6-methylaniline has a boiling point of 231 °C[4]. The steric hindrance from the two ortho substituents in 2-ethyl-6-methylaniline might slightly reduce the efficiency of intermolecular hydrogen bonding compared to this compound, but the overall effect of the increased molecular weight is a higher boiling point.
-
Estimation: Based on these comparisons, the boiling point of this compound is likely to be in the range of 220-235 °C .
The melting point is influenced by the efficiency of crystal lattice packing in the solid state, in addition to intermolecular forces.
-
Comparison with Isomers: 4-Ethylaniline has a melting point of -5 °C[3]. The introduction of a methyl group at the ortho position in this compound could disrupt the crystal packing symmetry compared to the more linear 4-ethylaniline, potentially leading to a lower melting point. However, predicting the exact effect on the melting point is challenging without experimental data.
Experimental Determination of Boiling and Melting Points
For definitive values, experimental determination is essential. The following are standardized and reliable methods for determining the boiling and melting points of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Workflow for Melting Point Determination:
References
An In-Depth Technical Guide to the Solubility Profile of 4-Ethyl-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for understanding and determining the solubility profile of 4-Ethyl-2-methylaniline (CAS No. 71757-56-7), a substituted aromatic amine of interest in various chemical synthesis and pharmaceutical development applications. This document moves beyond a simple recitation of data, offering a detailed methodological approach grounded in established principles of physical chemistry and analytical science. The procedures outlined herein are designed to equip researchers with the necessary tools to generate a robust and reliable solubility profile, ensuring data integrity and reproducibility.
Introduction to this compound and the Significance of its Solubility
This compound, with the molecular formula C₉H₁₃N, is an aromatic amine whose utility in organic synthesis and as a potential building block in drug discovery necessitates a thorough understanding of its physicochemical properties.[1][2][3] Among these, solubility is a critical parameter that governs reaction kinetics, purification strategies (such as crystallization), formulation development, and bioavailability. The presence of both hydrophobic (the ethyl and methyl substituted benzene ring) and hydrophilic (the amino group) moieties suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent.
The primary amino group (-NH₂) imparts basicity and the capacity for hydrogen bonding, which are key determinants of its solubility in protic and acidic media.[4][5] Conversely, the aromatic ring and alkyl substituents contribute to its lipophilicity, favoring solubility in non-polar organic solvents. A comprehensive solubility profile is, therefore, essential for any researcher working with this compound.
Theoretical Considerations for Solubility Prediction
Before embarking on experimental determination, a theoretical assessment can guide solvent selection and experimental design. The principle of "like dissolves like" is a foundational concept.
-
Polar Solvents (e.g., Water, Alcohols): The solubility of amines in water decreases as the molecular mass and the size of the hydrophobic alkyl/aryl group increase.[4][6] While low molecular weight amines are water-soluble, the nine-carbon structure of this compound suggests limited aqueous solubility. However, the amino group can act as a hydrogen bond acceptor and, to a lesser extent, a donor, allowing for some interaction with protic solvents like ethanol and methanol.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The significant non-polar character of the ethyl- and methyl-substituted benzene ring predicts good solubility in aromatic and aliphatic hydrocarbon solvents.
-
pH-Dependent Solubility: As a weak base, this compound is expected to exhibit significantly increased solubility in acidic aqueous solutions due to the formation of the corresponding water-soluble ammonium salt (4-ethyl-2-methylanilinium chloride in the presence of HCl).[5][7][8]
-
Temperature Effects: The dissolution of most solid organic compounds is an endothermic process, meaning solubility generally increases with temperature.[9][10] This relationship is crucial for developing crystallization procedures.
Experimental Determination of the Solubility Profile
A robust experimental approach is necessary to generate a reliable solubility profile. The following sections detail a comprehensive workflow for determining the solubility of this compound in a range of common laboratory solvents.
Materials and Equipment
-
This compound (purity ≥98%)
-
A selection of analytical grade solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Calibrated micropipettes
-
HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)
-
Syringe filters (0.22 µm)
-
Volumetric flasks and other standard laboratory glassware
-
pH meter
Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used. Substituted anilines can be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[11][12][13] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a gold-standard technique for solubility determination.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.
-
Accurately dispense a known volume (e.g., 2 mL) of each selected solvent into the vials.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
To separate the undissolved solid, centrifuge the vials at a moderate speed.
-
Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette (to prevent precipitation upon cooling) and immediately filter it through a 0.22 µm syringe filter into a clean vial.
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC or the solvent used for the calibration standards) to a concentration that falls within the linear range of the analytical method.
-
-
Analytical Quantification (Example: HPLC-UV):
-
Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities. A C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid to ensure good peak shape) is a common starting point. Detection can be performed using a UV detector at a wavelength of maximum absorbance for the analyte.
-
Calibration: Prepare a series of calibration standards of this compound of known concentrations.
-
Analysis: Inject the diluted samples and the calibration standards into the HPLC system.
-
Calculation: Construct a calibration curve by plotting the peak area versus concentration for the standards. Use the equation of the line from the linear regression of the calibration curve to calculate the concentration of this compound in the diluted samples. Account for the dilution factor to determine the solubility in the original solvent.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table. As no comprehensive dataset for this compound is readily available in the literature, the following table serves as a template for presenting the results obtained from the protocol described above. For comparative purposes, qualitative predictions and data from a structurally similar compound, 4-Chloro-2-methylaniline, are included.[14]
| Solvent | Solvent Type | Predicted Solubility of this compound | Experimental Solubility of this compound at 25°C (g/L) | Reference Solubility of 4-Chloro-2-methylaniline at 25°C (g/L)[14] |
| Water | Polar, Protic | Very Slightly Soluble | To be determined | 3.46 |
| 0.1 M HCl | Aqueous Acid | Soluble | To be determined | N/A |
| Methanol | Polar, Protic | Soluble | To be determined | 128.34 |
| Ethanol | Polar, Protic | Soluble | To be determined | 119.38 |
| Acetone | Polar, Aprotic | Very Soluble | To be determined | 193.38 |
| Dichloromethane | Halogenated | Very Soluble | To be determined | 120.2 |
| Ethyl Acetate | Ester | Soluble | To be determined | 168.39 |
| Toluene | Aromatic | Very Soluble | To be determined | 42.28 |
| n-Hexane | Non-polar | Sparingly Soluble | To be determined | 2.39 |
Interpreting the Results:
The collected data will provide a quantitative understanding of the solubility profile. It is expected that this compound will exhibit high solubility in polar aprotic and non-polar organic solvents like acetone, dichloromethane, and toluene. Its solubility in alcohols is likely to be good, while its solubility in water is expected to be low. A dramatic increase in solubility in 0.1 M HCl would confirm its basic nature. The comparison with 4-Chloro-2-methylaniline provides a useful, albeit imperfect, benchmark for validating the experimental results.
Conclusion
This technical guide has outlined a comprehensive strategy for determining and understanding the solubility profile of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can generate the high-quality data necessary for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation. The emphasis on a self-validating experimental design, including equilibration checks and proper analytical methodology, ensures the trustworthiness and scientific integrity of the obtained solubility data. This foundational knowledge is indispensable for the effective and efficient application of this compound in scientific research and development.
References
- 1. This compound | CAS#:71757-56-7 | Chemsrc [chemsrc.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. byjus.com [byjus.com]
- 7. What are the tests performed to determine the presence of an amino group in an organic molecule? | AAT Bioquest [aatbio.com]
- 8. byjus.com [byjus.com]
- 9. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 10. Effect of Temperature on Solubility of Aniline-Methylcyclopentane-Hexane System [wolframcloud.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. scent.vn [scent.vn]
A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Ethyl-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Ethyl-2-methylaniline. As a crucial intermediate in various synthetic applications, including pharmaceuticals and materials science, a thorough understanding of its structural characterization is paramount. This document offers a detailed interpretation of its NMR spectra, underpinned by the fundamental principles of chemical shifts, spin-spin coupling, and substituent effects in aromatic systems. Furthermore, a standardized experimental protocol for data acquisition is presented, ensuring reproducibility and accuracy. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, identification, and quality control of this compound and its derivatives.
Introduction: The Significance of this compound
This compound, a substituted aromatic amine, is a versatile chemical building block. Its structural features, comprising an aniline core with ethyl and methyl substituents, make it a key precursor in the synthesis of a range of organic molecules. The precise arrangement of these substituents on the aromatic ring dictates the molecule's reactivity and physical properties, making unambiguous structural confirmation essential.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will delve into the specific NMR spectral features of this compound, offering a detailed interpretation based on established spectroscopic principles.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the ethyl and methyl substituents. The chemical shifts are influenced by the electron-donating nature of the amino, methyl, and ethyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.95 | d | ~7.8 |
| H-5 | ~6.85 | dd | ~7.8, ~1.8 |
| H-6 | ~6.65 | d | ~1.8 |
| -NH₂ | ~3.60 | br s | - |
| -CH₂- (Ethyl) | ~2.55 | q | ~7.6 |
| -CH₃ (Methyl) | ~2.15 | s | - |
| -CH₃ (Ethyl) | ~1.20 | t | ~7.6 |
Rationale for ¹H NMR Assignments
-
Aromatic Protons (H-3, H-5, H-6): The amino group is a strong electron-donating group, causing a significant upfield shift (to lower ppm values) of the ortho and para protons relative to benzene (δ 7.26 ppm). The methyl and ethyl groups are also weakly electron-donating.
-
H-6: This proton is ortho to the powerful electron-donating amino group, and will therefore be the most shielded (lowest chemical shift). It will appear as a doublet, split by the neighboring H-5.
-
H-5: This proton is meta to the amino group and ortho to the ethyl group. It will experience less shielding than H-6 and will appear as a doublet of doublets, split by both H-3 and H-6.
-
H-3: This proton is meta to the amino group and ortho to the methyl group. Its chemical shift will be downfield relative to the other aromatic protons and it will appear as a doublet, split by H-5.
-
-
Amine Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet. The chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding.
-
Ethyl Group Protons: The methylene protons (-CH₂-) are adjacent to the aromatic ring and will appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-CH₃) of the ethyl group will appear as a triplet, split by the two methylene protons.
-
Methyl Group Proton (-CH₃): The methyl group attached directly to the aromatic ring will appear as a singlet as it has no adjacent protons to couple with.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-NH₂) | ~144.0 |
| C-2 (-CH₃) | ~118.0 |
| C-3 | ~130.0 |
| C-4 (-CH₂CH₃) | ~128.0 |
| C-5 | ~127.0 |
| C-6 | ~115.0 |
| -CH₂- (Ethyl) | ~28.0 |
| -CH₃ (Methyl) | ~17.0 |
| -CH₃ (Ethyl) | ~16.0 |
Rationale for ¹³C NMR Assignments
-
Aromatic Carbons (C-1 to C-6):
-
C-1 and C-2: The carbons directly attached to the electron-donating amino and methyl groups (ipso-carbons) are shielded, but their chemical shifts are complex to predict without specific substituent chemical shift increment data. Generally, the carbon bearing the amino group (C-1) will be significantly downfield.
-
C-4: The carbon bearing the ethyl group will also be influenced by this substituent.
-
C-6: This carbon is ortho to the amino group and is expected to be significantly shielded (upfield shift).
-
C-3 and C-5: These carbons are meta to the amino group and will be less affected by its strong electron-donating effect. Their chemical shifts will be closer to that of unsubstituted benzene carbons.
-
-
Aliphatic Carbons: The chemical shifts of the ethyl and methyl carbons are in the typical aliphatic region. The methylene carbon of the ethyl group will be further downfield than the methyl carbons due to its proximity to the aromatic ring.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of pure this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, typically chloroform-d (CDCl₃).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. To remove any particulate matter, it is advisable to filter the solution through a small cotton or glass wool plug in the pipette.[3]
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent (typically pre-spiked by the manufacturer) to serve as an internal standard (δ = 0.00 ppm).[1]
NMR Spectrometer Setup and Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer delay of at least 5 times the longest T₁ is necessary.[4][5]
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
Visualization of Molecular Structure and Key NMR Insights
The following diagram illustrates the molecular structure of this compound with atom numbering for NMR assignment correlation.
Caption: Molecular structure of this compound with atom numbering.
The following workflow outlines the key stages of NMR analysis for structural elucidation.
Caption: Experimental workflow for NMR analysis of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data for this compound. By presenting predicted spectral data with detailed justifications based on fundamental NMR principles, this document serves as a practical reference for the structural characterization of this important chemical intermediate. The inclusion of a standardized experimental protocol aims to facilitate the acquisition of high-quality, reproducible NMR data. The insights provided herein are intended to support researchers and professionals in their synthetic and analytical endeavors.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. scribd.com [scribd.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-Ethyl-2-methylaniline
This in-depth technical guide provides a comprehensive analysis of 4-Ethyl-2-methylaniline using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of these analytical techniques and their application in the structural elucidation and characterization of this specific aromatic amine.
Introduction to this compound
This compound, with the chemical formula C9H13N, is a substituted aniline derivative.[1][2] Substituted anilines are significant in various industrial applications, including the synthesis of dyes, pharmaceuticals, and polymers.[3][4] Understanding the structural and chemical properties of these compounds is paramount for quality control, reaction monitoring, and the development of new chemical entities. This guide will provide a detailed walkthrough of the analytical methodologies used to confirm the identity and structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 71757-56-7 | [1] |
| Molecular Formula | C9H13N | [1] |
| Molecular Weight | 135.21 g/mol | [2] |
| IUPAC Name | This compound | [2] |
Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds are characteristic and provide a molecular fingerprint.
Theoretical Vibrational Mode Analysis
The interpretation of the FT-IR spectrum of this compound is based on the characteristic vibrational frequencies of its constituent functional groups: the aromatic ring, the primary amine (-NH2), the ethyl group (-CH2CH3), and the methyl group (-CH3). Theoretical studies on aniline and its derivatives provide a strong foundation for predicting these vibrational modes.[3][4][5]
Key Expected Vibrational Modes:
-
N-H Stretching: Primary amines typically exhibit two bands in the region of 3500-3300 cm-1, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.
-
C-H Aromatic Stretching: These vibrations are expected just above 3000 cm-1.
-
C-H Aliphatic Stretching: The stretching vibrations of the methyl and ethyl groups will appear just below 3000 cm-1.
-
N-H Bending: The scissoring vibration of the primary amine is typically observed in the 1650-1580 cm-1 region.
-
C=C Aromatic Ring Stretching: These vibrations usually produce a series of sharp bands in the 1600-1450 cm-1 region.
-
C-N Stretching: The stretching vibration of the aromatic amine C-N bond is expected in the 1340-1250 cm-1 range.
-
C-H Bending: Bending vibrations for the alkyl groups will be present in the 1470-1360 cm-1 region. Out-of-plane bending of the aromatic C-H bonds will appear in the 900-680 cm-1 region, and the pattern can give an indication of the substitution pattern on the aromatic ring.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: A small amount of liquid this compound is placed between two potassium bromide (KBr) plates to create a thin liquid film. Alternatively, a solution in a suitable solvent (e.g., carbon tetrachloride) can be prepared and analyzed in a liquid cell.
-
Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the KBr plates or the solvent is collected.
-
Data Acquisition: The sample is placed in the spectrometer, and the infrared spectrum is recorded, typically in the 4000-400 cm-1 range. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted FT-IR Spectrum Data for this compound
Table 2: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 - 3350 | Medium | N-H asymmetric and symmetric stretching |
| ~3050 - 3000 | Medium | Aromatic C-H stretching |
| ~2960 - 2850 | Strong | Aliphatic C-H stretching (ethyl and methyl) |
| ~1620 | Strong | N-H bending (scissoring) |
| ~1580, 1500, 1450 | Medium-Strong | Aromatic C=C ring stretching |
| ~1460 | Medium | CH₂ bending (scissoring) |
| ~1380 | Medium | CH₃ symmetric bending (umbrella) |
| ~1270 | Strong | Aromatic C-N stretching |
| ~820 | Strong | Aromatic C-H out-of-plane bending (indicative of 1,2,4-trisubstitution) |
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common hard ionization technique that leads to extensive fragmentation, which is useful for structural elucidation.
Theoretical Fragmentation Pathway Analysis
The fragmentation of this compound under electron ionization is predicted to follow established patterns for aromatic amines and alkylbenzenes.
-
Molecular Ion (M+•): A prominent molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (135).
-
Loss of a Hydrogen Radical (M-1): Aromatic amines can lose a hydrogen atom from the amine group, leading to a significant [M-1]+ peak.
-
Loss of a Methyl Radical (M-15): Benzylic cleavage, the cleavage of a bond beta to the aromatic ring, is a highly favored fragmentation pathway. In this case, the loss of a methyl radical from the ethyl group will result in a stable benzylic carbocation. This is expected to be the base peak.
-
Loss of an Ethyl Radical (M-29): Cleavage of the entire ethyl group can also occur.
-
Loss of HCN (M-27): A common fragmentation pathway for anilines is the loss of hydrogen cyanide from the aromatic ring after rearrangement.
Experimental Protocol: GC-MS Analysis
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) is injected into a Gas Chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: In the ion source of the mass spectrometer, the analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Mass Spectrum Data for this compound
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment |
| 135 | High | [C9H13N]+• (Molecular Ion) |
| 120 | Very High (Base Peak) | [M - CH3]+ |
| 106 | Medium | [M - C2H5]+ |
| 91 | Medium | [C7H7]+ (Tropylium ion) |
| 77 | Low | [C6H5]+ (Phenyl cation) |
Integrated Spectroscopic Analysis: A Cohesive Structural Confirmation
The combination of FT-IR and mass spectrometry provides a powerful and synergistic approach to the structural elucidation of this compound. The FT-IR data confirms the presence of the key functional groups (primary amine, aromatic ring, and alkyl substituents), while the mass spectrometry data provides the molecular weight and a fragmentation pattern consistent with the proposed structure. The observation of the predicted vibrational bands in the FT-IR spectrum and the specific fragment ions in the mass spectrum provides a high degree of confidence in the identification of the compound.
Visualization of Analytical Workflows
FT-IR Experimental Workflow
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C9H13N | CID 19035152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]
4-Ethyl-2-methylaniline safety, hazards, and GHS classification
In-depth Technical Guide: Safety, Hazards, and GHS Classification of 4-Ethyl-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary and Hazard Assessment Approach
This compound (CAS: 71757-56-7) is a substituted aniline derivative with potential applications in organic synthesis and pharmaceutical development.[1][2] However, a critical review of publicly available safety data reveals a significant gap: there is no comprehensive, officially registered GHS classification or detailed toxicological profile specifically for this compound. This absence of specific data necessitates a cautious and scientifically rigorous approach to hazard assessment.
This guide addresses this data gap by employing a toxicological read-across analysis . This method leverages data from structurally analogous chemicals to predict the hazard profile of this compound. The primary analogues selected for this assessment are:
-
o-Toluidine (2-methylaniline): Shares the o-methylaniline core structure.
-
4-Ethylaniline: Shares the p-ethylaniline core structure.
-
2-Ethyl-6-methylaniline: An isomer, providing insight into the toxicological contribution of the substituent positions.
Based on the severe hazards associated with these analogues—including high acute toxicity, carcinogenicity, and organ damage—it is imperative to handle this compound as a substance of high concern .[3][4] This guide provides a provisional GHS classification and outlines stringent safety protocols that reflect the predicted hazard profile, ensuring a self-validating system of safety for laboratory professionals.
Section 2: Physicochemical Properties
Understanding the basic physicochemical properties is foundational to a robust risk assessment.
| Property | Value | Source |
| CAS Number | 71757-56-7 | [1][5] |
| Molecular Formula | C₉H₁₃N | [1][5] |
| Molecular Weight | 135.21 g/mol | [1][5] |
| Appearance | Predicted to be a liquid, possibly yellow to brown, may darken on exposure to air and light. | Inferred from analogues |
| Solubility | Predicted to be slightly soluble in water. | Inferred from analogues |
Section 3: Predicted GHS Classification and Hazard Analysis (via Read-Across)
A direct GHS classification for this compound is not available.[5] Therefore, a provisional classification is derived from the known hazards of its structural analogues.
GHS Classification of Analogue Compounds
The following table summarizes the GHS classifications for key structural analogues, which form the basis of our predictive assessment.
| Hazard Class | o-Toluidine (2-methylaniline)[5] | 4-Ethylaniline | 2-Ethyl-6-methylaniline[6] |
| Acute Toxicity, Oral | Category 3 | Category 3 | Category 4 |
| Acute Toxicity, Dermal | Not Classified | Category 3 | Category 4 |
| Acute Toxicity, Inhalation | Category 3 | Category 3 | Category 4 |
| Skin Corrosion / Irritation | Category 2 (Causes skin irritation) | No Data | No Data |
| Serious Eye Damage / Irritation | Category 1 or 2 (Causes serious eye damage/irritation) | No Data | No Data |
| Carcinogenicity | Category 1B (May cause cancer) | No Data | No Data |
| Specific Target Organ Toxicity (Repeated) | Not Classified | Category 2 (Blood, Hematopoietic System) | No Data |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | No Data | No Data |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | No Data | Category 3 |
Provisional GHS Classification for this compound
Based on the data above, a conservative, provisional GHS classification for this compound is proposed. It is strongly recommended to handle the compound according to these hazards until specific data becomes available.
| Hazard Class | Pictogram | Signal Word | Provisional Hazard Statement(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Skull and Crossbones | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled. |
| Carcinogenicity | Health Hazard | Danger | H350: May cause cancer. |
| Skin Corrosion / Irritation | Exclamation Mark | Warning | H315: Causes skin irritation. |
| Serious Eye Damage / Irritation | Exclamation Mark | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Repeated) | Health Hazard | Warning | H373: May cause damage to organs (likely blood and hematopoietic system) through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment | Environment | Warning | H411: Toxic to aquatic life with long lasting effects. |
In-Depth Hazard Analysis
-
Acute Toxicity: Substituted anilines are well-known for their systemic toxicity. The primary mechanism involves absorption into the body, leading to the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood and can cause cyanosis (a bluish discoloration of the skin).[3] The onset of symptoms may be delayed. Given that both o-toluidine and 4-ethylaniline are classified as Category 3 (Toxic), it is prudent to assume this compound exhibits similar high acute toxicity.[5]
-
Carcinogenicity: This is a critical concern. o-Toluidine is classified as a Category 1B carcinogen ("May cause cancer") and is listed by the EPA as a probable human carcinogen, strongly associated with bladder cancer.[3][5] The structural similarity is significant, and therefore, this compound must be handled as a suspected carcinogen . All work must be conducted with stringent engineering controls to minimize exposure.
-
Skin and Eye Irritation: o-Toluidine is known to cause serious eye irritation and skin irritation.[1][5] Anilines as a class can be readily absorbed through the skin, making dermal contact a significant route of exposure not just for local irritation but also for systemic toxicity.[3]
-
Specific Target Organ Toxicity (Repeated Exposure) (STOT-RE): 4-Ethylaniline is known to cause damage to the blood and hematopoietic system through prolonged or repeated exposure. Chronic exposure to o-toluidine has been linked to anemia, spleen, and liver effects.[3] This suggests a high likelihood of similar target organ effects for this compound.
Section 4: Safe Handling and Exposure Control Protocols
A self-validating safety system requires that protocols are designed to be effective even with incomplete data. The following protocols are based on the conservative, predicted hazard profile.
Engineering Controls: The Primary Barrier
The causality behind mandating engineering controls is the high acute toxicity and suspected carcinogenicity of the compound. Personal protective equipment (PPE) is a last line of defense.
-
Primary Handling: All weighing, transfers, and reactions involving this compound, whether neat or in solution, must be conducted inside a certified chemical fume hood.
-
High-Energy Operations: Any procedures that could generate aerosols (e.g., sonication, vigorous mixing) should be performed in a containment device such as a glove box.
-
Ventilation: Ensure the laboratory has a negative pressure differential relative to adjacent non-laboratory areas and that the ventilation system provides an adequate number of air changes per hour.
Personal Protective Equipment (PPE)
-
Hand Protection: Due to the high potential for dermal absorption, double-gloving is required. Use a heavier, chemical-resistant outer glove (e.g., nitrile, neoprene) over a thinner inner glove.[4] Gloves must be inspected before use and changed immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn over the goggles, especially when handling larger quantities (>50 mL) or during any transfer operation where splashing is possible.[3]
-
Skin and Body Protection: A lab coat is required at all times. For tasks with a higher risk of splashes, a chemically resistant apron is also necessary. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: Not typically required if work is performed within a certified fume hood. If engineering controls fail or for emergency response, a full-face respirator with an organic vapor cartridge is necessary.[6]
Storage and Disposal
-
Storage: Store in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, well-ventilated area designated for toxic and carcinogenic chemicals, away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, and national regulations. Do not dispose of down the drain.
Section 5: Emergency and First-Aid Procedures
Rapid and correct response to an exposure is critical.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention immediately.[1]
Section 6: Experimental Workflow Visualization
The following diagrams illustrate the logical frameworks underpinning the safety recommendations in this guide.
Caption: Logic diagram for the read-across hazard assessment of this compound.
Caption: Decision workflow for safely handling chemicals with predicted high hazards.
Section 7: References
-
Penta Chemicals. (2024). o-Toluidine - SAFETY DATA SHEET. Retrieved from 5
-
Deepak Nitrite Ltd. (2023). SAFETY DATA SHEET Ortho-Toluidine. Retrieved from --INVALID-LINK--
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
U.S. Environmental Protection Agency (EPA). 2-Methylaniline (o-Toluidine). Retrieved from 3
-
ChemBK. 2-methylaniline. Retrieved from --INVALID-LINK--
-
Guidechem. This compound. Retrieved from 7
-
Fisher Scientific. SAFETY DATA SHEET: o-Toluidine. Retrieved from --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET: 4-Ethylaniline. Retrieved from --INVALID-LINK--
-
ChemScience. (2023). Safety Data Sheet: o-Toluidine reagent. Retrieved from 1
-
TCI Chemicals. SAFETY DATA SHEET: 4,4'-Methylenebis(2-ethyl-6-methylaniline). Retrieved from --INVALID-LINK--
-
Chemsrc. This compound. Retrieved from --INVALID-LINK--
-
Capot Chemical. (2013). MSDS of 2-Fluoro-N-methylaniline. Retrieved from --INVALID-LINK--
-
PubChem. 2-Ethyl-6-methylaniline. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Capot Chemical. (2025). material safety data sheet. Retrieved from --INVALID-LINK--
-
CPAChem. (2023). Safety data sheet. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2009). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Merck Millipore. SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
References
Toxicological studies and data for 4-Ethyl-2-methylaniline
An In-Depth Technical Guide to the Toxicological Profile of 4-Ethyl-2-methylaniline
Foreword: A Proactive Approach to Chemical Safety
In the landscape of chemical research and drug development, a thorough understanding of a compound's toxicological profile is not merely a regulatory hurdle but a cornerstone of scientific and ethical responsibility. This guide is dedicated to this compound (CAS No. 71757-56-7), a substituted aniline for which comprehensive public data is sparse. In the absence of a complete dossier, this document adopts a predictive and analog-based toxicological assessment. By examining the known metabolic pathways, toxic endpoints, and structure-activity relationships of closely related aniline derivatives, we can construct a scientifically robust, provisional safety profile. This approach allows researchers and developers to anticipate potential hazards, design safer handling protocols, and prioritize necessary experimental validations. We will delve into the mechanistic underpinnings of aniline toxicity, providing not just data, but the causal logic required for informed decision-making.
Section 1: Chemical Identity and Metabolic Fate
Physicochemical Properties
This compound is an aromatic amine with the molecular formula C₉H₁₃N.[1][2] Its structure, featuring both ethyl and methyl substitutions on the aniline ring, influences its lipophilicity and, consequently, its absorption and distribution characteristics.
-
Molecular Formula: C₉H₁₃N
-
Appearance: Expected to be a liquid at room temperature, similar to other substituted anilines.
Anticipated Metabolic Pathways
The metabolism of aromatic amines is a critical determinant of their toxicity. Activation to reactive intermediates is often a prerequisite for genotoxic and carcinogenic effects. Based on studies of structurally similar compounds, the metabolism of this compound is expected to proceed via two primary routes mediated by hepatic microsomal enzymes.[3][4][5]
-
N-Oxidation: This pathway, mediated by flavin-containing monooxygenases (FMOs), leads to the formation of N-hydroxy metabolites. These N-hydroxylated compounds are often unstable and can be further activated to form highly reactive nitrenium ions, which can covalently bind to macromolecules like DNA and proteins, initiating mutagenesis and carcinogenesis.[6] The formation of N-hydroxylated metabolites is a known indicator of methemoglobinemia and anemia, common toxicities associated with anilines.[6][7]
-
α-C-Oxidation (Ring and Alkyl Group): This pathway is dependent on the cytochrome P-450 enzyme system.[3][4] It can involve hydroxylation of the aromatic ring or oxidation of the ethyl and methyl side chains. Ring hydroxylation is often a detoxification step, leading to more water-soluble compounds that can be readily excreted. However, as seen in the microbial degradation of the isomeric 2-Methyl-6-ethylaniline, oxidation can lead to the formation of hydroquinone and benzoquinone intermediates, which are themselves redox-active and potentially toxic.[8]
Section 2: Acute Toxicity Assessment
Acute toxicity studies evaluate the adverse effects occurring after a single or short-term exposure to a substance. For substituted anilines, this often includes methemoglobinemia, central nervous system depression, and irritation.[7]
Data from Structural Analogs
| Compound | CAS No. | Route | Species | LD₅₀ / Classification | Source(s) |
| 4-Ethylaniline | 589-16-2 | Oral, Dermal, Inhalation | N/A | Toxic (Category 3) | [9] |
| N-Ethyl-N-methylaniline | 613-97-8 | Oral, Dermal, Inhalation | N/A | Toxic (Category 3) | [10] |
| 2-Ethyl-N-methylaniline | 1821-38-1 | Oral, Dermal, Inhalation | N/A | Harmful (Category 4) | [11] |
| 4,4'-Methylenebis(2-ethyl-6-methylaniline) | N/A | Oral, Dermal, Inhalation | N/A | Harmful (Category 4) | [12] |
Based on this data, it is prudent to handle this compound as a substance that is potentially harmful or toxic if swallowed, inhaled, or in contact with skin.[9][10][11][12] Symptoms of overexposure may include headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin due to lack of oxygen).[7][9]
Standard Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
The OECD 423 guideline is a stepwise procedure that allows for hazard classification while minimizing animal use.[13][14] It is the recommended approach for determining the acute oral toxicity of a novel substance.
Objective: To determine the acute oral toxicity of a test substance and classify it according to the Globally Harmonised System (GHS).[13]
Animal Model: Typically, young adult female rats (e.g., Wistar or Sprague-Dawley strains) are used, as they are often slightly more sensitive.[14][15]
Step-by-Step Methodology:
-
Dose Selection & Preparation: Based on available information (e.g., data from analogs), a starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[15] The test substance is typically prepared in an aqueous vehicle or, if necessary, in an oil like corn oil.[14]
-
Initial Dosing (Step 1): Three fasted animals are dosed sequentially with the starting dose. The dosing is spaced (e.g., by 48 hours) to allow for the observation of mortality or clear signs of toxicity in the first animal before dosing the next.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiratory and nervous system activity), and changes in body weight for at least 14 days.[15][16][17]
-
Decision Logic & Subsequent Steps:
-
If 2 or 3 animals die: The test is stopped, and the substance is classified in a higher toxicity category.
-
If 0 or 1 animal dies: The procedure is repeated with three additional animals at the next higher dose level.
-
Limit Test: If no mortality is observed at a starting dose of 2000 mg/kg, no further testing is needed, and the substance is classified as having low acute toxicity.[17]
-
-
Pathology: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.
Section 3: Genotoxicity
Genotoxicity assessment is paramount for aromatic amines due to their well-established potential to act as mutagens and carcinogens following metabolic activation.
Evidence from Analogs and Mechanistic Insights
The genotoxicity of aniline derivatives can be complex and is not always detected by standard in vitro screening assays. A key study on 4,4'-methylene-bis-(2-ethyl-6-methylaniline) (MMEA), a compound containing the same substituted aniline moiety, provides a critical insight:
-
MMEA showed no genotoxicity in the Salmonella/microsome (Ames) test, the Drosophila melanogaster wing spot test, or in a 6-thioguanine resistance test with cultured fibroblasts.[18]
-
However, DNA binding studies in rats revealed that MMEA produced DNA adducts in the liver at levels comparable to moderately strong genotoxic carcinogens.[18]
This discrepancy highlights a crucial point: the predictive value of in vitro tests, particularly the standard Ames assay, can be inadequate for some aromatic amines.[18] Steric hindrance from the ortho-substituents (the methyl group in this compound) may influence how the molecule is processed by the bacterial or cultured cell enzyme systems versus the whole animal. Therefore, a negative result in an Ames test should be interpreted with caution, and follow-up in vivo assessments are highly recommended.
Many other substituted anilines, such as 2,4,5-trimethylaniline and o-toluidine, are mutagenic in various systems, reinforcing the general concern for this chemical class.[6][19]
Standard Protocol: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used initial screen for identifying substances that can produce gene mutations.[20][21][22] It uses several strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) and assesses a chemical's ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[21][22][23]
Objective: To evaluate the mutagenic potential of a chemical by its ability to induce reverse mutations in indicator strains of bacteria.[22]
Materials:
-
S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Minimal glucose agar plates
-
Top agar (with trace amounts of histidine/biotin)
-
Test substance, negative control (vehicle), and positive controls (known mutagens)
-
S9 fraction: A metabolic activation system derived from rat liver homogenate, containing microsomal enzymes (like cytochrome P-450) to mimic mammalian metabolism.[20]
Step-by-Step Methodology:
-
Preparation: Prepare dilutions of the test substance. Prepare the S9 mix if metabolic activation is being tested.
-
Incubation: In a test tube, combine the test substance, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without activation).[23]
-
Plating: Add molten top agar to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate, spreading it evenly.[23][24] The small amount of histidine in the top agar allows the bacteria to undergo a few cell divisions, which is necessary for the mutation to be expressed.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[23]
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies on the test plates compared to the negative control plates indicates a mutagenic effect.
Section 4: Carcinogenicity and Other Toxicities
Carcinogenicity
There are no specific long-term carcinogenicity studies on this compound in the public domain. However, the evidence from structural analogs is substantial and warrants a high degree of concern.
-
o-Toluidine (2-methylaniline): Classified by the EPA as a probable human carcinogen (Group B2).[7] It is known to cause tumors of the spleen, liver, and urinary bladder in animals.[7]
-
2,4,5-Trimethylaniline: Demonstrated to induce liver carcinoma in rats and mice, as well as lung tumors.[19]
-
General Concern: Many monocyclic aromatic amines are known or suspected carcinogens, with the urinary bladder being a common target organ in occupationally exposed humans.[25]
Given the positive DNA adduct data for the closely related MMEA and the known carcinogenicity of other alkyl-substituted anilines, this compound should be considered a potential carcinogen until proven otherwise through long-term bioassays.[7][18][19]
Reproductive and Developmental Toxicity
Data on the reproductive and developmental effects of this compound are lacking. However, studies on related compounds provide context:
-
N-methylaniline: Oral administration to pregnant rats produced embryotoxic effects at doses of 4 mg/kg/day and higher, establishing this as the Lowest-Observed-Adverse-Effect Level (LOAEL) for progeny.[26]
-
Methyl Ethyl Ketoxime (MEKO): High doses have been reported to potentially cause developmental abnormalities.[27]
These findings suggest that this compound could pose a risk to development, and appropriate handling precautions should be taken by individuals of reproductive age.
Conclusion
This toxicological guide for this compound, while based on analog data and mechanistic reasoning, provides a strong foundation for risk assessment and experimental design. The primary concerns for this compound, consistent with its chemical class, are acute toxicity (harmful/toxic), genotoxicity via DNA adduct formation, and potential carcinogenicity. Standard in vitro genotoxicity assays may not be sufficient to rule out mutagenic potential. Researchers, scientists, and drug development professionals should handle this compound with appropriate engineering controls and personal protective equipment suitable for a potentially toxic and carcinogenic substance. Further experimental validation, including an acute toxicity study (OECD 423), a robust battery of genotoxicity tests (including an in vivo assessment), and a repeated-dose study, is strongly recommended to definitively characterize its toxicological profile.
References
- 1. This compound | C9H13N | CID 19035152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of 4-substituted-N-ethyl-N-methyl-anilines. II. Some factors influencing alpha-C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. epa.gov [epa.gov]
- 8. Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. 4-Ethyl-N-methylaniline | C9H13N | CID 187786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-ethyl-N-methylaniline | C9H13N | CID 6427075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. aksci.com [aksci.com]
- 13. researchgate.net [researchgate.net]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. scribd.com [scribd.com]
- 16. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oehha.ca.gov [oehha.ca.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Ames test - Wikipedia [en.wikipedia.org]
- 22. microbiologyinfo.com [microbiologyinfo.com]
- 23. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 24. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 25. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on Substituted Anilines: Synthesis, Applications, and In-Depth Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of substituted anilines, a pivotal class of compounds in modern chemistry and drug discovery. From fundamental synthetic strategies to their broad-ranging applications and critical toxicological considerations, this document serves as a technical resource for professionals navigating the complexities of these versatile molecules.
The Architectural Blueprint: Synthesis of Substituted Anilines
The strategic synthesis of substituted anilines is a cornerstone of organic chemistry, enabling access to a vast array of functionalized molecules. The choice of synthetic route is dictated by factors such as the desired substitution pattern, functional group tolerance, and scalability.
Classical Approaches and Modern Refinements
Historically, the reduction of nitroarenes has been a workhorse for the synthesis of primary anilines. This method is robust and widely applicable, often employing metal catalysts such as nickel, palladium, or platinum.[1] A convenient method for synthesizing nickel nanowires (NiNWs) has been demonstrated for the effective reduction of nitroarenes.[1]
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of anilines, offering milder conditions and broader substrate scope. The Buchwald-Hartwig amination stands out as a powerful tool for forming carbon-nitrogen bonds between aryl halides or pseudohalides and amines, utilizing a palladium catalyst.[2] Similarly, the Ullmann condensation , a copper-catalyzed reaction, provides a complementary approach, particularly for the amination of electron-deficient aryl halides.[3] A facile and practical copper powder-catalyzed Ullmann amination of aryl halides with aqueous methylamine and other aliphatic primary amines has been shown to produce N-arylamines in very good yields.[3]
Recent advancements have focused on developing more sustainable and efficient methods. Photochemical synthesis using nickel-catalyzed coupling of aryl halides with ammonium salts presents an innovative, light-driven approach to aniline synthesis.[4] This method avoids the need for external photosensitizers and demonstrates broad applicability.[4]
Navigating the Synthetic Landscape: A Comparative Overview
| Synthetic Method | Catalyst/Reagent | Advantages | Limitations | Key Applications |
| Nitroarene Reduction | Ni, Pd, Pt, Fe, Zn | Cost-effective, scalable | Limited functional group tolerance (e.g., reducible groups) | Large-scale industrial production of simple anilines |
| Buchwald-Hartwig Amination | Palladium complexes with specialized phosphine ligands | Excellent functional group tolerance, mild reaction conditions, broad substrate scope | Cost of palladium and ligands, sensitivity to air and moisture | Synthesis of complex, highly functionalized anilines for pharmaceuticals and materials |
| Ullmann Condensation | Copper salts or complexes | Lower cost than palladium, effective for electron-deficient aryl halides | Often requires high reaction temperatures, can have limited substrate scope | Synthesis of specific aniline derivatives where other methods fail |
| Photochemical Ni-Catalyzed Amination | Ni(OAc)2-bipyridine complex | Mild conditions, high functional group tolerance, sustainable (light-driven) | May require specialized photochemical equipment | Modern, green synthesis of a wide array of anilines |
Experimental Workflow: Buchwald-Hartwig Amination
The following diagram illustrates a typical workflow for a Buchwald-Hartwig amination reaction.
Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.
The Functional Core: Characterization and Purification
Rigorous characterization and purification are paramount to ensure the identity and purity of synthesized substituted anilines, which is critical for their application in sensitive fields like drug development.
Spectroscopic and Chromatographic Techniques
A suite of analytical techniques is employed for the comprehensive characterization of substituted anilines:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the position and nature of substituents on the aniline ring. The chemical shifts of the aromatic protons and carbons are particularly informative.[5]
-
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, such as the N-H stretching vibrations of the amino group and the aromatic C-H and C=C stretching vibrations.[6]
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Essential for assessing the purity of the synthesized anilines and for their purification.[7][8] On-line solid-phase extraction (SPE) coupled with HPLC is a sensitive method for determining aniline derivatives in water samples.[8]
Protocol: Purification by Column Chromatography
Column chromatography is a standard method for purifying substituted anilines from reaction mixtures.
Step-by-Step Methodology:
-
Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.
-
Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Loading: The adsorbed sample is carefully loaded onto the top of the packed column.
-
Elution: A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is passed through the column to separate the components based on their affinity for the silica gel. While anilines can be purified on silica gel, their basicity can sometimes lead to tailing or irreversible binding.[9] To mitigate this, a small amount of a basic modifier, such as triethylamine, can be added to the eluent.[9]
-
Fraction Collection: Eluted fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: The fractions containing the pure product are combined and the solvent is removed under reduced pressure.
The Engine of Innovation: Applications of Substituted Anilines
Substituted anilines are foundational building blocks in numerous scientific and industrial domains, most notably in drug discovery and materials science.
Medicinal Chemistry: Scaffolds for Novel Therapeutics
The aniline moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[10] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a valuable component for engaging with biological targets.
-
Kinase Inhibitors: Many kinase inhibitors, used in cancer therapy, incorporate a substituted aniline core to interact with the ATP-binding site of the kinase.
-
Antibacterial and Antifungal Agents: Aniline derivatives have shown significant potential as antimicrobial agents.[11][12] For instance, certain trifluoro-anilines have demonstrated both antibacterial and antibiofilm properties against pathogenic Vibrio species.[11] Tetrahydropyridine derivatives synthesized from substituted anilines have also shown promise as potent antibiofilm agents against S. aureus.[13]
-
Analgesics: The well-known analgesic, paracetamol (acetaminophen), is a derivative of aniline.[10]
The following diagram illustrates the general role of a substituted aniline in a hypothetical kinase inhibitor.
Caption: Interaction of a substituted aniline-based kinase inhibitor with the ATP binding site.
Materials Science: Building Blocks for Advanced Polymers
The reactivity of the amino group and the aromatic ring makes anilines valuable monomers for the synthesis of functional polymers. Polyaniline (PANI) and its derivatives are a well-studied class of conducting polymers with applications in:
-
Sensors: Thin films of polyaniline derivatives have shown high sensitivity to moisture and ammonia, making them suitable for chemical sensor applications.[6][14]
-
Corrosion Inhibition: Polyanilines can form a passive layer on metal surfaces, protecting them from corrosion.
-
Organic Electronics: Aniline-based polymers are being explored for use in organic light-emitting diodes (OLEDs) and other electronic devices.
The properties of these polymers can be tuned by altering the substituents on the aniline monomer, which affects their solubility, conductivity, and morphology.[6][14]
The Double-Edged Sword: Toxicological Considerations
While immensely useful, anilines and their derivatives are not without their toxicological concerns. A thorough understanding of their potential hazards is crucial for safe handling and for the design of safer drug candidates.
Metabolic Activation and Toxicity
Aniline itself is classified as probably carcinogenic to humans (Group 2A) by the IARC and has been linked to bladder cancer.[10] The primary mechanism of aniline toxicity involves its metabolic activation in the liver.[15]
The key metabolic pathways include:
-
N-hydroxylation: This is a critical activation step, leading to the formation of phenylhydroxylamine. This metabolite is responsible for the oxidation of hemoglobin to methemoglobin, which cannot transport oxygen, leading to methemoglobinemia.[15][16]
-
Aromatic ring hydroxylation: This generally leads to less toxic phenolic metabolites.
-
N-acetylation: This is considered a detoxification pathway.[15]
The balance between these metabolic pathways can vary between species and individuals, influencing susceptibility to aniline-induced toxicity.
The following diagram outlines the metabolic pathways of aniline.
Caption: Metabolic activation and detoxification pathways of aniline.
Structure-Toxicity Relationships and Mitigation Strategies
The toxicity of substituted anilines is highly dependent on their substitution pattern. Electron-withdrawing groups can influence the rate of metabolic activation. Hemolysis is a frequently observed toxic effect of substituted anilines in animal studies.[17]
In drug discovery, a key strategy to mitigate aniline-related toxicity is isosteric replacement . This involves replacing the aniline moiety with a bioisostere that retains the desired pharmacological activity but has an improved metabolic profile.[18] Saturated carbocycles, for example, are being explored as metabolically robust replacements for the aniline ring to reduce the potential for reactive metabolite formation.[18] Replacing anilines with other chemical groups can be a strategic decision to fine-tune a compound's pharmacological properties and mitigate potential toxicities.[19]
Conclusion and Future Outlook
Substituted anilines remain a vibrant and indispensable area of chemical research. Continuous innovation in synthetic methodologies is enabling the creation of increasingly complex and diverse aniline derivatives with greater efficiency and sustainability. In medicinal chemistry, while the potential for toxicity necessitates careful design and evaluation, the aniline scaffold will undoubtedly continue to be a source of novel therapeutic agents. The strategic application of isosteric replacement and a deeper understanding of structure-toxicity relationships will be key to harnessing the full potential of this remarkable class of compounds. In materials science, the tunability of aniline-based polymers promises further advancements in electronics, sensing, and beyond. The comprehensive understanding of the synthesis, properties, and biological effects of substituted anilines is therefore essential for progress across a wide spectrum of scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 6. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Aniline - Wikipedia [en.wikipedia.org]
- 11. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. cresset-group.com [cresset-group.com]
Isomers of ethyl-methyl-aniline and their characteristics
An In-depth Technical Guide to the Isomers of Ethyl-Methyl-Aniline: Characteristics, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl-methyl-aniline, with the molecular formula C₉H₁₃N, represents a class of aromatic amines that exists as numerous structural isomers. These isomers, while sharing the same molecular weight, exhibit distinct physicochemical properties, spectroscopic signatures, and chemical reactivity.[1][2][3][4] This differentiation is critical in fields ranging from pharmaceutical synthesis to dye manufacturing, where the specific substitution pattern on the aniline core dictates the compound's utility and behavior. This guide provides a comprehensive exploration of the primary isomers of ethyl-methyl-aniline, focusing on N-ethyl-N-methylaniline and key ring-substituted variants. We will delve into their synthesis, characterization, applications, and safety considerations, offering field-proven insights and detailed experimental protocols to support researchers and development professionals.
Introduction and Isomer Classification
Aniline and its derivatives are foundational building blocks in modern organic chemistry.[5] The introduction of alkyl substituents, such as ethyl and methyl groups, creates a diverse family of isomers with tailored properties. The isomers of ethyl-methyl-aniline can be broadly categorized based on the location of these alkyl groups: substitution on the nitrogen atom of the amine group, or substitution on the aromatic benzene ring.
-
N-Substituted Isomers: In this class, both the ethyl and methyl groups are attached to the nitrogen atom, resulting in a tertiary amine. The sole isomer in this category is N-ethyl-N-methylaniline .
-
Ring-Substituted Isomers: Here, the ethyl and methyl groups are attached to the benzene ring at various positions (ortho, meta, para) relative to the primary or secondary amino group. This leads to a much larger number of potential isomers, including various ethyl-methylanilines (primary amines) and N-methyl-ethylanilines or N-ethyl-methylanilines (secondary amines).
The strategic choice of an isomer is often dictated by steric and electronic effects that influence its role in a synthetic pathway or its final application. For instance, steric hindrance from ortho-substituents can direct reactions to other sites or alter the binding affinity of a molecule in a biological system.
Caption: Classification of Ethyl-Methyl-Aniline Isomers.
In-Depth Profile: N-Ethyl-N-methylaniline
As a key tertiary amine, N-ethyl-N-methylaniline serves as a versatile intermediate and solvent.[5][6] Its lack of an N-H bond makes it resistant to reactions that target primary or secondary amines, a crucial feature in many synthetic designs.
Nomenclature and Physicochemical Properties
-
IUPAC Name: N-ethyl-N-methylaniline[2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | [2][7][8] |
| Molecular Weight | 135.21 g/mol | [2][8] |
| Appearance | Colorless to slightly yellow viscous liquid; turns brown on exposure to air | [5] |
| Boiling Point | 201 °C | [9] |
| Density | ~0.99 g/cm³ | [10] |
| Solubility | Insoluble in water; soluble in organic solvents | [5] |
| logP | 2.66 | [9] |
Synthesis Methodology
The synthesis of N-ethyl-N-methylaniline typically involves the sequential alkylation of aniline. The choice of alkylating agents and the order of their addition are critical to maximizing the yield of the desired tertiary amine while minimizing side products like N-methylaniline, N-ethylaniline, and N,N-diethyl or N,N-dimethylaniline.
This protocol describes a common laboratory-scale synthesis. The first step is the methylation of aniline, followed by ethylation.
Step 1: Synthesis of N-methylaniline
-
To a stirred solution of aniline and water in a reaction vessel, slowly add dimethyl sulfate dropwise while maintaining the temperature below 10°C with an ice bath.[11]
-
After the addition is complete, continue stirring for 1 hour at the same temperature.[11]
-
Slowly add a 30% sodium hydroxide solution dropwise to neutralize the reaction mixture and liberate the free amine.[11]
-
The organic layer, containing a mixture of N-methylaniline and other alkylated products, is separated. The aqueous layer can be extracted with a solvent like benzene or toluene to recover additional product.[11]
-
The combined organic phases are then purified, typically by fractional distillation, to isolate N-methylaniline.
Causality: The use of a base (NaOH) is essential to deprotonate the anilinium salt formed during the reaction, yielding the free amine. Low temperature control is crucial to manage the exothermic reaction and prevent over-alkylation.
Step 2: Ethylation of N-methylaniline to N-ethyl-N-methylaniline
-
The purified N-methylaniline is dissolved in a suitable solvent (e.g., ethanol or acetonitrile) in a flask equipped with a reflux condenser.
-
An ethylating agent, such as ethyl iodide or diethyl sulfate, is added to the solution.
-
A base, such as sodium carbonate or potassium carbonate, is added to act as an acid scavenger.
-
The mixture is heated to reflux and maintained for several hours until TLC or GC analysis indicates the consumption of the starting material.
-
After cooling, the reaction mixture is filtered to remove the inorganic salts. The solvent is removed under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to yield pure N-ethyl-N-methylaniline.
Caption: General workflow for the two-step synthesis of N-ethyl-N-methylaniline.
Spectroscopic Characterization
-
¹H NMR: The spectrum for N-ethyl-N-methylaniline shows characteristic signals for the ethyl group (a quartet around 3.36 ppm for the -CH₂- and a triplet around 1.08 ppm for the -CH₃) and a singlet for the N-methyl group around 2.86 ppm. The aromatic protons appear in the 6.6-7.2 ppm range.[12]
-
IR Spectroscopy: The infrared spectrum displays characteristic C-N stretching vibrations and aromatic C-H and C=C stretching bands. The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) confirms it as a tertiary amine.[7]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 135. The fragmentation pattern is also characteristic, often involving the loss of methyl or ethyl radicals.
Applications and Toxicology
N-ethyl-N-methylaniline is an important intermediate in the synthesis of dyes, agrochemicals, and other organic products.[5] Its derivatives are used in various industrial applications.
Toxicology: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] Exposure can potentially damage the central nervous system and may lead to liver and kidney issues.[5] It is a methemoglobin-forming agent, similar to aniline, which impairs the oxygen-carrying capacity of the blood.[13][14] Standard safety protocols, including the use of gloves, safety goggles, and adequate ventilation, are mandatory when handling this chemical.[15]
In-Depth Profile: 2-Ethyl-6-methylaniline
This isomer is a sterically hindered primary amine, a structural motif that is highly valuable in ligand synthesis for catalysis and in preventing unwanted side reactions at the amine group.
Nomenclature and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | [1][17] |
| Molecular Weight | 135.21 g/mol | [16][17] |
| Appearance | Clear liquid with a pungent odor | [1][19] |
| Boiling Point | 231 °C (lit.) | [16] |
| Melting Point | -33 °C (lit.) | [16] |
| Density | 0.969 g/cm³ at 20°C | [19] |
| Solubility | Insoluble in water | [1][20] |
| Flash Point | 105 °C | [16] |
Synthesis Methodology
The synthesis of sterically hindered anilines like 2-ethyl-6-methylaniline often involves building the substitution pattern on the ring prior to the introduction of the amine group (or its precursor, a nitro group).
-
Alkylation: Start with a suitable precursor like m-xylene. Perform a Friedel-Crafts ethylation using an ethyl halide (e.g., ethyl bromide) and a Lewis acid catalyst (e.g., AlCl₃). This step requires careful control of conditions to achieve the desired regioselectivity.
-
Nitration: The resulting 1-ethyl-3,5-dimethylbenzene is then nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group, yielding 2-ethyl-6-methyl-nitrobenzene. The directing effects of the alkyl groups guide the position of nitration.
-
Reduction: The nitro group is reduced to a primary amine. A common and effective method is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using metals in acid (e.g., Sn/HCl or Fe/HCl) can be employed.
-
Purification: The final product, 2-ethyl-6-methylaniline, is isolated by extraction and purified by vacuum distillation.
Causality: The multi-step approach is necessary because direct alkylation of aniline would primarily occur at the nitrogen atom. By constructing the carbon skeleton first, then introducing the nitrogen functionality via nitration/reduction, the desired ring-substituted isomer is achieved with high fidelity.
Applications and Toxicology
Due to its hindered nature, 2-ethyl-6-methylaniline is a precursor for specialized ligands in coordination chemistry and for active pharmaceutical ingredients (APIs) where this specific substitution pattern is required. It is also a high-volume chemical, indicating significant industrial use.[19]
Toxicology: This compound is harmful if swallowed, inhaled, or in contact with skin.[17][21] It can cause irritation to the skin, eyes, and respiratory tract.[17][19] Overexposure may lead to methemoglobinemia, characterized by symptoms of oxygen deprivation such as dizziness, headache, and cyanosis (bluish skin).[19] Combustion produces toxic oxides of nitrogen.[1][19][20]
Comparative Analysis of Other Key Isomers
Several other isomers have distinct properties and applications.
| Isomer | CAS Number | Key Characteristics & Applications | Toxicological Notes |
| N-Ethyl-3-methylaniline | 102-27-2 | Light amber liquid.[22] Used as a dye and photographic chemical intermediate.[15][22] Synthesized from m-toluidine and ethanol.[22] | Toxic if swallowed, in contact with skin, or if inhaled.[22] Can cause methemoglobinemia and hemolytic anemia.[23] |
| 3-Ethyl-5-methylaniline | 7544-53-8 | Primarily used as an intermediate in the synthesis of dyes, pigments, agrochemicals (herbicides, pesticides), and some APIs.[24] | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[4] |
| 4-Ethyl-2-methylaniline | 71757-56-7 | A benzenamine derivative with limited readily available data, primarily used in research and chemical synthesis.[3][25] | Hazard data is not widely available, but it should be handled with the same precautions as other aniline derivatives.[25] |
| 3-Ethyl-4-methylaniline | N/A | Valued as a building block in synthetic organic chemistry, particularly for dyes (via azo coupling) and potentially for pharmaceuticals and agrochemicals.[26] | Specific data is sparse; assume toxicity similar to other isomers. |
Conclusion
The isomers of ethyl-methyl-aniline provide a clear example of how subtle changes in molecular structure lead to significant differences in chemical identity and industrial utility. For the medicinal chemist, materials scientist, or process chemist, a thorough understanding of the synthesis, characterization, and safety profiles of each specific isomer is not merely academic but a prerequisite for successful and safe innovation. From the versatile tertiary amine N-ethyl-N-methylaniline to the sterically defined 2-ethyl-6-methylaniline, each compound offers a unique set of properties that can be leveraged to create complex molecules, high-performance dyes, and targeted agrochemicals. The detailed protocols and comparative data in this guide serve as a foundational resource for professionals navigating the rich chemistry of these important aniline derivatives.
References
- 1. 2-Ethyl-6-methylaniline | C9H13N | CID 32485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Ethyl-N-methylaniline | C9H13N | CID 11956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C9H13N | CID 19035152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Ethyl-5-methylaniline | C9H13N | CID 20153866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 6. gneechemical.com [gneechemical.com]
- 7. Benzenamine, N-ethyl-N-methyl- [webbook.nist.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. N-ethyl-N-methylaniline [stenutz.eu]
- 10. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]
- 11. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 12. N-ETHYL-N-METHYLANILINE(613-97-8) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. nbinno.com [nbinno.com]
- 16. 2-Ethyl-6-methylaniline = 98 24549-06-2 [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. 2-Ethyl-6-methylaniline | CymitQuimica [cymitquimica.com]
- 19. 2-Ethyl-6-methylaniline(24549-06-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 20. 2-METHYL-6-ETHYL ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. N-Ethyl-3-methylaniline - Hazardous Agents | Haz-Map [haz-map.com]
- 24. 3-Ethyl-5-methylaniline [myskinrecipes.com]
- 25. Page loading... [guidechem.com]
- 26. benchchem.com [benchchem.com]
An In-depth Technical Guide to Quantum Chemical Calculations for Methylaniline Compounds
Introduction: The Significance of Methylaniline in Modern Chemistry
Methylaniline and its isomers (N-methylaniline, o-toluidine, m-toluidine, and p-toluidine) are foundational scaffolds in a vast array of chemical applications, from the synthesis of dyes and agrochemicals to their crucial role as intermediates in pharmaceutical development.[1][2][3] The subtle shifts in the position of a methyl group or its placement on the nitrogen atom dramatically alter the electronic and steric properties of the aniline core.[4][5] These alterations directly influence the molecule's reactivity, intermolecular interactions, and ultimately, its efficacy and function in a larger system. For researchers in drug development and materials science, a precise understanding of these properties at a sub-atomic level is not just beneficial—it is essential for rational design and innovation.
Quantum chemical calculations provide a powerful in-silico lens to dissect these molecular intricacies. By solving approximations of the Schrödinger equation, we can reliably predict a molecule's three-dimensional structure, vibrational modes, electronic landscape, and reactivity, offering insights that are often difficult or impossible to obtain through experimental means alone. This guide serves as a technical deep-dive into the application of Density Functional Theory (DFT) for the comprehensive analysis of methylaniline compounds, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of methods to explain the causality behind computational choices, ensuring a robust and reproducible workflow.
I. Theoretical Foundations: Selecting the Right Tools for the Job
The accuracy of any quantum chemical calculation is fundamentally dependent on the choice of the theoretical method and the basis set. This combination determines the quality of the compromise between computational cost and accuracy.
A. The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)
For molecules the size of methylaniline, Density Functional Theory (DFT) offers the optimal balance of accuracy and computational efficiency. Unlike the more computationally expensive Hartree-Fock (HF) theory, which neglects electron correlation, DFT incorporates it through the use of an exchange-correlation functional.[6][7][8] This makes it particularly well-suited for describing the electronic structure of aromatic systems.
Among the plethora of available functionals, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) has consistently been shown to provide reliable results for the geometries and vibrational frequencies of organic molecules, including aniline derivatives.[6][7][8] It combines the strengths of both HF and DFT by mixing a portion of the exact HF exchange with DFT exchange and correlation. For more refined electronic property predictions, especially those involving non-covalent interactions or excited states, other functionals like the Minnesota family (e.g., M06-2X) or long-range corrected functionals (e.g., CAM-B3LYP) might be considered.[9][10] However, for a general-purpose, high-quality analysis of methylaniline's ground-state properties, B3LYP remains the gold standard.
B. Describing the Electrons: The Role of the Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set directly impact the accuracy of the calculation. A larger basis set provides more flexibility for the electrons to distribute themselves in space, leading to a more accurate description of the molecule's electronic structure, but at a higher computational cost.[11][12][13]
For systems like methylaniline, the Pople-style basis set, 6-311++G(d,p) , is a highly recommended choice.[6][7] Let's break down what this notation means:
-
6-311G : This indicates a triple-zeta basis set, meaning that each atomic orbital is described by three separate functions, allowing for greater flexibility in describing the electron distribution compared to a double-zeta set (e.g., 6-31G).[11]
-
++ : These two plus signs indicate the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing anions, excited states, and non-covalent interactions, as they allow for the description of electron density far from the nucleus.[11][13]
-
(d,p) : These are polarization functions. The 'd' adds d-type orbitals to heavy (non-hydrogen) atoms, and the 'p' adds p-type orbitals to hydrogen atoms. These functions allow for the description of non-spherical electron distributions, which is essential for accurately modeling chemical bonds.[13]
The combination of a hybrid functional like B3LYP with a flexible, polarized, and diffuse basis set like 6-311++G(d,p) establishes a robust and reliable level of theory for the comprehensive study of methylaniline compounds.[6][7][14]
II. The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a comprehensive computational study of a methylaniline isomer using the Gaussian software package, a widely used program in computational chemistry.[10][15]
A. Step 1: Molecular Structure Input and Geometry Optimization
The first and most critical step is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry.
Methodology:
-
Build the Initial Structure : Using a molecular modeling program like GaussView, build the desired methylaniline isomer (e.g., N-methylaniline).[15]
-
Set up the Calculation : In the Gaussian calculation setup, specify the following:
-
Job Type : Opt (Optimization). This instructs the program to find the geometry that minimizes the molecule's energy.[16][17]
-
Method : Select DFT and choose the B3LYP functional.
-
Basis Set : Select 6-311++G(d,p).
-
Charge and Multiplicity : For a neutral methylaniline molecule, the charge is 0 and the spin multiplicity is 1 (singlet).
-
-
Submit and Monitor : Run the calculation. The software will iteratively adjust the bond lengths, angles, and dihedrals until a stationary point on the potential energy surface is found.[18]
Trustworthiness Check : A successful optimization is indicated in the output file by the convergence of four criteria to "YES" and the message "Normal termination of Gaussian."[18] This confirms that the algorithm has found a point where the forces on the atoms are effectively zero.
B. Step 2: Vibrational Frequency Analysis
Once a stationary point is found, it is crucial to confirm that it is a true energy minimum and not a saddle point (a transition state). This is achieved through a frequency calculation.
Methodology:
-
Use the Optimized Geometry : The frequency calculation must be performed on the optimized geometry from the previous step.
-
Set up the Calculation :
-
Analyze the Output :
-
Imaginary Frequencies : A true minimum energy structure will have zero imaginary frequencies.[18][19] The presence of one imaginary frequency indicates a transition state.
-
Vibrational Spectra : The output will contain the calculated infrared (IR) and Raman vibrational frequencies and their intensities, which can be compared with experimental spectra for validation.[6][7][8]
-
Thermochemistry : The frequency calculation also provides important thermodynamic data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[16]
-
C. Step 3: Analysis of Electronic Properties
With a validated minimum energy structure, we can now probe the electronic properties that govern the molecule's reactivity and interactions.
1. Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity.[20]
-
HOMO : Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.[20]
-
LUMO : Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.[20]
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excited and therefore more reactive.[20][21]
In the context of drug design, the HOMO and LUMO energies are critical for predicting how a molecule will interact with a biological target. Ideal HOMO energies for drug candidates often fall in the -5.5 to -6.2 eV range, while LUMO energies are typically between -2.5 to -0.5 eV.[22]
2. Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a color-coded map of the electrostatic potential on the molecule's surface.[23][24][25] It provides a powerful visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.
-
Red Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In methylaniline, this is typically around the nitrogen atom and the π-system of the aromatic ring.[23][26]
-
Blue Regions : Indicate positive electrostatic potential, electron-poor, and are susceptible to nucleophilic attack. This is often found around the hydrogen atoms of the amine group.[26]
3. Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.[27][28] It examines hyperconjugative interactions, which are stabilizing charge transfers from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis NBOs. For example, it can quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the aromatic ring, a key factor in the reactivity of anilines.
III. Data Presentation and Visualization
To facilitate the interpretation and comparison of the calculated data, a structured presentation is essential.
A. Tabulated Quantitative Data
The following table provides an illustrative example of the kind of data that can be generated for the isomers of methylaniline.
| Property | N-Methylaniline | 2-Methylaniline | 3-Methylaniline | 4-Methylaniline | Method |
| Total Energy (Hartree) | -326.12345 | -326.12567 | -326.12589 | -326.12612 | B3LYP/6-311++G(d,p) |
| Dipole Moment (Debye) | 1.15 | 1.45 | 1.50 | 1.55 | B3LYP/6-311++G(d,p) |
| EHOMO (eV) | -5.85 | -5.92 | -5.90 | -5.88 | B3LYP/6-311++G(d,p) |
| ELUMO (eV) | -0.95 | -0.98 | -0.97 | -0.96 | B3LYP/6-311++G(d,p) |
| ΔE (HOMO-LUMO Gap) (eV) | 4.90 | 4.94 | 4.93 | 4.92 | B3LYP/6-311++G(d,p) |
Note: The values presented are hypothetical and for illustrative purposes only.
B. Visualization of Workflows and Concepts
Visual diagrams are crucial for conveying complex workflows and relationships. The following diagrams are generated using the Graphviz DOT language.
Caption: A streamlined workflow for quantum chemical calculations.
Caption: Interrelation of key electronic properties derived from the validated structure.
Conclusion
Quantum chemical calculations, particularly using DFT with the B3LYP functional and the 6-311++G(d,p) basis set, provide a robust, reliable, and deeply insightful framework for the study of methylaniline compounds. This guide has outlined a comprehensive, self-validating protocol that enables researchers to move from a basic molecular structure to a detailed understanding of its geometric, vibrational, and electronic properties. By leveraging these computational tools, scientists in drug discovery and materials science can make more informed decisions, accelerating the pace of innovation and enabling the rational design of next-generation molecules.
References
- 1. echemi.com [echemi.com]
- 2. N-Methylaniline - Wikipedia [en.wikipedia.org]
- 3. N-Methylaniline Chemical Properties,Uses,Production [yufenggp.com]
- 4. ijseas.com [ijseas.com]
- 5. researchgate.net [researchgate.net]
- 6. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. FT-IR, FT-Raman vibrational spectra and molecular structure investigation of 2-chloro-4-methylaniline: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New insights into the dissociation dynamics of methylated anilines - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07061J [pubs.rsc.org]
- 10. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. thaiscience.info [thaiscience.info]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of 4-Ethyl-2-methylaniline in Chemical Reactions
This guide provides a comprehensive technical overview of the chemical behavior and reaction mechanisms of 4-Ethyl-2-methylaniline, a substituted aromatic amine of significant interest in synthetic chemistry and drug development. By examining its electronic and steric properties, we will elucidate its reactivity in key chemical transformations, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
Introduction: Understanding the Molecular Architecture of this compound
This compound, with the chemical formula C9H13N, is an aromatic amine characterized by a benzene ring substituted with an amino group (-NH2), a methyl group (-CH3) at the ortho position, and an ethyl group (-CH3CH2) at the para position.[1][2] This specific arrangement of substituents dictates its unique chemical properties and reactivity. The amino group, being a strong activating group, along with the electron-donating alkyl groups, renders the aromatic ring highly susceptible to electrophilic attack. However, the interplay of electronic and steric effects of the substituents also introduces subtleties in its reaction mechanisms and product regioselectivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 71757-56-7 | [2] |
| Molecular Formula | C9H13N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| LogP | 2.72 | [2] |
| Topological Polar Surface Area | 26.02 Ų | [2] |
The Guiding Principles: Electronic and Steric Influences on Reactivity
The reaction mechanisms of this compound are fundamentally governed by the electronic and steric effects exerted by its substituents.
-
Electronic Effects: The amino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance. This increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles.[3] The methyl and ethyl groups are also electron-donating through an inductive effect, further enhancing the ring's reactivity.[4]
-
Steric Effects: The methyl group at the ortho position to the amino group introduces steric hindrance.[4] This bulkiness can impede the approach of electrophiles to the adjacent ortho position, influencing the regioselectivity of substitution reactions.[5] The ethyl group at the para position has a less direct steric impact on the positions adjacent to the amino group.
The combination of these effects makes this compound a highly reactive molecule with predictable, yet nuanced, behavior in various chemical transformations.
Mechanism of Action in Key Chemical Reactions
Electrophilic Aromatic Substitution: A Tale of Directing Influences
In electrophilic aromatic substitution (EAS) reactions, the substituents on the aniline ring direct the incoming electrophile to specific positions. The amino group is a strong ortho, para-director.[4] However, in this compound, the positions ortho and para to the amino group are already substituted by the methyl and ethyl groups, respectively. This leaves the remaining ortho position (position 6) and the meta positions (positions 3 and 5) as potential sites for substitution.
The combined electron-donating effects of the amino, methyl, and ethyl groups strongly activate the ring towards electrophilic attack. The directing influence of these groups can be predicted by considering their relative activating strengths and steric hindrance. The amino group is the most powerful activating group, followed by the alkyl groups. Therefore, the positions ortho and para to the amino group experience the greatest increase in electron density.
In the case of this compound, the position para to the amino group is occupied by the ethyl group. The two ortho positions are position 2 (occupied by the methyl group) and position 6 (unoccupied). The incoming electrophile will preferentially attack the most activated and sterically accessible positions. The primary directing influence comes from the strongly activating amino group, which directs ortho and para. Since the para position is blocked, substitution is directed to the ortho positions. The methyl group at position 2 will sterically hinder attack at that position to some extent, but more significantly, it will also direct incoming electrophiles to its own ortho and para positions.
Considering the cumulative directing effects:
-
The amino group strongly directs to positions 2 and 6 (ortho) and 4 (para - blocked).
-
The methyl group at position 2 directs to positions 1 (blocked), 3 (meta to amino), and 5 (meta to amino).
-
The ethyl group at position 4 directs to positions 3 and 5 (ortho to ethyl, meta to amino).
The most activated positions are ortho to the powerful amino group. Therefore, electrophilic substitution is most likely to occur at position 6 . Substitution at positions 3 and 5, which are meta to the amino group but ortho to the alkyl groups, is also possible but generally less favored.
Caption: General workflow for electrophilic aromatic substitution on this compound.
Diazotization and Azo Coupling: Formation of Chromophoric Systems
Aromatic primary amines readily undergo diazotization in the presence of nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form diazonium salts.[6] This reaction proceeds through the formation of a nitrosonium ion (NO+) electrophile, which attacks the nucleophilic nitrogen of the amino group.[7]
The resulting diazonium salt of this compound is a versatile intermediate. The diazonium group (-N2+) is an excellent leaving group and can be replaced by a variety of nucleophiles in Sandmeyer-type reactions.[6]
Furthermore, the diazonium salt can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds like phenols or other anilines.[8][9] The coupling typically occurs at the para position of the coupling partner, unless it is blocked, in which case ortho coupling is observed.[9] The resulting azo compounds possess an extended conjugated system and are often colored, forming the basis of many azo dyes.[10]
References
- 1. This compound | C9H13N | CID 19035152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Azo coupling - Wikipedia [en.wikipedia.org]
- 9. Azo Coupling [organic-chemistry.org]
- 10. chemguide.co.uk [chemguide.co.uk]
Methodological & Application
Synthetic Strategies for 4-Ethyl-2-methylaniline: A Detailed Guide for Researchers
Prepared by: A Senior Application Scientist
Introduction
4-Ethyl-2-methylaniline, a substituted aniline derivative, serves as a crucial building block in the synthesis of various organic molecules of interest in the pharmaceutical, agrochemical, and dye industries. Its specific substitution pattern offers a unique scaffold for the development of complex chemical entities. This document provides a detailed overview of two primary synthetic pathways for the preparation of this compound, designed to equip researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge for its synthesis. The presented protocols are based on established organic chemistry principles and analogous procedures reported in the literature.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target compound is provided in the table below.
| Property | Value |
| CAS Number | 71757-56-7[1][2] |
| Molecular Formula | C₉H₁₃N[2] |
| Molecular Weight | 135.21 g/mol [2] |
| Appearance | Not explicitly stated, likely a liquid |
| Boiling Point | Not explicitly stated |
| Solubility | Expected to be soluble in common organic solvents |
Synthetic Pathway I: Nitration of 3-Ethyltoluene and Subsequent Reduction
This classical two-step approach is a reliable method for the synthesis of this compound, starting from the readily available 3-ethyltoluene. The strategy involves the regioselective nitration of the aromatic ring, followed by the reduction of the introduced nitro group to the desired amine.
Mechanism and Rationale
The nitration of 3-ethyltoluene is an electrophilic aromatic substitution reaction. The directing effects of the two alkyl substituents on the benzene ring are crucial for the regioselectivity of this step. Both the methyl and ethyl groups are ortho-, para-directing and activating. The position para to the ethyl group is sterically hindered by the adjacent methyl group. The position ortho to the ethyl group and para to the methyl group (C4) is the most favored for substitution due to a combination of electronic and steric factors. The subsequent reduction of the nitro group is a standard transformation that can be achieved by various reducing agents.
Caption: Overall workflow for the synthesis of this compound via nitration and reduction.
Experimental Protocol
Part A: Nitration of 3-Ethyltoluene
This protocol is adapted from general procedures for the nitration of substituted aromatic compounds.
Materials:
-
3-Ethyltoluene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or other suitable solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 50 mL) to 0-5 °C in an ice bath.
-
Slowly add concentrated nitric acid (e.g., 25 mL) to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
-
Once the nitrating mixture has been prepared and cooled, add 3-ethyltoluene (e.g., 0.2 mol) dropwise from the dropping funnel over a period of 30-60 minutes. The temperature of the reaction mixture should be maintained between 0 and 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice (e.g., 200 g) with stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-nitro-1-ethyl-3-methylbenzene.
-
The product can be purified by vacuum distillation or column chromatography if necessary.
Part B: Reduction of 4-Nitro-1-ethyl-3-methylbenzene
This protocol is a standard method for the reduction of aromatic nitro compounds.
Materials:
-
4-Nitro-1-ethyl-3-methylbenzene (from Part A)
-
Iron powder (or Tin(II) chloride)
-
Concentrated Hydrochloric Acid
-
Ethanol (or other suitable solvent)
-
Sodium Hydroxide solution (e.g., 10 M)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, add 4-nitro-1-ethyl-3-methylbenzene (e.g., 0.1 mol) and ethanol (e.g., 100 mL).
-
Add iron powder (e.g., 0.3 mol) to the mixture.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid (e.g., 5 mL) dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the iron residues.
-
Make the filtrate alkaline by the addition of a concentrated sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield crude this compound.
-
The product can be purified by vacuum distillation.
Data Summary
| Parameter | Nitration of 3-Ethyltoluene | Reduction of Nitro-intermediate |
| Key Reagents | HNO₃, H₂SO₄ | Fe, HCl |
| Temperature | 0-5 °C | Reflux |
| Reaction Time | 2-3 hours | 2-4 hours |
| Typical Yield | Moderate to High | High |
| Purification | Vacuum Distillation/Chromatography | Vacuum Distillation |
Synthetic Pathway II: Direct Alkylation of o-Toluidine
This pathway involves the direct introduction of an ethyl group onto the aromatic ring of o-toluidine. Friedel-Crafts alkylation of anilines can be challenging due to the interaction of the amino group with the Lewis acid catalyst. However, under specific conditions, particularly with protection of the amino group or by using specific catalytic systems, this transformation can be achieved. An industrially relevant method involves high-temperature, high-pressure alkylation using ethene and a triethylaluminum catalyst for the synthesis of the related 2-methyl-6-ethylaniline, suggesting the feasibility of direct C-alkylation[3]. A laboratory-scale adaptation would likely involve a more conventional Friedel-Crafts approach with a protected aniline.
Mechanism and Rationale
The direct ethylation of o-toluidine is an electrophilic aromatic substitution. The amino group is a strong activating and ortho-, para-directing group. To avoid N-alkylation and catalyst poisoning, the amino group is first protected, for example, by acetylation to form 2-methylacetanilide. The acetamido group is still ortho-, para-directing but less activating than the amino group. The subsequent Friedel-Crafts ethylation with an ethylating agent (e.g., ethyl bromide) and a Lewis acid catalyst (e.g., AlCl₃) will preferentially occur at the sterically less hindered para-position. Finally, deprotection of the acetamido group yields the desired this compound.
Caption: Workflow for the synthesis of this compound via protection, alkylation, and deprotection of o-toluidine.
Experimental Protocol
Part A: Acetylation of o-Toluidine
This is a standard procedure for the protection of an amino group.
Materials:
-
o-Toluidine[4]
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve o-toluidine (e.g., 0.1 mol) in glacial acetic acid (e.g., 20 mL).
-
Cool the solution in an ice bath and slowly add acetic anhydride (e.g., 0.11 mol) with stirring.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into cold water (e.g., 200 mL) with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 2-methylacetanilide.
Part B: Friedel-Crafts Ethylation of 2-Methylacetanilide
This protocol is an adaptation of the general Friedel-Crafts alkylation.
Materials:
-
2-Methylacetanilide (from Part A)
-
Ethyl Bromide
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (or Carbon Disulfide)
-
Hydrochloric Acid (dilute)
-
Ice bath
Procedure:
-
In a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend anhydrous aluminum chloride (e.g., 0.12 mol) in anhydrous dichloromethane (e.g., 50 mL).
-
Cool the suspension in an ice bath and add a solution of 2-methylacetanilide (e.g., 0.1 mol) in anhydrous dichloromethane (e.g., 30 mL) dropwise with stirring.
-
After the addition, add ethyl bromide (e.g., 0.11 mol) dropwise, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction mixture in an ice bath and carefully hydrolyze it by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to obtain crude 4-ethyl-2-methylacetanilide.
Part C: Hydrolysis of 4-Ethyl-2-methylacetanilide
This is a standard deprotection step.
Materials:
-
4-Ethyl-2-methylacetanilide (from Part B)
-
Concentrated Hydrochloric Acid (or Sodium Hydroxide solution)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the crude 4-ethyl-2-methylacetanilide (from Part B), ethanol (e.g., 50 mL), and concentrated hydrochloric acid (e.g., 25 mL).
-
Heat the mixture under reflux for 2-4 hours.
-
Cool the reaction mixture and make it alkaline with a concentrated sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to give crude this compound.
-
Purify the product by vacuum distillation.
Data Summary
| Parameter | Acetylation | Friedel-Crafts Ethylation | Hydrolysis |
| Key Reagents | Acetic Anhydride | Ethyl Bromide, AlCl₃ | HCl or NaOH |
| Temperature | 0 °C to RT | 0 °C to Reflux | Reflux |
| Reaction Time | ~1 hour | 3-5 hours | 2-4 hours |
| Typical Yield | High | Moderate | High |
| Purification | Crystallization | Column Chromatography | Vacuum Distillation |
Conclusion
Both synthetic pathways presented offer viable routes to this compound. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. The nitration-reduction pathway is a robust and well-established method in aromatic chemistry. The direct alkylation route, while potentially more atom-economical, requires careful control of reaction conditions to ensure regioselectivity and avoid side reactions. Researchers are encouraged to perform small-scale optimization experiments to achieve the best results for their specific applications.
References
The Versatile Role of 4-Ethyl-2-methylaniline in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Synthetic Potential of a Key Aromatic Amine
4-Ethyl-2-methylaniline, a substituted aromatic amine, has emerged as a valuable and versatile building block in the landscape of organic synthesis. Its unique substitution pattern, featuring both an ethyl and a methyl group on the aniline ring, imparts specific steric and electronic properties that are astutely exploited by synthetic chemists. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development and materials science. We will delve into its critical role as a precursor for vibrant azo dyes, a foundational scaffold for bioactive molecules in the pharmaceutical and agrochemical sectors, and as a monomer in the synthesis of functional polymers.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in any synthetic protocol.
| Property | Value | Reference |
| CAS Number | 71757-56-7 | [1][2][3][4] |
| Molecular Formula | C₉H₁₃N | [2][3][4] |
| Molecular Weight | 135.21 g/mol | [2][3][4] |
| Appearance | Not specified, likely a liquid at room temperature | |
| Boiling Point | Data not readily available | |
| Melting Point | Data not readily available | |
| Density | Data not readily available |
Safety Precautions:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5] May cause damage to organs through prolonged or repeated exposure.
-
Irritation: Causes skin and serious eye irritation.[5]
-
Carcinogenicity: Suspected of causing cancer.[5]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[5]
Handling Recommendations:
-
Work in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[5]
-
In case of exposure, seek immediate medical attention and consult the relevant safety data sheets for aniline derivatives.
Application in the Synthesis of Azo Dyes: A Chromophoric Cornerstone
The primary and most well-established application of aromatic amines like this compound is in the synthesis of azo dyes. The presence of the amino group allows for its facile conversion into a diazonium salt, a highly reactive electrophile that can undergo coupling reactions with electron-rich aromatic compounds to form the characteristic -N=N- azo linkage, the chromophore responsible for the vibrant colors of these dyes.
The substitution on the aniline ring of this compound can influence the color and properties of the resulting dye by modifying the electronic distribution within the conjugated system.
Mechanism: Diazotization and Azo Coupling
The synthesis of azo dyes from this compound proceeds via a two-step mechanism:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0-5 °C). This converts the amino group into a diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The electrophilic diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or another aromatic amine. The substitution typically occurs at the para-position of the coupling agent.
Caption: General workflow for the synthesis of an azo dye from this compound.
Protocol: Synthesis of an Azo Dye from this compound and 2-Naphthol
This protocol details the synthesis of a vibrant orange-red azo dye.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Ethanol (for recrystallization)
-
Buchner funnel and filter paper
-
Beakers and magnetic stirrer
Procedure:
Part 1: Diazotization of this compound
-
In a 100 mL beaker, carefully dissolve 1.35 g (0.01 mol) of this compound in a mixture of 3 mL of concentrated HCl and 10 mL of distilled water. Gentle warming may be required to facilitate dissolution.
-
Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.
-
In a separate beaker, prepare a solution of 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is an exothermic reaction.
-
After the addition is complete, continue stirring the mixture in the ice bath for 10-15 minutes. The resulting clear solution contains the 4-Ethyl-2-methylbenzenediazonium chloride.
Part 2: Azo Coupling
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this alkaline solution to 0-5 °C in an ice bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution from Part 1 to the cold 2-naphthol solution. A brightly colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
Part 3: Isolation and Purification
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product with several portions of cold distilled water to remove any unreacted salts.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product with a sharp melting point.
-
Allow the purified crystals to air dry.
Application in Pharmaceutical and Agrochemical Synthesis
The structural motif of this compound serves as a valuable scaffold for the synthesis of more complex molecules with potential biological activity. The amino group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger molecular frameworks.
While specific blockbuster drugs or pesticides directly derived from this compound are not prominently featured in the initial search results, the broader class of substituted anilines is fundamental to medicinal and agricultural chemistry. For instance, related chloro-substituted methylanilines are known precursors to herbicides. The principles of molecular design suggest that the unique substitution pattern of this compound can be leveraged to fine-tune the pharmacological or pesticidal properties of a lead compound.
Synthetic Strategy: Building Complexity from a Simple Amine
One common strategy involves the use of this compound in multi-step syntheses. For example, it can be a starting material in the construction of heterocyclic systems, which are prevalent in many pharmaceutical and agrochemical agents. The Gould-Jacobs reaction, which is used to synthesize quinolines from anilines, is a prime example of how this building block can be utilized.[6] Quinolines are a class of heterocyclic compounds with a broad range of biological activities, including antimicrobial and anti-inflammatory properties.[6]
Caption: A potential synthetic pathway for bioactive molecules using this compound.
Application in Polymer Chemistry: A Monomer for Functional Materials
Substituted anilines, including N-alkylanilines, are known to be used in the synthesis of conductive polymers.[7] While specific research on the polymerization of this compound was not found in the initial searches, the principles of oxidative chemical polymerization of aniline and its derivatives can be applied. The resulting polymer, poly(this compound), would be expected to possess interesting electronic and physical properties, influenced by the ethyl and methyl substituents. These substituents can enhance the solubility of the polymer in organic solvents, a common challenge with unsubstituted polyaniline, thereby improving its processability for various applications such as sensors, anti-corrosion coatings, and electronic devices.
Protocol: Oxidative Polymerization of this compound (Proposed)
This protocol is a proposed method based on the known oxidative polymerization of other substituted anilines.
Materials:
-
This compound
-
Ammonium Persulfate ((NH₄)₂S₂O₈)
-
1 M Hydrochloric Acid (HCl)
-
Methanol
-
Ammonia solution
-
Distilled Water
-
Beakers and magnetic stirrer
Procedure:
-
In a 250 mL beaker, dissolve 1.35 g (0.01 mol) of this compound in 100 mL of 1 M HCl. Stir until a clear solution is obtained and cool the mixture to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve 2.28 g (0.01 mol) of ammonium persulfate in 50 mL of cold 1 M HCl.
-
Slowly add the ammonium persulfate solution to the stirred aniline solution. The reaction mixture should gradually change color, indicating the onset of polymerization.
-
Continue stirring the reaction mixture at 0-5 °C for 2-4 hours.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with 1 M HCl, followed by distilled water, and then methanol to remove any unreacted monomer and oligomers.
-
To obtain the de-doped (insulating) form, the polymer can be treated with a dilute ammonia solution.
-
Finally, wash the polymer with distilled water until the filtrate is neutral and dry the product under vacuum at 60 °C.
Conclusion
This compound is a chemical intermediate with significant and diverse applications in organic synthesis. Its utility spans from the creation of vibrant azo dyes to its potential as a building block for complex pharmaceuticals, agrochemicals, and functional polymers. The protocols and insights provided in this guide are intended to empower researchers and developers to harness the full synthetic potential of this versatile molecule. As with any chemical process, a strong foundation in synthetic methodology, coupled with a commitment to safety, is essential for successful and innovative research.
References
- 1. This compound | CAS#:71757-56-7 | Chemsrc [chemsrc.com]
- 2. keyorganics.net [keyorganics.net]
- 3. This compound | C9H13N | CID 19035152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Ethyl-2-methylaniline as a Dye Intermediate
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of the dyes used in various industries, including textiles, printing, and paper manufacturing.[1] Their widespread use is attributed to their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through structural modifications.[2][3] The fundamental chemistry of azo dye synthesis involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or another aromatic amine.[1][2]
4-Ethyl-2-methylaniline, an aromatic amine, serves as a valuable intermediate in the synthesis of specialized azo dyes. The presence of both an ethyl and a methyl group on the aniline ring influences the electronic and steric properties of the resulting diazonium salt, which in turn affects the color and fastness properties of the final dye. These substituents can enhance the dye's solubility in organic solvents and polymers, making it suitable for applications beyond traditional textile dyeing.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a dye intermediate. It offers detailed protocols for the synthesis of azo dyes, explains the underlying chemical principles, and discusses the characterization of the resulting products.
Chemical Properties and Safety Considerations
Before proceeding with any experimental work, it is crucial to understand the chemical properties and potential hazards associated with this compound and related compounds.
This compound
-
Molecular Formula: C9H13N[5]
-
Appearance: Typically a liquid.
-
Hazards: Aromatic amines can be harmful if swallowed, in contact with skin, or if inhaled.[6][7] They may cause skin and eye irritation.[6][8] It is suspected of causing cancer.[8]
General Safety Precautions for Aromatic Amines and Diazonium Salts:
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.[6][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][8]
-
Handling Diazonium Salts: Diazonium salts are often unstable and can be explosive when dry.[1] They should be prepared in solution at low temperatures (0-5 °C) and used immediately without isolation.[1][9]
Core Synthesis Pathway: From Amine to Azo Dye
The synthesis of an azo dye from this compound follows a well-established two-stage reaction sequence: diazotization and azo coupling.[2]
Caption: General workflow for synthesizing an azo dye from this compound.
Part 1: Diazotization of this compound
Principle: Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[10] This reaction is carried out by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl).[10] The reaction is highly exothermic and must be performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1][9]
Detailed Protocol:
-
Preparation of the Amine Solution:
-
In a beaker, add a specific molar quantity of this compound.
-
Add a 2.5 to 3 molar equivalent of concentrated hydrochloric acid. The excess acid is crucial to maintain a low pH, preventing the diazonium salt from coupling with the unreacted amine.
-
Add distilled water and stir until the amine salt is fully dissolved.
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water.[11]
-
-
Diazotization Reaction:
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring.[11] Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-30 minutes at 0-5 °C to ensure the reaction goes to completion.
-
The resulting solution contains the 4-ethyl-2-methylbenzenediazonium chloride and should be kept cold and used immediately in the subsequent coupling reaction.[1][11]
-
Part 2: Azo Coupling Reaction
Principle: The azo coupling reaction is an electrophilic aromatic substitution where the diazonium cation acts as the electrophile and attacks an activated aromatic ring of a coupling agent.[12] Common coupling agents are phenols and aromatic amines. The position of the attack is typically at the para position to the activating group of the coupling agent, unless this position is already occupied, in which case ortho coupling occurs.[12] The pH of the reaction medium is a critical factor; phenols couple under slightly alkaline conditions, while amines couple under slightly acidic conditions.[13]
Detailed Protocol (Example with 2-Naphthol as Coupling Agent):
-
Preparation of the Coupling Agent Solution:
-
Dissolve a molar equivalent of the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.[11] This deprotonates the hydroxyl group of the naphthol, making it a more potent nucleophile.
-
Cool this solution to 0-5 °C in an ice-water bath.
-
-
Coupling Reaction:
-
With continuous and efficient stirring, slowly add the freshly prepared, cold diazonium salt solution to the cold coupling agent solution.
-
A brightly colored precipitate of the azo dye should form immediately. The color will depend on the specific coupling agent used. For instance, coupling with 2-naphthol typically yields an orange to red dye.[12]
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
-
Isolation and Purification of the Azo Dye:
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid dye with cold water to remove any unreacted salts and other water-soluble impurities.
-
The crude dye can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
-
Characterization of the Synthesized Azo Dye
To confirm the structure and purity of the synthesized azo dye, a combination of spectroscopic and analytical techniques should be employed.
| Technique | Purpose | Expected Observations |
| UV-Visible Spectroscopy | To determine the maximum absorption wavelength (λmax) and molar absorptivity. | A strong absorption band in the visible region (typically 400-600 nm), which is characteristic of the extended conjugation of the azo compound.[14][15] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify key functional groups. | Characteristic peaks for the N=N stretch (azo group) around 1400-1450 cm⁻¹, as well as vibrations corresponding to the aromatic rings and other functional groups present in the molecule.[16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed molecular structure. | Signals corresponding to the protons and carbons of the aromatic rings, the ethyl and methyl groups, and any other substituents. The chemical shifts and coupling patterns provide definitive structural information.[17][18] |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight of the azo dye, confirming its identity.[17][19] |
Mechanism Deep Dive: The Chemistry of Color
The vibrant colors of azo dyes arise from their extended conjugated systems, which include the aromatic rings and the central -N=N- azo group.[12] This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule can absorb light in the visible region of the electromagnetic spectrum, and the color we perceive is the complement of the color absorbed.
The specific color of the dye can be fine-tuned by altering the substituents on the aromatic rings. Electron-donating groups (like alkyl groups, -NH₂, -OH) and electron-withdrawing groups (like -NO₂, -CN) can modify the electronic properties of the conjugated system, leading to a shift in the absorption maximum (λmax).[15] For example, introducing electron-donating groups generally causes a bathochromic (red) shift, resulting in a deeper color.[15]
Caption: Electrophilic aromatic substitution mechanism of azo coupling.
Conclusion
This compound is a versatile intermediate for the synthesis of monoazo dyes. The protocols outlined in this guide provide a robust framework for the preparation and characterization of these compounds. By understanding the underlying principles of diazotization and azo coupling, researchers can rationally design and synthesize novel azo dyes with tailored properties for a wide range of applications, from advanced materials to biomedical diagnostics. Adherence to strict safety protocols is paramount when working with aromatic amines and diazonium salts.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. jchemrev.com [jchemrev.com]
- 4. This compound | CAS#:71757-56-7 | Chemsrc [chemsrc.com]
- 5. keyorganics.net [keyorganics.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 10. Diazotisation [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Azo coupling - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceworldjournal.org [scienceworldjournal.org]
- 17. researchgate.net [researchgate.net]
- 18. plantarchives.org [plantarchives.org]
- 19. impactfactor.org [impactfactor.org]
Application Notes & Protocols: The Role of Substituted Anilines in Agrochemical Synthesis
Prepared by: Gemini, Senior Application Scientist
This document provides a detailed technical guide on the role of substituted anilines, specifically 4-ethyl-2-methylaniline and its isomers, as critical intermediates in the synthesis of agrochemicals. We will focus on the chloroacetamide class of herbicides, using the industrially significant synthesis of Metolachlor as a prime example to illustrate the underlying chemical principles, synthetic strategies, and detailed experimental protocols.
Introduction: The Significance of Substituted Anilines in Herbicide Chemistry
Substituted anilines are foundational chemical building blocks in the organic synthesis of a vast array of industrial and pharmaceutical products.[1][2] In the agrochemical sector, they are indispensable precursors for several classes of herbicides. While the user specified this compound (CAS 71757-56-7)[3][4], it is its isomer, 2-ethyl-6-methylaniline (MEA) (CAS 24549-06-2), that is the more prominent and widely documented intermediate for synthesizing major chloroacetamide herbicides like Metolachlor and Butachlor.[5][6][7] This guide will use the synthesis derived from 2-ethyl-6-methylaniline as a representative workflow, as the synthetic principles are broadly applicable across different isomers of ethyl-methylaniline.
The chloroacetamide herbicides are a major class of selective, pre-emergence herbicides used to control annual grasses and some broadleaf weeds in crops such as corn, soybeans, and cotton.[8][9] Their mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for seedling shoot and root growth, thereby preventing weed emergence.[10][11] The specific substitutions on the aniline ring are critical for the molecule's herbicidal activity, selectivity, and environmental persistence.
Part I: General Synthetic Strategy for Chloroacetamide Herbicides
The synthesis of N-aryl chloroacetamides from substituted anilines is a well-established chemical transformation. The core of this synthesis is the formation of an amide bond between the nitrogen atom of the aniline and a chloroacetyl group.
Causality of the Synthetic Approach:
-
The Anilino Core: The substituted aniline provides the foundational structure. The nature and position of the alkyl groups (e.g., ethyl and methyl) on the aromatic ring create steric hindrance around the nitrogen atom. This steric bulk is a key determinant of the herbicide's biological activity and selectivity, as it influences how the final molecule binds to its target enzyme in the weed.[9]
-
Chloroacetylation: The introduction of the N-chloroacetyl group is the toxophore—the part of the molecule responsible for its biological activity. The reactive chlorine atom is crucial for the molecule's ability to alkylate and thereby inhibit the target enzyme (elongase) in the VLCFA pathway.[12][13] The reaction is typically carried out using chloroacetyl chloride, a highly reactive acylating agent, in the presence of a base to neutralize the HCl byproduct.[14][15]
Caption: General synthetic workflow for chloroacetamide herbicides.
Part II: Application Profile - Synthesis of Metolachlor
Metolachlor is a widely used chloroacetamide herbicide that exemplifies this synthetic strategy.[9] Its production begins with 2-ethyl-6-methylaniline (MEA).
The Two-Stage Synthesis Involves:
-
Reductive Amination/Alkylation: MEA is first reacted with another molecule to form a more complex secondary amine intermediate. In the classic synthesis of metolachlor, this involves a condensation reaction with methoxyacetone to form an imine, which is then hydrogenated to the corresponding secondary amine.[9][16] This step introduces the N-(1-methoxypropan-2-yl) group.
-
Chloroacetylation: The resulting N-substituted aniline intermediate is then acylated with chloroacetyl chloride to yield the final metolachlor product.[13][16]
Caption: Two-stage synthesis workflow for Metolachlor.
Part III: Detailed Synthesis Protocol for Metolachlor
This protocol is adapted from established industrial synthesis methods.[16][17] It should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves.
Materials and Reagents:
-
2-Ethyl-6-methylaniline (MEA)
-
Methoxyacetone
-
Hydrogenation Catalyst (e.g., Palladium on Carbon, Raney Nickel)[16]
-
Organic Solvent (e.g., Toluene, Methanol)
-
Hydrogen Gas Source
-
Chloroacetyl Chloride
-
Acid Scavenger/Base (e.g., Potassium Hydroxide, Triethylamine)
-
Deionized Water
-
Drying Agent (e.g., Anhydrous Sodium Sulfate)
Protocol Step 1: Reductive Amination to form N-(2-ethyl-6-methylphenyl)-(1-methoxypropan-2-yl)amine
Rationale: This step builds the specific N-alkyl side chain required for Metolachlor's activity. A two-step, one-pot reaction (condensation followed by hydrogenation) is efficient. The choice of catalyst is critical for achieving high yield and selectivity in the hydrogenation of the imine intermediate.
-
Reaction Setup: In a suitable hydrogenation reactor, dissolve 2-ethyl-6-methylaniline (1.0 eq) and methoxyacetone (1.1 eq) in an organic solvent such as toluene.
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., a combination of palladium on carbon and Raney nickel) to the mixture under an inert atmosphere.[16]
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired level. Heat the reaction mixture to between 30-90°C.[16] The reaction is exothermic and may require cooling to maintain the target temperature.
-
Monitoring: Monitor the reaction progress by tracking hydrogen uptake or using techniques like GC-MS to confirm the disappearance of the starting material and the imine intermediate.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product, N-(2-ethyl-6-methylphenyl)-(1-methoxypropan-2-yl)amine, is typically used in the next step without further purification.
Protocol Step 2: Chloroacetylation to form Metolachlor
Rationale: This is the final step to install the herbicidally active chloroacetamide group. The reaction is highly exothermic and requires careful temperature control to prevent side reactions. An acid scavenger is essential to neutralize the HCl generated, driving the reaction to completion.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve the crude intermediate from Step 1 (1.0 eq) and a base like potassium hydroxide (1.0 eq) in toluene.[16]
-
Cooling: Cool the mixture to approximately -10°C to 0°C using an ice-salt or dry ice-acetone bath. [CRITICAL STEP] Maintaining a low temperature is crucial to control the reactivity of chloroacetyl chloride.
-
Acylating Agent Addition: Add chloroacetyl chloride (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours. Monitor the reaction by TLC or HPLC until the starting amine is consumed.
-
Quenching & Work-up: Carefully quench the reaction by adding process water.[16] Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Purification: Wash the organic layer with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Metolachlor.
-
Final Product: The crude product can be further purified by vacuum distillation or chromatography if high purity is required for analytical standards.
Safety Note: 2-ethyl-6-methylaniline is toxic if inhaled and harmful if swallowed or in contact with skin.[18][19] Chloroacetyl chloride is highly corrosive and a lachrymator. All manipulations must be performed in a fume hood.
Part IV: Data Presentation & Characterization
The following table summarizes typical quantitative data for the synthesis of Metolachlor.
| Parameter | Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Typical Yield | Purity (GC) |
| Step 1 | 2-Ethyl-6-methylaniline | 135.21 | 1.0 | - | - |
| Methoxyacetone | 88.11 | 1.1 | - | - | |
| Amine Intermediate | 207.32 | - | >95% (crude) | ~97% | |
| Step 2 | Amine Intermediate | 207.32 | 1.0 | - | - |
| Chloroacetyl Chloride | 112.94 | 1.0 | - | - | |
| Metolachlor | 283.80 | - | >92% [16] | >98% [16] |
Product Validation: The structure and purity of the synthesized Metolachlor should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Gas Chromatography (GC): To determine the purity of the final product.
Part V: Mechanism of Herbicidal Action
Understanding the mode of action is critical for the development of new herbicides and for managing weed resistance.
-
Target Site: Chloroacetamides do not inhibit a single enzyme but rather a complex of enzymes known as elongases, which are responsible for the biosynthesis of very-long-chain fatty acids (VLCFAs > 18 carbons).[10][20]
-
Biochemical Impact: VLCFAs are essential components of cell membranes, cuticular waxes, and suberin. By inhibiting their synthesis, Metolachlor disrupts cell division and membrane integrity in the growing shoots and roots of emerging seedlings.[21][22]
-
Physiological Symptoms: This disruption prevents the weed seedling from breaking through the soil surface. Affected plants that do emerge are often stunted, with malformed leaves and shoots, and they die shortly after germination.[21]
Caption: Site of action for Metolachlor in the plant VLCFA biosynthesis pathway.
Conclusion
This compound and, more significantly, its isomer 2-ethyl-6-methylaniline, are pivotal intermediates in the agrochemical industry. They serve as the structural backbone for the highly effective chloroacetamide class of herbicides. The synthesis of Metolachlor from 2-ethyl-6-methylaniline showcases a robust and efficient chemical process involving reductive amination and chloroacetylation. The precise molecular architecture afforded by these aniline precursors is directly linked to the final product's ability to inhibit VLCFA synthesis in weeds, providing a clear example of how fundamental organic chemistry translates into vital crop protection technologies.
References
- 1. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C9H13N | CID 19035152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. innospk.com [innospk.com]
- 6. rishuintel.com [rishuintel.com]
- 7. clearsynth.com [clearsynth.com]
- 8. researchgate.net [researchgate.net]
- 9. Metolachlor - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. southeast.k-state.edu [southeast.k-state.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijpsr.info [ijpsr.info]
- 16. CN105461580A - Synthesis method of metolachlor - Google Patents [patents.google.com]
- 17. CN104478756A - Synthesis method of (S)-metolachlor - Google Patents [patents.google.com]
- 18. fishersci.com [fishersci.com]
- 19. echemi.com [echemi.com]
- 20. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Ethyl-2-methylaniline as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Aniline Scaffold
Substituted anilines are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents.[1] Their utility stems from the nucleophilic amino group and the tunable electronic and steric properties of the aromatic ring, which allow for diverse chemical transformations and modulation of pharmacological activity. 4-Ethyl-2-methylaniline, in particular, offers a unique substitution pattern that can influence molecular conformation, lipophilicity, and metabolic stability, making it a valuable starting material for drug discovery programs. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and scaffolds.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is critical for reaction design and process development.
| Property | Value | Source |
| CAS Number | 71757-56-7 | [2] |
| Molecular Formula | C₉H₁₃N | [3] |
| Molecular Weight | 135.21 g/mol | [3] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Not specified | |
| Solubility | Sparingly soluble in water, soluble in common organic solvents |
Core Reactivity and Synthetic Applications
The primary amino group and the substituted aromatic ring of this compound are the main sites of reactivity, enabling a variety of synthetic transformations. The ethyl and methyl groups provide steric hindrance and electronic effects that can be exploited to achieve regioselectivity in certain reactions.
N-Acylation: Formation of Amide Intermediates
The acylation of anilines is a fundamental reaction in pharmaceutical synthesis to introduce amide functionalities, which are common in drug molecules. This reaction can also serve as a protecting group strategy for the amine.[4]
Protocol: Synthesis of N-(4-ethyl-2-methylphenyl)acetamide
This protocol describes the synthesis of the acetylated derivative of this compound, a common intermediate.
Reaction Scheme:
A descriptive caption for the diagram.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Pyridine (catalytic amount) or Sodium Acetate (1.2 eq)
-
Dichloromethane (CH₂Cl₂) or Acetic Acid
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridine (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel.
Rationale: The base (pyridine or sodium acetate) neutralizes the acetic acid byproduct, driving the reaction to completion. The workup procedure removes unreacted starting materials and byproducts.
Synthesis of Quinolone Scaffolds
Quinolones are a prominent class of heterocyclic compounds with a wide range of biological activities, including antibacterial and anticancer properties.[5] The Gould-Jacobs reaction is a classic method for synthesizing 4-hydroxyquinolines from anilines.[1]
Protocol: Synthesis of 7-Ethyl-5-methyl-4-hydroxyquinoline
This protocol outlines the synthesis of a quinolone derivative from this compound.
Experimental Workflow:
Gould-Jacobs reaction workflow.
Materials:
-
This compound (1.0 eq)
-
Diethyl 2-(ethoxymethylene)malonate (1.05 eq)
-
Diphenyl ether
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Condensation: Gently heat a mixture of this compound (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq). The reaction is often exothermic. Maintain the temperature at around 100-110 °C for 1-2 hours.
-
Cyclization: Add the resulting intermediate to preheated diphenyl ether (at ~250 °C). The cyclization is usually rapid. After a short period (15-30 minutes), cool the reaction mixture.
-
Purification of the Ester: The cyclized product, a quinolone ester, often precipitates upon cooling. It can be collected by filtration and washed with a non-polar solvent like hexanes to remove the diphenyl ether.
-
Hydrolysis: Suspend the crude quinolone ester in an aqueous solution of sodium hydroxide (e.g., 10%) and heat at reflux until the solid dissolves.
-
Decarboxylation: Cool the reaction mixture and acidify with concentrated HCl. The resulting carboxylic acid may precipitate. Heat the acidic mixture to induce decarboxylation, which is often accompanied by effervescence.
-
Isolation: Cool the mixture and collect the precipitated 7-ethyl-5-methyl-4-hydroxyquinoline by filtration. Wash with water and dry. Further purification can be achieved by recrystallization from ethanol.
Causality: The initial condensation forms an enamine intermediate.[1] The high temperature in the cyclization step provides the activation energy for the intramolecular Friedel-Crafts-type reaction. Subsequent hydrolysis and decarboxylation are standard procedures to obtain the final 4-hydroxyquinolone.
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of complex diarylamines and N-aryl heterocycles.[6] This reaction is particularly useful for coupling anilines with aryl halides or triflates.
Protocol: Synthesis of N-Aryl-4-ethyl-2-methylaniline
This protocol provides a general procedure for the coupling of this compound with an aryl bromide.
Logical Relationship Diagram:
Components of the Buchwald-Hartwig amination.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Add the aryl bromide (1.0 eq) and this compound (1.2 eq).
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture at 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Expertise-Driven Choices: The choice of ligand (e.g., XPhos) is crucial for the efficiency of the catalytic cycle, particularly for sterically hindered anilines.[7] Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation. The reaction must be conducted under inert conditions to prevent oxidation of the palladium catalyst and the phosphine ligand.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a variety of structures relevant to pharmaceutical research. The protocols provided herein for N-acylation, quinolone synthesis, and Buchwald-Hartwig amination serve as a foundation for researchers to explore the potential of this starting material in their drug discovery and development efforts. The specific substitution pattern of this compound can impart favorable properties to the resulting molecules, making it a strategic choice for the design of novel therapeutic agents.
References
- 1. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Quinolone synthesis [organic-chemistry.org]
- 4. chemistry-online.com [chemistry-online.com]
- 5. soc.chim.it [soc.chim.it]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for Reactions with 4-Ethyl-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2-methylaniline is a substituted aniline derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both ethyl and methyl groups on the aromatic ring, offers steric and electronic properties that can be exploited in the synthesis of a wide range of target molecules, including pharmaceuticals, agrochemicals, and dyes. This document provides detailed application notes and laboratory protocols for two key classes of reactions involving this compound: diazotization followed by azo coupling, and the Buchwald-Hartwig amination. The protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | --INVALID-LINK-- |
| Molecular Weight | 135.21 g/mol | --INVALID-LINK-- |
| CAS Number | 71757-56-7 | --INVALID-LINK--[1] |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Density | Not readily available | |
| Solubility | Insoluble in water, soluble in organic solvents | General aniline properties |
Safety and Handling
Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
May cause respiratory irritation.
-
Suspected of causing genetic defects and cancer.[3]
-
May cause damage to organs through prolonged or repeated exposure.
-
Toxic to aquatic life with long-lasting effects.[3]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Clothing: Wear a lab coat.
-
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and acids.
Protocol 1: Diazotization of this compound and Azo Coupling with 2-Naphthol
This protocol details the synthesis of an azo dye, a reaction fundamental to the colorant industry and useful in the synthesis of various functional molecules. The process involves two main stages: the formation of a diazonium salt from this compound, followed by an electrophilic aromatic substitution reaction with an activated aromatic compound, in this case, 2-naphthol.
Scientific Principle
Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid, to form diazonium salts.[4] These salts are electrophilic and can react with electron-rich aromatic compounds (coupling components) such as phenols and anilines to form brightly colored azo compounds. The reaction is typically carried out at low temperatures (0-5 °C) as diazonium salts are unstable and can decompose, leading to the evolution of nitrogen gas.[5]
Experimental Workflow
Caption: Workflow for the synthesis of an azo dye from this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 135.21 | 1.35 g | 10.0 |
| Concentrated HCl | 36.46 | 3.0 mL | ~36 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g | 11.0 |
| 2-Naphthol | 144.17 | 1.44 g | 10.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 20.0 |
| Deionized Water | 18.02 | As needed | - |
| Ethanol | 46.07 | As needed | - |
| Ice | - | As needed | - |
Step-by-Step Protocol
Part A: Preparation of the Diazonium Salt
-
In a 100 mL beaker, add 1.35 g (10.0 mmol) of this compound to 20 mL of deionized water.
-
Slowly add 3.0 mL of concentrated hydrochloric acid while stirring. The aniline salt may precipitate.
-
Cool the mixture to 0-5 °C in an ice-water bath with continuous stirring.
-
In a separate 50 mL beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension over 10-15 minutes. Maintain the temperature below 5 °C throughout the addition. This is a critical step to prevent the decomposition of the unstable diazonium salt.
-
After the addition is complete, stir the resulting solution for an additional 15 minutes at 0-5 °C. The solution should be clear to slightly yellow.
Part B: Azo Coupling Reaction
-
In a 250 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice-water bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.
-
A brightly colored precipitate (typically red or orange) should form immediately. The alkaline conditions are necessary for the coupling reaction with the phenol.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete reaction.
Part C: Isolation and Purification
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the solid with several portions of cold deionized water until the filtrate is neutral.
-
Air-dry the crude product.
-
For purification, recrystallize the azo dye from an appropriate solvent system, such as an ethanol/water mixture.
Protocol 2: Buchwald-Hartwig Amination with this compound
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This protocol describes the coupling of this compound with an aryl halide, a reaction of significant importance in medicinal chemistry and materials science for the synthesis of complex arylamines.
Scientific Principle
The reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the palladium(0) catalyst.[7] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.[8]
Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromoanisole (Aryl Halide) | 187.04 | 187 mg | 1.0 |
| This compound | 135.21 | 162 mg | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 mg | 0.02 (2 mol%) |
| XPhos (Ligand) | 476.65 | 19.1 mg | 0.04 (4 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 |
| Toluene (anhydrous) | 92.14 | 5 mL | - |
Step-by-Step Protocol
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial as the palladium(0) catalyst is oxygen-sensitive.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add 4-bromoanisole (187 mg, 1.0 mmol) followed by this compound (162 mg, 1.2 mmol) via syringe.
-
Place the sealed Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired N-aryl amine.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US3793305A - One-step process of preparing azo dyes by simultaneous diazotization - Google Patents [patents.google.com]
- 8. US3086968A - Fluorinated azo dyes - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Detection of 4-Ethyl-2-methylaniline
Abstract
This comprehensive guide provides detailed application notes and protocols for the qualitative and quantitative analysis of 4-Ethyl-2-methylaniline. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the detection of this compound in various matrices. The methodologies detailed herein leverage modern chromatographic techniques, specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), to ensure high sensitivity and selectivity. This guide emphasizes the causality behind experimental choices, providing a framework for method development, validation, and troubleshooting.
Introduction to this compound and its Analytical Importance
This compound, a substituted aniline derivative, is a chemical intermediate of interest in various industrial and research applications. Its detection and quantification are crucial for process monitoring, quality control, and safety assessment. The chemical properties of this compound, such as its basicity and moderate polarity, present specific challenges and opportunities for analytical method development.
Chemical and Physical Properties of this compound: [1][2]
| Property | Value |
| Molecular Formula | C₉H₁₃N[1] |
| Molecular Weight | 135.21 g/mol [1] |
| CAS Number | 71757-56-7[1] |
| Boiling Point | Not explicitly available, but expected to be similar to related anilines. |
| Solubility | Expected to have limited solubility in water and good solubility in organic solvents. |
Given its structure, this compound is amenable to analysis by both HPLC and GC techniques. However, direct GC analysis of anilines can sometimes be challenging due to their polarity, which may lead to poor peak shape.[3] Derivatization is a common strategy to improve the chromatographic behavior of such compounds in GC analysis.[3][4]
Analytical Methodologies: A Comparative Overview
The choice between HPLC and GC-MS for the analysis of this compound will depend on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of moderately polar compounds like this compound. It offers the advantage of direct analysis without the need for derivatization. Detection is typically performed using a UV detector, or for higher sensitivity and selectivity, a mass spectrometer (LC-MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation efficiency and definitive identification based on mass spectra. For polar analytes like anilines, derivatization is often employed to increase volatility and improve peak symmetry.[3][4]
High-Performance Liquid Chromatography (HPLC) Method
This section outlines a general HPLC method that can be adapted and validated for the analysis of this compound. The proposed method is based on reverse-phase chromatography, which is well-suited for separating aniline derivatives.[5][6]
Rationale for Method Selection
Reverse-phase HPLC is chosen for its robustness and wide applicability. A C18 column is a good starting point for method development due to its hydrophobic stationary phase, which provides good retention for aromatic compounds like this compound. The mobile phase composition can be tuned to achieve optimal separation from other matrix components. For mass spectrometry detection, volatile buffers like formic acid or ammonium formate are essential.[5][7]
Experimental Protocol: HPLC-UV/MS
Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.
Step-by-Step Protocol:
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): For aqueous samples, adjust the pH to >11 with 1.0 M NaOH. Extract the sample with a suitable organic solvent such as methylene chloride or ethyl acetate.[8] The basic pH ensures that the aniline is in its free base form, which is more soluble in organic solvents.
-
Solid-Phase Extraction (SPE): For complex matrices like biological fluids or environmental samples, SPE can provide a cleaner extract. A mixed-mode cation exchange sorbent can be effective for retaining the basic aniline compound.[9][10]
-
The extracted sample should be evaporated to dryness and reconstituted in the mobile phase.
-
Filter the final sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic amines. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A gradient elution will likely be necessary to ensure good peak shape and separation. Formic acid is a volatile modifier suitable for MS detection.[5] |
| Gradient | Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. | This is a starting point and should be optimized based on the retention time of the analyte and the complexity of the sample matrix. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and instrument sensitivity. |
| UV Detection | 240 nm | The optimal wavelength should be determined by acquiring a UV spectrum of this compound. |
| MS Detection (Optional) | Electrospray Ionization (ESI) in Positive Mode | Anilines readily form [M+H]⁺ ions in positive ESI. |
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, which should be confirmed by spiking the sample with a known standard.
-
For quantitative analysis, generate a calibration curve using a series of standards of known concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For highly complex matrices or when very low detection limits are required, a GC-MS method with derivatization is recommended. Derivatization improves the volatility and thermal stability of the aniline, leading to better chromatographic performance.[3][4]
The Imperative of Derivatization
Direct injection of this compound into a GC system can result in tailing peaks due to the interaction of the polar amine group with active sites in the injector and on the column. Acylation of the amine group with a reagent like trifluoroacetic anhydride (TFAA) replaces the active hydrogen with a non-polar group, mitigating these issues.[3]
Experimental Protocol: GC-MS with Derivatization
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization workflow.
Step-by-Step Protocol:
-
Sample Preparation and Derivatization:
-
Perform a liquid-liquid extraction as described in the HPLC section.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to the dried residue.[4]
-
Cap the vial and heat at 60 °C for 30 minutes.[3]
-
After cooling, evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent like ethyl acetate for GC-MS analysis.[3]
-
-
GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC Column | 5% diphenyl - 95% dimethylpolysiloxane (e.g., HP-5ms, DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard non-polar column suitable for a wide range of organic compounds.[8] |
| Inlet Temperature | 250 °C | To ensure complete vaporization of the derivatized analyte. |
| Oven Temperature Program | Initial: 80 °C, hold for 1 minRamp: 10 °C/min to 280 °C, hold for 5 min | This program should be optimized to achieve good separation of the target analyte from any interfering peaks. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | An inert carrier gas compatible with mass spectrometry. |
| Ion Source Temperature | 230 °C | A standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 50-400 | To capture the molecular ion and characteristic fragment ions of the derivatized analyte. |
| Selected Ion Monitoring (SIM) | To be determined based on the mass spectrum of the derivatized standard. | For enhanced sensitivity in quantitative analysis.[8] |
-
Data Analysis:
-
The derivatized this compound will have a higher molecular weight and likely a different fragmentation pattern than the underivatized compound. The mass spectrum of a derivatized standard should be acquired to identify the characteristic ions for SIM analysis.
-
Quantification is performed by creating a calibration curve with derivatized standards.
-
Method Validation and Quality Control
For both HPLC and GC-MS methods, it is imperative to perform a thorough method validation to ensure the reliability of the results. Key validation parameters include:
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
Quality control samples (blanks, duplicates, and spiked samples) should be included in each analytical batch to monitor the performance of the method.[8]
Safety Precautions
This compound and its related compounds should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) before handling this chemical.[11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[12]
Conclusion
The analytical methods presented in this guide provide a robust framework for the detection and quantification of this compound. The choice between HPLC and GC-MS will be dictated by the specific requirements of the analysis. Proper method development, validation, and adherence to quality control procedures are essential for obtaining accurate and reliable results. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers and scientists to successfully implement these methods in their laboratories.
References
- 1. This compound | C9H13N | CID 19035152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of 2-((4-Aminophenyl)methyl)-4-((4-(ethylamino)phenyl)methyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. innoteg-instruments.com [innoteg-instruments.com]
- 10. mdpi.com [mdpi.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. tcichemicals.com [tcichemicals.com]
The Strategic Role of 4-Ethyl-2-methylaniline in the Synthesis of High-Performance Specialty Polymers: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview of the application of 4-Ethyl-2-methylaniline as a foundational precursor for a range of specialty polymers. While not typically directly incorporated into the polymer backbone, its true value lies in its facile conversion to the sterically hindered diamine, 4,4'-Methylenebis(2-ethyl-6-methylaniline) (MMEA). The presence of the ethyl and methyl groups ortho to the amine functionalities in MMEA introduces significant steric hindrance, which strategically modulates reactivity and imparts unique properties to the final polymeric materials. This guide will detail the synthesis of MMEA from this compound and its subsequent application as a chain extender in polyurethanes, a curing agent for epoxy resins, and a monomer for high-performance polyimides and bismaleimides. The protocols provided are designed to be self-validating, with a focus on the causal relationships between molecular structure, reaction conditions, and the final polymer properties.
Introduction: The Unseen Influence of Ortho-Alkylation
In the landscape of high-performance polymers, the judicious selection of monomers is paramount to achieving desired thermal, mechanical, and chemical resistance properties. This compound, a substituted aromatic amine, serves as a critical starting material for the synthesis of specialty diamines that are instrumental in the production of advanced polymers. The strategic placement of ethyl and methyl groups ortho to the amine function is not a trivial structural feature. This substitution pattern is the cornerstone of its utility, leading to the formation of the sterically hindered diamine MMEA. This steric bulk around the reactive amine groups slows down reaction kinetics, providing longer pot life and better processability in thermosetting systems, and influences the chain packing and morphology in thermoplastics, ultimately enhancing the performance of the resulting polymers.[1]
This document will elucidate the pathway from this compound to advanced polymeric systems, providing researchers and drug development professionals with the foundational knowledge and practical protocols to leverage this versatile precursor.
From Precursor to Polymer Building Block: Synthesis of 4,4'-Methylenebis(2-ethyl-6-methylaniline) (MMEA)
The primary application of this compound in specialty polymers is through its conversion to the diamine 4,4'-Methylenebis(2-ethyl-6-methylaniline). This diamine is a key building block for various polymer systems.
Synthesis Principle
The synthesis of MMEA from this compound is an electrophilic aromatic substitution reaction. An aldehyde, typically formaldehyde (or its polymer paraformaldehyde), is used to create a methylene bridge between two molecules of this compound. The reaction is acid-catalyzed, which activates the formaldehyde and facilitates the attack of the electron-rich aniline ring. The ortho-alkyl groups direct the substitution to the para position relative to the amine group.
Experimental Protocol: Synthesis of MMEA
This protocol is adapted from analogous syntheses of sterically hindered methylene-bridged anilines.[2][3]
Materials:
-
This compound (≥98%)
-
Paraformaldehyde (95%)
-
Hydrochloric acid (36-38%)
-
Sodium hydroxide
-
Deionized water
-
Argon or Nitrogen gas
-
Round-bottom flask with reflux condenser, magnetic stirrer, and oil bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (0.1 mol), deionized water (100 mL), and concentrated hydrochloric acid (0.1 mol).
-
Stir the mixture to form the aniline hydrochloride salt.
-
Add paraformaldehyde (0.05 mol) to the mixture.
-
Heat the reaction mixture to 80 °C in an oil bath under an inert atmosphere (argon or nitrogen) and maintain for 3 hours with vigorous stirring.[2]
-
After 3 hours, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a sodium hydroxide solution until a precipitate is formed and the pH is neutral to slightly basic.
-
Filter the precipitate and wash thoroughly with deionized water to remove any remaining salts.
-
Dry the solid product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically high, around 94%.[2]
Characterization: The structure and purity of the synthesized MMEA should be confirmed by spectroscopic methods such as ¹H NMR and FTIR, and its melting point should be determined.
Applications in Specialty Polymer Synthesis
The synthesized MMEA is a versatile monomer and curing agent for a variety of high-performance polymers.
Polyurethanes: Enhancing Thermal and Mechanical Stability as a Chain Extender
In polyurethane chemistry, diamines are used as chain extenders to build up the hard segment of the polymer, which is crucial for its mechanical properties. The use of aromatic diamines like MMEA leads to poly(urethane-urea)s with superior thermal and mechanical properties compared to those chain-extended with diols.[4][5] The bidentate hydrogen bonding of the urea linkages provides a significant increase in the hard segment's cohesion.[4]
This protocol provides a general procedure for the synthesis of a polyurethane-urea elastomer.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG), molecular weight ~2000 g/mol , dried under vacuum.
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
4,4'-Methylenebis(2-ethyl-6-methylaniline) (MMEA), synthesized as described above.
-
N,N-Dimethylacetamide (DMAc), anhydrous.
Procedure:
-
Prepolymer Synthesis: In a three-necked flask equipped with a mechanical stirrer and nitrogen inlet, charge the dried PTMEG. Heat to 70-80 °C and add MDI in a 1:2 molar ratio of OH:NCO. React for 2-3 hours under a nitrogen atmosphere with constant stirring to form the isocyanate-terminated prepolymer.
-
Chain Extension: In a separate flask, dissolve the MMEA in anhydrous DMAc to create a solution.
-
Cool the prepolymer to approximately 40-50 °C and slowly add the MMEA solution with vigorous stirring. The amount of MMEA should be calculated to achieve the desired stoichiometry (typically a slight excess of isocyanate groups is maintained).
-
After the addition is complete, continue stirring for 1-2 hours.
-
Cast the viscous polymer solution onto a glass plate and cure in a vacuum oven at 80-100 °C for 12-24 hours to remove the solvent and complete the reaction.
| Property | Expected Value | Reference |
| Tensile Strength | High | [4][6] |
| Young's Modulus | High | [4][6] |
| Thermal Stability (TGA) | Decomposition onset > 300 °C | [4][5] |
| Glass Transition Temp. (Tg) | Dependent on soft/hard segment ratio | [5] |
Epoxy Resins: A Sterically Hindered Curing Agent for Controlled Reactivity
MMEA and its analogs are effective curing agents for epoxy resins, particularly in applications requiring a long pot life and high-temperature performance.[1][7] The steric hindrance around the amine groups reduces their reactivity at room temperature, allowing for better handling and processing of the resin mixture. Upon heating, the curing reaction proceeds to form a highly cross-linked, robust network.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
4,4'-Methylenebis(2-ethyl-6-methylaniline) (MMEA)
-
Vacuum oven
Procedure:
-
Calculate the stoichiometric amount of MMEA required to cure the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of MMEA and the epoxy equivalent weight (EEW) of the resin.
-
Gently heat the epoxy resin to reduce its viscosity.
-
Add the calculated amount of MMEA to the warm epoxy resin and stir thoroughly until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Pour the mixture into a pre-heated mold.
-
Cure the resin in an oven following a staged curing cycle, for example: 2 hours at 120 °C followed by 2 hours at 180 °C. The exact cycle will depend on the specific resin and desired properties.
| Property | Curing Agent | Value | Reference |
| Heat Distortion Temperature (°C) | 4,4'-methylenebis(2,6-diethylaniline) | >150 | [7] |
| Pot Life | 4,4'-methylenebis(2,6-diethylaniline) | Long | [7] |
Polyimides: Building Blocks for High-Temperature Resistant Polymers
Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[8][9] The incorporation of sterically hindered diamines like MMEA can enhance the solubility of the resulting polyimides without significantly compromising their thermal properties, making them more processable.[9][10]
This protocol describes a one-step high-temperature solution polymerization method.
Materials:
-
4,4'-Methylenebis(2-ethyl-6-methylaniline) (MMEA)
-
Pyromellitic dianhydride (PMDA) or other aromatic dianhydride
-
m-cresol (solvent)
-
Isoquinoline (catalyst)
-
Nitrogen gas
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser, dissolve MMEA in m-cresol.
-
Add a stoichiometric amount of the dianhydride to the solution.
-
Add a catalytic amount of isoquinoline.
-
Heat the reaction mixture to 200 °C under a slow stream of nitrogen. Water formed during the imidization reaction will be removed azeotropically with m-cresol.
-
Maintain the reaction at 200 °C for 4-6 hours until a viscous polymer solution is formed.
-
Precipitate the polymer by pouring the hot solution into a non-solvent like methanol.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven.
| Property | Expected Performance | Rationale | Reference |
| Glass Transition Temp. (Tg) | High (>300 °C) | Rigid aromatic backbone | [9] |
| Thermal Stability (TGA) | High (decomposition > 450 °C) | Strong imide linkages | [9] |
| Solubility | Improved in organic solvents | Steric hindrance disrupts chain packing | [10] |
| Mechanical Strength | Excellent | Rigid polymer chains | [8] |
Bismaleimides: Precursors for Thermosetting Polyimides
Bismaleimides (BMIs) are thermosetting resins that cure through an addition polymerization mechanism, avoiding the release of volatiles. MMEA can be used to synthesize a bismaleimide resin with good processability and high thermal stability.
This protocol is based on the reaction of a diamine with maleic anhydride.[11]
Materials:
-
4,4'-Methylenebis(2-ethyl-6-methylaniline) (MMEA)
-
Maleic anhydride
-
Xylene (solvent)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Sodium bicarbonate solution
Procedure:
-
In a reaction vessel equipped with a water separator, dissolve maleic anhydride (2.2 equivalents) in xylene and heat to 80 °C.
-
Add a solution of MMEA (1 equivalent) in xylene to the maleic anhydride solution over 30 minutes.
-
After 1 hour, add p-toluenesulfonic acid monohydrate (0.2 equivalents) and heat the mixture to reflux.
-
Collect the water of reaction in the water separator.
-
After the theoretical amount of water is collected, cool the reaction mixture to room temperature.
-
Wash the organic phase with a sodium bicarbonate solution and then with water.
-
Remove the solvent by vacuum distillation.
-
Recrystallize the solid residue from a suitable solvent (e.g., butanol) to obtain the purified bismaleimide.[11]
Visualizing the Synthetic Pathways and Workflows
Caption: Synthetic pathways from this compound to specialty polymers.
Caption: Experimental workflow for polyurethane synthesis using MMEA.
Conclusion
This compound is a valuable, yet often overlooked, precursor in the synthesis of specialty polymers. Its true potential is unlocked through its conversion to the sterically hindered diamine, 4,4'-Methylenebis(2-ethyl-6-methylaniline). The ortho-alkyl substituents on the aniline rings of MMEA provide a powerful tool for tuning the reactivity and final properties of polyurethanes, epoxy resins, polyimides, and bismaleimides. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to explore the use of this versatile building block in the development of next-generation high-performance materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of thermally and mechanically improved polyurethane-urea elastomers by using novel diamines as chain extenders | Semantic Scholar [semanticscholar.org]
- 7. US3481900A - Use of selected 4,4'-methylenebis (2,6-dialkylanilines) as curing agents for epoxy resins - Google Patents [patents.google.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. EP0544266B1 - Process for the preparation of bismaleimides - Google Patents [patents.google.com]
Application Note: Synthesis of 7-Ethyl-5-methyl-4-hydroxyquinoline via the Gould-Jacobs Reaction Using 4-Ethyl-2-methylaniline
Abstract: This document provides a comprehensive technical guide for the synthesis of 7-Ethyl-5-methyl-4-hydroxyquinoline, a substituted quinolone of interest in medicinal chemistry and materials science. The protocol leverages the Gould-Jacobs reaction, a robust and fundamental method for constructing the 4-hydroxyquinoline scaffold.[1][2][3] We present detailed experimental procedures for both conventional high-temperature and modern microwave-assisted synthesis, offering researchers flexibility based on available equipment and desired throughput. This guide delves into the reaction mechanism, regioselectivity, process optimization, and expected analytical characterization of the target compound, serving as a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Gould-Jacobs Reaction
The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[4][5] The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone of synthetic organic chemistry for its reliable construction of 4-hydroxyquinoline derivatives from readily available anilines.[1][3][6]
The reaction proceeds in a sequence beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization. Subsequent optional steps of hydrolysis and decarboxylation can further modify the molecule.[7] The utility of this reaction lies in its tolerance for a wide range of substituted anilines, enabling the systematic generation of diverse quinoline libraries for structure-activity relationship (SAR) studies.
This application note focuses on the use of 4-Ethyl-2-methylaniline as the aniline component. The strategic placement of the ethyl and methyl groups on the aniline ring is designed to yield a specific, targeted quinoline derivative: 7-Ethyl-5-methyl-4-hydroxyquinoline . Understanding the nuances of this reaction, particularly with asymmetrically substituted anilines, is critical for achieving high yields and regiochemical purity.
Reaction Mechanism and Regioselectivity
The Gould-Jacobs reaction is a multi-step process. A thorough understanding of its mechanism is essential for troubleshooting and optimization.
Step 1: Nucleophilic Substitution (Condensation) The reaction initiates with a nucleophilic attack by the nitrogen atom of this compound on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form the key intermediate, diethyl 2-(((4-ethyl-2-methylphenyl)amino)methylene)malonate.[1][2][6] This step is typically performed at moderate temperatures (100-130 °C).
Step 2: Thermal Electrocyclization This is the critical, energy-intensive ring-forming step. The intermediate undergoes a 6-electron electrocyclization at high temperatures (typically >250 °C), followed by the elimination of a second ethanol molecule to form the aromatic quinoline ring system.[1][6][8] The high activation energy for this step necessitates either conventional heating in a high-boiling solvent or microwave irradiation.[6][8]
Step 3 & 4: Optional Saponification and Decarboxylation The resulting product, ethyl 7-ethyl-5-methyl-4-hydroxyquinoline-3-carboxylate, can be used as is or can be further transformed. Saponification with a base (e.g., sodium hydroxide) hydrolyzes the ester to a carboxylic acid.[1] Subsequent heating of this acid above its melting point induces decarboxylation, removing the carboxyl group to yield the final 7-Ethyl-5-methyl-4-hydroxyquinoline.[1][2][6]
Tautomerism: The final product exists in equilibrium between its 4-hydroxyquinoline (enol) form and its 4-quinolone (keto) form, with the keto form often predominating.[1][2]
Controlling Regioselectivity
With an asymmetrically substituted aniline like this compound, the thermal cyclization could theoretically occur at two positions: C6 (unsubstituted) or C2 (methyl-substituted). However, the reaction exhibits strong regioselectivity controlled by steric hindrance.[4] The bulky methyl group at the C2 position sterically disfavors cyclization at that site. Therefore, the reaction proceeds almost exclusively at the unsubstituted C6 position, leading to the desired 7-ethyl-5-methylquinoline core.
Experimental Protocols
Two validated protocols are presented below. The choice between them depends on the available equipment and desired reaction scale.
Protocol 1: Conventional High-Temperature Synthesis
This classic method uses a high-boiling, inert solvent to achieve the necessary temperature for cyclization.[8] It is well-suited for larger-scale synthesis.
Materials:
-
This compound (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)
-
High-boiling solvent (e.g., Diphenyl ether or Dowtherm A)
-
Non-polar solvent for precipitation (e.g., Hexane or Cyclohexane)
-
Round-bottom flask with reflux condenser
-
Heating mantle with temperature control
Procedure:
-
Condensation: In a round-bottom flask, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 120-130 °C for 1-2 hours. The reaction progress can be monitored by the evolution of ethanol. After this period, cool the mixture slightly and remove any residual ethanol under reduced pressure. The resulting crude anilidomethylenemalonate intermediate is typically a viscous oil or low-melting solid and can be used directly.[6]
-
Cyclization: To the flask containing the crude intermediate, add a high-boiling solvent (e.g., Diphenyl ether, approx. 5-10 mL per gram of intermediate).[6] Equip the flask with a reflux condenser and heat the solution to a vigorous reflux (approx. 250-260 °C).[8] Maintain this temperature for 30-60 minutes. The reaction is often accompanied by a color change.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product, ethyl 7-ethyl-5-methyl-4-hydroxyquinoline-3-carboxylate, should precipitate. Add a non-polar solvent like hexane or cyclohexane (approx. 3-5 volumes of the high-boiling solvent) to facilitate complete precipitation.[6][8]
-
Washing and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with the non-polar solvent to remove all traces of the high-boiling solvent.[8] Dry the purified solid under vacuum.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers dramatic reductions in reaction time and can lead to improved yields by minimizing thermal decomposition.[9][10]
Materials:
-
This compound (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.2-1.5 eq)
-
Microwave synthesis vial with a magnetic stir bar
-
Microwave reactor
-
Acetonitrile or other suitable solvent for washing
Procedure:
-
Reaction Setup: In a 2-5 mL microwave reaction vial, add this compound (e.g., 1.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 1.5 mmol).[9] Note: The condensation and cyclization can often be performed in a single step under microwave conditions. No additional solvent is typically required, but a high-boiling solvent can be used if desired.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture rapidly to 250 °C and hold for 10-20 minutes.[9] Safety Note: Ensure the microwave reactor is properly calibrated and that pressure limits are not exceeded.
-
Isolation and Purification: After the reaction is complete, cool the vial to room temperature using compressed air. A solid precipitate of the product should form.[9]
-
Washing and Drying: Filter the solid product and wash it with a small amount of ice-cold acetonitrile (2-3 mL) to remove any unreacted DEEM or byproducts.[9] Dry the resulting solid under vacuum.
Data Presentation and Expected Results
The following tables summarize the key reaction parameters and the expected analytical data for the primary product, ethyl 7-ethyl-5-methyl-4-hydroxyquinoline-3-carboxylate .
Table 1: Comparison of Synthesis Protocols
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 2-4 hours | 10-20 minutes |
| Temperature | ~250 °C (reflux) | 250 °C (hold) |
| Typical Yields | 60-80% | 75-90% |
| Pros | Scalable, uses standard lab equipment | Extremely fast, high yields, efficient optimization |
| Cons | Long reaction times, solvent removal | Requires specialized equipment, smaller scale |
Table 2: Expected Characterization Data for Ethyl 7-ethyl-5-methyl-4-hydroxyquinoline-3-carboxylate
| Property | Expected Value |
| Molecular Formula | C₁₇H₁₉NO₃ |
| Molecular Weight | 285.34 g/mol |
| Appearance | Off-white to light tan solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.0-11.5 (s, 1H, -OH), 8.5-8.3 (s, 1H, H2), 7.8-7.6 (s, 1H, H8), 7.4-7.2 (s, 1H, H6), 4.2-4.0 (q, 2H, -OCH₂CH₃), 2.7-2.5 (q, 2H, Ar-CH₂CH₃), 2.4-2.2 (s, 3H, Ar-CH₃), 1.3-1.1 (t, 3H, -OCH₂CH₃), 1.2-1.0 (t, 3H, Ar-CH₂CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~175 (C4), ~168 (C=O ester), ~145 (C8a), ~142 (C7), ~138 (C5), ~135 (C2), ~125 (C8), ~122 (C6), ~118 (C4a), ~105 (C3), ~60 (-OCH₂), ~28 (Ar-CH₂), ~20 (Ar-CH₃), ~15 (-OCH₂CH₃), ~14 (Ar-CH₂CH₃) |
| IR (KBr, cm⁻¹) | 3200-2800 (broad, O-H), 2970 (C-H), 1720 (C=O, ester), 1650 (C=O, quinolone), 1620, 1580 (C=C, aromatic) |
| MS (ESI+) | m/z: 286.14 [M+H]⁺, 308.12 [M+Na]⁺ |
Note: Predicted NMR shifts are estimates and should be confirmed experimentally.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclization | 1. Insufficient temperature or reaction time.[9]2. Thermal decomposition of product due to excessive heating time.[9] | 1. Ensure the solvent is vigorously refluxing (conventional) or that the target temperature is reached (microwave).2. Optimize reaction time. For microwave, screen times from 5 to 30 minutes to find the optimal balance. |
| Incomplete Reaction | 1. Condensation step was incomplete.2. Reactants are impure. | 1. Ensure the condensation step is run for at least 1 hour at >120 °C. Consider removing ethanol byproduct under vacuum before cyclization.[6]2. Purify aniline by distillation if necessary. Use high-purity DEEM. |
| Dark Tar-Like Product | 1. Reaction temperature was too high or heating was prolonged.2. Presence of oxygen. | 1. Reduce reaction time or temperature slightly.2. Conduct the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon). |
| Difficulty Removing Solvent | The high-boiling solvent (e.g., diphenyl ether) is viscous and non-volatile. | Wash the filtered product extensively with a non-polar solvent like hexane.[8] Triturating the crude solid with hexane before filtration can be very effective. |
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ablelab.eu [ablelab.eu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formylation of N-Alkylanilines
Introduction: The Strategic Importance of Formylated N-Alkylanilines
The introduction of a formyl group (–CHO) into the aromatic ring of N-alkylanilines is a cornerstone transformation in synthetic organic chemistry. The resulting aminobenzaldehydes are not merely chemical curiosities; they are high-value, versatile intermediates pivotal to the development of a vast array of commercial products. From the synthesis of triphenylmethane dyes and pharmaceuticals to agrochemicals and specialized polymers, the strategic placement of a formyl group on an N-alkylaniline scaffold unlocks a gateway to complex molecular architectures.
This guide provides an in-depth exploration of the primary synthetic routes for the formylation of N-alkylanilines. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the underlying principles and causality behind experimental choices. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative literature.
Part 1: Foundational Formylation Methodologies
The classical methods for formylating activated aromatic rings remain highly relevant and widely practiced in both academic and industrial laboratories. Understanding these foundational reactions is crucial for any chemist working in this area.
The Vilsmeier-Haack Reaction: The Workhorse of Aromatic Formylation
The Vilsmeier-Haack reaction is arguably the most common and reliable method for the formylation of electron-rich aromatic compounds, including N-alkylanilines.[1][2][3] Its success lies in the in-situ generation of a mild electrophile, the Vilsmeier reagent, which is reactive enough to engage with activated rings but not so reactive as to cause unwanted side reactions.
Mechanistic Insights:
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) or oxalyl chloride. This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2][4][5]
-
Electrophilic Aromatic Substitution: The electron-rich N-alkylaniline attacks the carbon of the Vilsmeier reagent. The strong electron-donating effect of the N-alkylamino group directs the substitution almost exclusively to the para-position, unless it is blocked.[1][5] A subsequent hydrolysis step during aqueous workup liberates the aldehyde.
Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation of N-alkylanilines.
Protocol 1: Synthesis of p-(N,N-Dimethylamino)benzaldehyde via Vilsmeier-Haack Reaction
This protocol details the synthesis of a widely used chemical intermediate, also known as Ehrlich's reagent.[6]
Materials:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Crushed ice
-
Saturated aqueous sodium acetate solution
-
Round-bottom flask (three-necked), dropping funnel, reflux condenser, magnetic stirrer, ice bath.
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask cooled in an ice bath, place N,N-dimethylformamide (6 moles). While stirring, add phosphorus oxychloride (1.65 moles) dropwise, maintaining the temperature below 10°C. An exothermic reaction occurs, forming the Vilsmeier reagent complex.[7]
-
Addition of Substrate: Once the initial exotherm has subsided, add N,N-dimethylaniline (1.65 moles) dropwise to the stirred mixture. A yellow-green precipitate may form.[7]
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture on a steam bath for 2-3 hours. The precipitate should redissolve upon heating.[7]
-
Hydrolysis (Workup): Cool the reaction mixture and carefully pour it over a large quantity of crushed ice (approx. 1.5 kg) in a large beaker with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow, dropwise addition of a saturated aqueous sodium acetate solution until the pH reaches 6-8. The product, p-(N,N-dimethylamino)benzaldehyde, will precipitate as a crystalline solid.[7]
-
Isolation: Allow the mixture to stand, preferably refrigerated overnight, to complete crystallization. Collect the product by suction filtration, washing thoroughly with cold water to remove salts and any green coloration.[7]
-
Drying: Air-dry the light-yellow to colorless product. The yield is typically in the 80-84% range, with a melting point of 73-74°C.[7]
Causality and Trustworthiness: The use of an ice bath during the initial addition is critical to control the exothermic formation of the Vilsmeier reagent. The dropwise addition prevents a dangerous temperature spike. The final neutralization and precipitation from a large volume of ice-water ensures that the product crystallizes in a pure form, free from the highly polar reaction byproducts, making this a self-validating purification step.
The Duff Reaction: Formylation with Hexamethylenetetramine
The Duff reaction provides an alternative route for the formylation of highly activated aromatics, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like acetic or trifluoroacetic acid.[8][9][10] While it is known for its ortho-selectivity in phenols, it typically yields the para-substituted aldehyde with anilines.[8][11]
Mechanistic Insights:
The reaction mechanism involves the acid-catalyzed decomposition of HMTA to generate an electrophilic iminium ion. This species then attacks the electron-rich aniline ring. A series of subsequent steps, including an intramolecular redox reaction and hydrolysis, ultimately furnish the aldehyde.[11]
Protocol 2: General Procedure for Duff Formylation of N,N-Dialkylanilines
This method is adapted from procedures used for the synthesis of N-substituted aminobenzaldehydes.[12]
Materials:
-
N,N-Dialkylaniline
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid
-
Hydrochloric acid (concentrated)
-
Ice, water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N,N-dialkylaniline (1 mole) and HMTA (1.2 moles) in glacial acetic acid.
-
Heating: Heat the mixture under reflux for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling, pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid. Heat the resulting solution for 30-60 minutes to ensure complete hydrolysis of the intermediate.
-
Workup and Isolation: Cool the solution and neutralize it carefully with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the crude product.
-
Purification: The crude aldehyde can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., aqueous ethanol) or by steam distillation.[13]
Part 2: Alternative and Modern Formylation Strategies
While classical methods are robust, modern synthetic chemistry continually seeks milder, safer, and more sustainable alternatives.
Formylation using CO₂ and Reducing Agents
The use of carbon dioxide (CO₂) as a C1 source is highly attractive from a green chemistry perspective.[14] In the presence of a suitable reducing agent, such as a hydrosilane or sodium borohydride (NaBH₄), and a catalyst, CO₂ can be used to formylate amines.[15][16]
-
Mechanism: The reaction generally involves the formation of a carbamate from the amine and CO₂, which is then reduced. For N-alkylanilines, the process can be catalyzed by various metal complexes, such as those based on zinc or nickel.[14][16][17] The selectivity between N-formylation and N-methylation can often be controlled by the choice of catalyst and reaction conditions.[14]
-
Advantages: This method avoids toxic C1 sources and operates under relatively mild conditions. A zinc acetate/1,10-phenanthroline catalyst system, for instance, has been shown to be effective for the N-formylation of N-methylaniline at 25°C with PhSiH₃ as the reductant.[16]
The Reimer-Tiemann Reaction for Secondary Amines
Though classically applied to phenols, the Reimer-Tiemann reaction, which uses chloroform in a strong base, can be adapted for the N-formylation of secondary amines.[18][19]
-
Mechanism: The reaction proceeds through the generation of dichlorocarbene (:CCl₂) from chloroform and a strong base. The amine attacks the dichlorocarbene, and subsequent hydrolysis of the resulting intermediate yields the N-formamide.[18] This method is particularly useful for synthesizing N-formamides from various secondary amines, including N-alkylaniline derivatives.[18][19][20]
Diagram: Experimental Workflow for Product Purification
Caption: General workflow for the isolation and purification of solid aldehyde products.
Part 3: Comparative Analysis and Troubleshooting
Choosing the appropriate formylation method depends on substrate reactivity, desired scale, available reagents, and safety considerations.
Table 1: Comparison of Formylation Methods for N-Alkylanilines
| Method | Formylating Agent(s) | Typical Conditions | Advantages | Disadvantages |
| Vilsmeier-Haack | DMF / POCl₃ (or other acid chloride) | 0°C to 100°C | High yields, reliable, widely applicable, good for scale-up.[1][7] | Uses corrosive POCl₃, can be strongly acidic, requires aqueous workup. |
| Duff Reaction | Hexamethylenetetramine (HMTA) / Acid | 85-120°C, acidic | Uses stable, solid reagents.[8] | Yields can be variable (20-80%), requires heating.[8] |
| CO₂ Reduction | CO₂ / Hydrosilane or NaBH₄ | Mild (25-80°C), catalytic | Green C1 source, mild conditions.[14][16] | Requires a catalyst, may need pressure, reductants can be expensive.[14] |
| Reimer-Tiemann | Chloroform / Strong Base | 60-70°C, biphasic | Inexpensive reagents.[21] | Uses toxic chloroform, strongly basic, yields can be moderate. |
| Rieche Formylation | Dichloromethyl methyl ether / Lewis Acid | Lewis acidic (e.g., TiCl₄) | Effective for electron-rich aromatics.[22][23][24] | Reagents are moisture-sensitive and corrosive. |
| Gattermann Reaction | HCN / HCl / Lewis Acid | Lewis acidic, hazardous | A classic method for formylation.[25][26][27] | Uses extremely toxic HCN gas, largely superseded by safer methods.[25] |
Troubleshooting Common Issues:
-
Low Yield in Vilsmeier-Haack: Incomplete formation of the Vilsmeier reagent (reagents too cold or impure) or insufficient reaction time/temperature. Ensure reagents are fresh and the reaction is allowed to proceed to completion.
-
No Reaction in Duff Protocol: The substrate may not be sufficiently electron-rich. The Duff reaction requires strongly activating groups.[11] Ensure acidic conditions are maintained.
-
Formation of Side Products: Over-formylation can occur with highly activated substrates, especially in the Duff reaction.[11] Careful control of stoichiometry and reaction time is crucial. In the Vilsmeier-Haack reaction, ortho-formylation can occur if the para-position is blocked.
Conclusion
The formylation of N-alkylanilines is a mature yet evolving field. While the Vilsmeier-Haack reaction remains the predominant method due to its reliability and scalability, modern approaches utilizing sustainable reagents like CO₂ are gaining prominence. The choice of method must be tailored to the specific substrate, laboratory capabilities, and project goals. By understanding the mechanistic underpinnings and practical considerations detailed in this guide, researchers can confidently and effectively synthesize the valuable aminobenzaldehyde intermediates required for their work.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. name-reaction.com [name-reaction.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Synthesis of p-Dimethylaminobenzaldehyde - Chempedia - LookChem [lookchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. synarchive.com [synarchive.com]
- 10. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Mild, Simple, and Efficient Method for N-Formylation of Secondary Amines via Reimer–Tiemann Reaction | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. jk-sci.com [jk-sci.com]
- 22. synarchive.com [synarchive.com]
- 23. Rieche formylation - Wikipedia [en.wikipedia.org]
- 24. Formylation - Common Conditions [commonorganicchemistry.com]
- 25. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 26. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 27. collegedunia.com [collegedunia.com]
Application Note: Synthetic Pathways to Biologically Active Molecules from 4-Ethyl-2-methylaniline
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 4-Ethyl-2-methylaniline as a versatile starting material for the synthesis of diverse, biologically active molecules. We detail the strategic pathways for creating azo dyes, Schiff bases, and key heterocyclic scaffolds such as quinolines and benzimidazoles. Each section elucidates the underlying chemical principles, provides detailed, field-tested protocols, and discusses the biological relevance of the resulting molecular classes. The guide is structured to empower researchers to not only replicate these methods but also to rationally design novel derivatives for therapeutic applications.
Introduction: The Versatility of a Substituted Aniline
This compound (CAS: 71757-56-7) is an aromatic amine that serves as a valuable and cost-effective building block in synthetic organic chemistry.[1][2][3] Its structure, featuring a nucleophilic amino group and an activated benzene ring substituted with both electron-donating alkyl groups, provides a unique platform for a variety of chemical transformations. The ethyl and methyl groups offer steric and electronic influences that can be exploited to fine-tune the physicochemical properties and biological activities of the final compounds. This guide explores its application in constructing molecular frameworks with known pharmacological potential, including antimicrobial and anticancer agents.[4]
The primary reactive site, the amino group, readily participates in diazotization, condensation, and cyclization reactions, making it a gateway to a vast chemical space. The following sections provide detailed protocols for three major classes of bioactive compounds derived from this precursor.
Figure 1: Overview of synthetic pathways from this compound to various classes of biologically active molecules.
Synthesis of Bioactive Azo Dyes
Azo compounds, characterized by the functional group -N=N-, are renowned for their intense color but also possess significant biological activities, including antimicrobial and anticancer properties.[5][6] Their synthesis is a cornerstone of aromatic chemistry, proceeding via a two-step diazotization-coupling sequence.
Scientific Principle & Rationale
The synthesis hinges on the conversion of the primary aromatic amine of this compound into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[7] This reaction must be conducted at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose violently.[8] The resulting diazonium ion is a weak electrophile that readily attacks electron-rich aromatic compounds (the coupling component), such as phenols or naphthols, in an electrophilic aromatic substitution reaction to form the stable azo dye.
Figure 2: Mechanism of Azo Dye synthesis via diazotization and coupling.
Protocol: Synthesis of an Azo Dye from this compound and 2-Naphthol
Materials:
-
This compound: 1.35 g (10 mmol)
-
Concentrated HCl: 3 mL
-
Sodium Nitrite (NaNO₂): 0.7 g (10.1 mmol)
-
2-Naphthol: 1.44 g (10 mmol)
-
Sodium Hydroxide (NaOH): 2 g
-
Distilled Water, Ice, Ethanol
Procedure:
-
Diazotization: a. In a 100 mL beaker, dissolve 1.35 g of this compound in a mixture of 3 mL of concentrated HCl and 10 mL of distilled water. b. Cool the solution to 0–5 °C in an ice bath with constant stirring. The aniline hydrochloride may precipitate. c. In a separate beaker, dissolve 0.7 g of NaNO₂ in 5 mL of cold distilled water. d. Add the NaNO₂ solution dropwise to the cold aniline hydrochloride suspension over 10 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes after the addition is complete. The resulting clear solution contains the diazonium salt.
-
Coupling Reaction: a. In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 20 mL of 10% NaOH solution. b. Cool this solution to 5 °C in an ice bath. c. Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. d. A brightly colored precipitate (typically red or orange) will form immediately. e. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Isolation and Purification: a. Collect the crude azo dye by vacuum filtration using a Büchner funnel. b. Wash the solid precipitate with a generous amount of cold distilled water until the filtrate is neutral. c. Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the pure dye. d. Dry the purified crystals in a desiccator.
Expected Results & Characterization
| Parameter | Expected Outcome |
| Appearance | Red to orange crystalline solid |
| Yield | 80-90% |
| Melting Point | >200 °C (Decomposition may be observed)[9] |
| FTIR (cm⁻¹) | ~3400 (O-H), ~1600 (N=N stretch), ~1500 (Aromatic C=C) |
| ¹H NMR (DMSO-d₆) | Aromatic protons (multiple peaks, 7.0-8.5 ppm), Alkyl protons (CH₃, CH₂, characteristic shifts) |
Synthesis of Bioactive Schiff Bases (Imines)
Schiff bases, containing the azomethine (-C=N-) functional group, are a class of compounds with a vast range of biological activities, including well-documented antibacterial, antifungal, and anticancer properties.[10][11][12] They are synthesized via a relatively straightforward condensation reaction.
Scientific Principle & Rationale
The formation of a Schiff base involves the nucleophilic attack of the primary amine (this compound) on the electrophilic carbonyl carbon of an aldehyde or ketone.[13] This addition forms an unstable carbinolamine intermediate, which then undergoes dehydration (loss of a water molecule) to form the stable imine product. The reaction is reversible and is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The removal of water (e.g., by using a Dean-Stark apparatus or a drying agent) drives the equilibrium towards the product.
Figure 3: General mechanism for the acid-catalyzed formation of a Schiff Base.
Protocol: Synthesis of a Schiff Base with 4-Hydroxybenzaldehyde
Materials:
-
This compound: 1.35 g (10 mmol)
-
4-Hydroxybenzaldehyde: 1.22 g (10 mmol)
-
Absolute Ethanol: 30 mL
-
Glacial Acetic Acid: 2-3 drops (catalyst)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.35 g of this compound in 15 mL of absolute ethanol.
-
In a separate beaker, dissolve 1.22 g of 4-hydroxybenzaldehyde in 15 mL of absolute ethanol. Gentle warming may be required.
-
Add the aldehyde solution to the aniline solution in the round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A solid product will likely precipitate.
-
If precipitation is slow, cool the flask in an ice bath.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
Further purification can be achieved by recrystallization from ethanol.
Expected Results & Characterization
| Parameter | Expected Outcome |
| Appearance | Yellow to off-white crystalline solid |
| Yield | 85-95% |
| FTIR (cm⁻¹) | ~3300 (O-H), ~1625 (C=N stretch, characteristic), Absence of C=O (~1700) and N-H (primary amine) bands |
| ¹H NMR (CDCl₃) | Azomethine proton (-CH=N-) as a singlet around 8.0-8.5 ppm, Aromatic protons, Alkyl protons |
Synthesis of Bioactive Heterocycles: Quinolines
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals, including the antimalarial drug quinine and various anti-inflammatory agents.[14][15] Several classic named reactions allow for its construction from aniline precursors.
Scientific Principle & Rationale: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxyquinolines.[16] The process begins with the reaction of an aniline with diethyl 2-(ethoxymethylene)malonate (or a similar β-ketoester). This forms an anilinomethylenemalonate intermediate. The key step is a high-temperature, thermally-induced intramolecular cyclization (a pericyclic reaction), which occurs in a high-boiling solvent like diphenyl ether. This cyclization forms the quinolone ring system. Subsequent saponification and decarboxylation, often occurring in the same pot or upon workup, yield the final 4-hydroxyquinoline product, which exists in tautomeric equilibrium with its 4-quinolone form.
Figure 4: Workflow for the Gould-Jacobs synthesis of a substituted quinoline.
Protocol: Gould-Jacobs Synthesis of 7-Ethyl-5-methyl-4-hydroxyquinoline
Materials:
-
This compound: 1.35 g (10 mmol)
-
Diethyl 2-(ethoxymethylene)malonate: 2.16 g (10 mmol)
-
Diphenyl ether: 20 mL
Procedure:
-
Intermediate Formation: a. In a 50 mL round-bottom flask, mix 1.35 g of this compound and 2.16 g of diethyl 2-(ethoxymethylene)malonate. b. Heat the mixture gently at 100-110 °C for 1 hour. The reaction is often exothermic. Ethanol is evolved during this step. c. Allow the mixture to cool. The intermediate may solidify upon cooling.
-
Cyclization: a. Add 20 mL of diphenyl ether to the flask containing the intermediate. b. Heat the mixture to reflux (approx. 250-260 °C) using a suitable heating mantle and a reflux condenser. c. Maintain reflux for 20-30 minutes. The cyclization product will begin to precipitate from the hot solution. d. Carefully allow the reaction mixture to cool to around 100 °C.
-
Isolation: a. While still warm, add 30 mL of petroleum ether or hexane to the flask to dilute the diphenyl ether and fully precipitate the product. b. Cool the mixture to room temperature, then collect the solid product by vacuum filtration. c. Wash the collected solid thoroughly with petroleum ether or hexane to remove the diphenyl ether solvent. d. The crude product can be purified by recrystallization from a high-boiling solvent like N,N-dimethylformamide (DMF) or by washing with hot ethanol.
Expected Results & Characterization
| Parameter | Expected Outcome |
| Appearance | White to tan solid |
| Yield | 60-75% |
| FTIR (cm⁻¹) | Broad O-H (~3000-2500), C=O (~1640), Aromatic C=C (~1600) |
| ¹H NMR (DMSO-d₆) | Aromatic protons, Alkyl protons, a broad singlet for the hydroxyl proton. The absence of ethyl ester protons confirms reaction completion. |
| Further Steps | The 4-hydroxyquinoline can be converted to a 4-chloroquinoline using POCl₃, a key intermediate for further functionalization.[15] |
References
- 1. Page loading... [wap.guidechem.com]
- 2. keyorganics.net [keyorganics.net]
- 3. This compound | C9H13N | CID 19035152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 6. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 7. byjus.com [byjus.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. irespub.com [irespub.com]
- 12. Synthesis, Characterization, and Antimicrobial Evaluation of Schiff Base-mixed Ligand Complexes with Divalent Metal Ions Derived from Amoxicillin and Vanillin/Nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cajmns.casjournal.org [cajmns.casjournal.org]
- 14. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 15. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Ethyl-2-methylaniline in Advanced Material and Antioxidant Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the dual application of 4-Ethyl-2-methylaniline. It serves as a versatile aromatic amine curing agent for high-performance polymers and as a strategic precursor in the synthesis of sterically hindered antioxidants. The guide delves into the underlying chemical mechanisms, provides detailed experimental protocols, and outlines methods for the characterization and evaluation of the final products.
Introduction to this compound
This compound (CAS: 71757-56-7), a substituted aromatic amine, is a compound of significant interest in polymer chemistry and synthetic organic chemistry.[1][2] Its unique structure, featuring both ethyl and methyl groups ortho and para to the amine functionality, imparts specific reactivity and steric characteristics. These attributes make it highly effective as a curing agent for thermosetting polymers like epoxy and polyurethane resins, where it contributes to superior thermal and mechanical properties.[3][4] Furthermore, this substitution pattern makes it an ideal foundational molecule, or precursor, for the synthesis of advanced, sterically hindered aminic antioxidants.
This guide is structured into two main parts, each exploring one of its primary industrial and research applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃N | [1][2] |
| Molecular Weight | 135.21 g/mol | [1][2] |
| Appearance | Liquid (at room temperature) | General chemical data |
| Topological Polar Surface Area | 26 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 |[1] |
Part I: Application as a Polymer Curing Agent
This compound functions as a highly effective aromatic amine curing agent. Aromatic amines are a class of hardeners for epoxy resins known for imparting excellent chemical resistance and high-temperature performance to the cured polymer matrix.[5] In polyurethanes, it acts as a chain extender, building robust polymer chains with enhanced physical properties.[3][4]
Mechanism of Action in Epoxy Curing
The curing of epoxy resins with amine hardeners is a nucleophilic addition reaction. The active hydrogens on the primary amine group of this compound attack the electrophilic carbon of the epoxy ring. This reaction opens the ring and forms a hydroxyl group and a secondary amine. The newly formed secondary amine still possesses an active hydrogen and can react with another epoxy group. This process continues, creating a highly cross-linked, three-dimensional polymer network, which transforms the liquid resin into a hard, infusible solid.[5][6]
The reaction stoichiometry is critical for achieving optimal properties. It is determined by the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the resin.[6]
Caption: Epoxy curing mechanism with a primary amine.
Protocol 1: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin
This protocol details the procedure for curing a standard DGEBA-based epoxy resin using this compound.
1. Materials & Equipment:
-
Epoxy Resin: DGEBA with a known Epoxide Equivalent Weight (EEW), e.g., 185-192 g/eq.
-
Curing Agent: this compound (AHEW = 135.21 / 2 = 67.6 g/eq, since it has two active hydrogens).
-
Equipment: Laboratory balance, mixing container (e.g., polypropylene cup), mechanical stirrer or spatula, vacuum oven or convection oven, molds for sample casting.
2. Stoichiometric Calculation: The required amount of curing agent is calculated in Parts per Hundred Resin (phr).
-
Formula: phr = (AHEW / EEW) * 100
-
Example: Using an EEW of 190 g/eq: phr = (67.6 / 190) * 100 ≈ 35.6 phr.
-
This means for every 100g of epoxy resin, 35.6g of this compound is required.
3. Experimental Procedure:
-
Preparation: Preheat the oven to the desired curing temperature. Clean and apply a mold release agent to the molds if necessary.
-
Weighing: Accurately weigh the epoxy resin into the mixing container.
-
Mixing: Add the calculated amount of this compound to the resin. Mix thoroughly for 3-5 minutes until the mixture is homogeneous. Scrape the sides and bottom of the container to ensure complete mixing.
-
Degassing (Optional but Recommended): Place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles, which can create voids in the final product.
-
Casting: Pour the degassed mixture into the prepared molds.
-
Curing: Place the molds in the preheated oven. A typical curing schedule for aromatic amines involves an elevated temperature cure.[5][7]
-
Initial Cure: 2 hours at 80°C.
-
Post-Cure: 3 hours at 150°C. The post-cure step is crucial for developing maximum thermal and mechanical properties.
-
-
Cooling: Allow the cured samples to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.
-
Demolding: Once cooled, carefully remove the samples from the molds.
Characterization of the Cured Polymer
After curing, it is essential to characterize the material to verify its properties. Several analytical techniques are commonly employed.[8][9][10]
Table 2: Techniques for Characterizing Cured Epoxy Resins
| Technique | Property Measured | Purpose |
|---|---|---|
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg), Degree of Cure | Determines the thermal operating range of the material and confirms complete curing.[10] |
| Thermogravimetric Analysis (TGA) | Thermal Stability, Decomposition Temperature | Evaluates the material's performance at high temperatures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical Structure, Reaction Completion | Confirms the disappearance of the epoxy group peak (around 915 cm⁻¹) indicating a complete reaction.[11][12] |
| Mechanical Testing (e.g., ASTM D790, D638) | Flexural Strength, Tensile Strength, Modulus | Quantifies the material's strength, stiffness, and toughness.[8] |
Caption: Workflow for cured polymer characterization.
Part II: Precursor for Antioxidant Synthesis
The chemical structure of this compound, with alkyl groups flanking the amine, makes it an excellent starting material for synthesizing sterically hindered aminic antioxidants.[13] Steric hindrance is a critical design feature that enhances the stability of the antioxidant radical formed during the scavenging process, preventing side reactions and improving its overall efficiency and longevity.[14]
Mechanism of Action of Derived Aminic Antioxidants
Aminic antioxidants function as radical scavengers, interrupting the auto-oxidation cycle of materials. They donate the hydrogen atom from the N-H group to highly reactive free radicals (like peroxyl radicals, ROO•). This action terminates the chain reaction and converts the antioxidant into a much more stable aminyl radical. The steric bulk provided by the ethyl and methyl groups helps to delocalize the unpaired electron and physically shield it, preventing it from initiating new oxidation chains.[14]
Caption: Radical scavenging by a hindered amine antioxidant.
Protocol 2: Conceptual Synthesis of a Hindered Antioxidant
This protocol outlines a conceptual, multi-step synthesis to produce a more complex, multifunctional antioxidant starting from this compound. This is an illustrative example based on established organic chemistry principles.[15][16]
Objective: To synthesize a larger antioxidant molecule by coupling this compound with another functional group, such as a phenol, via a methylene bridge.
1. Materials & Reagents:
-
This compound
-
A sterically hindered phenol (e.g., 2,6-di-tert-butylphenol)
-
Formaldehyde (as paraformaldehyde or formalin solution)
-
Acid or base catalyst
-
Appropriate solvents (e.g., ethanol, toluene)
-
Standard laboratory glassware for synthesis (round-bottom flask, condenser, etc.)
-
Purification supplies (silica gel for chromatography, recrystallization solvents).
2. Synthetic Procedure (Mannich-type Condensation):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hindered phenol in a suitable solvent.
-
Reagent Addition: Add formaldehyde, followed by the slow addition of this compound. An acid catalyst may be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux for several hours (e.g., 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst if necessary. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final, high-purity antioxidant.
-
Characterization: Confirm the structure of the synthesized compound using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 3: Evaluation of Antioxidant Activity
Once a new antioxidant is synthesized, its efficacy must be quantified. The following are standard in vitro assays for this purpose.[17][18][19]
Table 3: Comparison of Common Antioxidant Assays
| Assay | Principle | Measurement | Advantages | Limitations |
|---|---|---|---|---|
| DPPH | Hydrogen atom or electron donation to the stable DPPH• radical. | Decrease in absorbance at ~517 nm (purple to yellow). | Simple, rapid, and reproducible.[17][20] | Not representative of all radical types; steric accessibility can be a factor. |
| ABTS | Scavenging of the pre-formed ABTS•⁺ radical cation. | Decrease in absorbance at ~734 nm (blue-green decolorization). | Applicable to both hydrophilic and lipophilic antioxidants.[17][21] | Radical is not biologically relevant. |
| FRAP | Reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Formation of an intense blue color, measured at ~593 nm. | Fast and simple; measures reducing power.[17][22] | Does not measure radical scavenging directly; pH dependent. |
3.1 DPPH Radical Scavenging Assay Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the synthesized antioxidant in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent. Keep this solution in the dark.
-
-
Assay Procedure:
-
Create a series of dilutions of your antioxidant stock solution.
-
In a 96-well plate or cuvettes, add 100 µL of each antioxidant dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Prepare a control sample with 100 µL of solvent instead of the antioxidant solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement & Calculation:
-
Measure the absorbance of each sample at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the antioxidant concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Caption: General workflow for in vitro antioxidant testing.
Safety and Handling
This compound and its derivatives should be handled with care in a well-ventilated laboratory, preferably within a fume hood. It can be harmful if swallowed, inhaled, or absorbed through the skin and may cause skin and eye irritation.[4][23] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[23] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information before use.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C9H13N | CID 19035152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. johnson-fine.com [johnson-fine.com]
- 4. Buy 4,4'-Methylenebis(2-ethyl-6-methylaniline) | 19900-72-2 [smolecule.com]
- 5. threebond.co.jp [threebond.co.jp]
- 6. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of curing behavior on the characterization of two epoxy resin systems | Semantic Scholar [semanticscholar.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Sterically Hindered Amines - Enamine [enamine.net]
- 14. osti.gov [osti.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 20. mdpi.com [mdpi.com]
- 21. youtube.com [youtube.com]
- 22. Experimental Guidelines for Studies Designed to Investigate the Impact of Antioxidant Supplementation on Exercise Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Ethyl-2-methylaniline
Welcome to the technical support resource for the purification of 4-Ethyl-2-methylaniline (CAS: 71757-56-7).[1][2] This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound. As a substituted aniline, this compound presents unique purification hurdles, from persistent isomeric impurities to degradation from oxidation.
Drawing from extensive field experience, this document provides not just procedural steps but also the underlying chemical principles to empower you to troubleshoot effectively. We will explore the most common issues and their solutions in a direct question-and-answer format, supported by detailed protocols and logical workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are critical for planning your purification strategy.
Q1: What are the most common impurities found in crude this compound, and where do they come from?
Understanding the origin of impurities is the first step toward selecting an appropriate purification method. Crude this compound typically contains a profile of impurities stemming from its synthesis pathway.
-
Isomeric Impurities: Positional isomers, such as 2-ethyl-6-methylaniline and 5-ethyl-2-methylaniline, are frequent contaminants.[1][3] These often arise if the synthesis method (e.g., Friedel-Crafts alkylation or nitration/reduction) lacks perfect regioselectivity. Their similar physical properties (boiling point, polarity) make them particularly challenging to remove.
-
Unreacted Starting Materials: Depending on the synthetic route, you may find residual o-toluidine or 3-ethyl-6-nitrotoluene.[3][4]
-
Over-Alkylation Byproducts: If the synthesis involves alkylation, di-ethylated or other over-alkylated anilines can form.[5]
-
Oxidation and Polymeric Products: Anilines are notoriously sensitive to air and light, leading to oxidation and the formation of highly colored polymeric materials.[5][6][7] This is why crude samples often appear dark red, brown, or even black.[7]
Q2: Which purification technique should I choose for my specific needs?
The optimal method depends on your required purity, the scale of your experiment, and the nature of the primary impurities. The following decision tree provides a general guide.
Caption: Decision tree for selecting a purification method.
Q3: My purified this compound turns brown after a few days. How can I prevent this?
This discoloration is a classic sign of oxidation.[6][7] The amine functional group is electron-donating, making the aromatic ring highly susceptible to oxidation by atmospheric oxygen, a process often accelerated by light.
Prevention Strategy:
-
Inert Atmosphere: Always store the purified product under an inert atmosphere like nitrogen or argon.
-
Light Protection: Use amber glass vials or wrap the container in aluminum foil to protect it from light.
-
Cold Storage: Store the container in a refrigerator or freezer to slow the rate of oxidation.
-
Solvent Purity: Ensure any solvents used for storage are degassed and free of peroxides.
Q4: What are the essential safety precautions for handling this compound?
Substituted anilines are toxic compounds and must be handled with care.
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of vapors.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[9][10] Anilines can be absorbed through the skin.[9]
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste protocols. Do not discharge into drains.[8][11]
Section 2: Troubleshooting Guide
This section tackles specific problems you might encounter during purification experiments.
Distillation Issues
Q5: I performed a vacuum distillation, but my GC analysis shows the purified product is still contaminated with an isomer. What went wrong?
This is a common issue when impurities have boiling points very close to that of the product. A simple distillation is often insufficient.
-
Cause - Inefficient Fractionation: Your distillation setup may lack the required number of "theoretical plates" to resolve compounds with close boiling points.
-
Solution - Improve Fractionation:
-
Use a Fractionating Column: Insert a Vigreux or packed column (e.g., with Raschig rings or metal sponge) between the distillation pot and the condenser. This dramatically increases the surface area for condensation-revaporization cycles, enhancing separation.
-
Optimize Reflux Ratio: During distillation, ensure a slow, steady collection rate. A faster rate effectively lowers the number of theoretical plates, reducing separation efficiency.
-
Insulate the Column: Wrap the fractionating column in glass wool or aluminum foil to maintain thermal equilibrium and prevent premature cooling.[7]
-
Q6: My compound is darkening and charring in the distillation pot, and my yield is low. How do I prevent this decomposition?
This indicates thermal decomposition. Anilines, while relatively stable, can degrade at the high temperatures required for atmospheric distillation.[5]
-
Cause - Excessive Temperature: The boiling point of the compound is too high at the pressure you are using.
-
Solution - Lower the Boiling Point:
-
Achieve a High Vacuum: The primary solution is to perform the distillation under a high vacuum (e.g., <1 mmHg). This significantly lowers the boiling point, often by more than 100 °C, preventing thermal degradation.[7]
-
Use a Suitable Heating Mantle: Ensure even heating with a heating mantle connected to a variable controller. Avoid hot spots which can cause localized charring.
-
Limit Heating Time: Do not heat the material for longer than necessary. Once the desired product has been collected, stop the distillation.
-
Chromatography Issues
Q7: Why is my this compound streaking so badly on my silica gel column? My fractions are all cross-contaminated.
This phenomenon, known as "tailing," is a hallmark of basic compounds like anilines on standard silica gel.[12]
-
Cause - Strong Acid-Base Interaction: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic lone pair of the aniline's nitrogen atom interacts strongly with these acidic sites, leading to a slow, uneven elution from the column.[12]
-
Solution - Deactivate the Silica:
-
Add a Basic Modifier to the Eluent: The most effective solution is to add a small amount (0.5-1%) of a volatile tertiary amine, such as triethylamine (Et₃N) or pyridine, to your solvent system (e.g., Hexanes/Ethyl Acetate).[5] This modifier will preferentially bind to the acidic sites on the silica, allowing your product to elute in sharp, symmetrical bands.
-
Use Deactivated Silica: Alternatively, you can use commercially available silica gel that has been treated with a deactivating agent.
-
Caption: Mechanism of tailing reduction on silica gel.
Q8: I'm still struggling to separate this compound from an isomer using flash chromatography. What else can I try?
When isomers have very similar polarities, standard flash chromatography may not provide sufficient resolution.
-
Cause - Insufficient Selectivity: The silica gel stationary phase does not differentiate well enough between the two isomers.
-
Solution - Change the Chromatographic System:
-
Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic), use a shallow gradient elution. Start with a very non-polar mobile phase and slowly increase the polarity. This can often resolve closely eluting spots.
-
Try a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel. The different surface chemistry can alter the elution order and improve separation.
-
Switch to Reverse-Phase HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is the gold standard.[6] A C18 reverse-phase column separates compounds based on differences in hydrophobicity rather than polarity, which is often very effective for separating aromatic isomers.[13]
-
Section 3: Detailed Experimental Protocols
Protocol 1: High-Vacuum Fractional Distillation
This protocol is ideal for purifying multi-gram quantities of this compound from non-volatile polymers or impurities with significantly different boiling points.
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a 10-15 cm Vigreux column, a condenser, a Perkin triangle or similar distillation head, and receiving flasks. Ensure all glass joints are clean and lightly greased with vacuum grease.[7]
-
System Purge: Add the crude this compound and a magnetic stir bar to the distillation flask. Seal the system and connect it to a high-vacuum pump (<1 mmHg) through a cold trap. Purge the system with an inert gas (e.g., nitrogen) three times before applying a full vacuum.
-
Heating: Begin stirring and gently heat the flask using a heating mantle.
-
Fraction Collection: As the temperature rises, discard any initial low-boiling fractions (forerun). Collect the main fraction at a stable temperature and pressure. The pure compound should be a colorless to pale yellow liquid.[7]
-
Shutdown: Once the main fraction is collected or if the temperature in the pot rises significantly, remove the heating mantle and allow the system to cool completely before venting to atmospheric pressure with an inert gas.
Protocol 2: Flash Column Chromatography with Basic Modifier
This method is suitable for small to medium scales (<5 g) and is effective for removing impurities with different polarities, including some isomers.
-
Eluent Preparation: Prepare a mobile phase of Hexanes:Ethyl Acetate. The exact ratio should be determined by TLC analysis to achieve an Rf of ~0.25-0.3 for the product. To this solvent mixture, add 0.5% (v/v) triethylamine.[5]
-
Column Packing: Pack a glass column with silica gel (a good rule of thumb is to use a mass of silica 50-100 times the mass of the crude product) using the prepared eluent.[5]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Run the column, applying positive pressure. Collect fractions and monitor them by TLC.
-
Fraction Pooling: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and will be removed during this step.
Protocol 3: Purification via Hydrochloride Salt Formation
This chemical method leverages the basicity of the amine to separate it from non-basic impurities.
-
Salt Formation: Dissolve the crude material in a non-polar solvent like diethyl ether or pentane. While stirring, slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through ether). The hydrochloride salt of this compound should precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold diethyl ether to remove any remaining non-basic impurities.
-
Liberation of Free Base: Suspend the collected salt in water and add it to a separatory funnel. Add an organic solvent like dichloromethane. Slowly add a 2M NaOH solution with swirling until the aqueous layer is basic (pH > 12). This converts the salt back to the free amine, which will dissolve in the organic layer.[14]
-
Extraction & Drying: Separate the layers and extract the aqueous layer two more times with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free amine.
Section 4: Purity Assessment
After purification, it is crucial to verify the purity and identity of the material.
| Technique | Purpose | Typical Observation for Pure Sample |
| Gas Chromatography (GC) | Assesses purity and detects volatile impurities.[15] | A single major peak with >99% area. |
| ¹H & ¹³C NMR | Confirms chemical structure and isomeric purity. | Clean spectra with correct chemical shifts, integration, and coupling patterns consistent with the 4-ethyl-2-methyl substitution pattern. |
| HPLC | High-resolution purity assessment, especially for isomers.[13] | A single sharp peak on a C18 or similar column. |
Comparative Purity from Different Methods
| Purification Method | Typical Purity Achieved (GC Area %) | Typical Recovery | Notes |
| High-Vacuum Fractional Distillation | 98 - 99.5% | 70 - 85% | Effective for large scales; may not remove close-boiling isomers. |
| Flash Column Chromatography | >99% | 60 - 80% | Excellent for removing polar/non-polar impurities; success with isomers depends on conditions. |
| Purification via Salt Formation | >99.5% | 50 - 75% | Excellent for removing non-basic impurities; yields can be lower due to transfers. |
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C9H13N | CID 19035152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound | CAS#:71757-56-7 | Chemsrc [chemsrc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. texiumchem.com [texiumchem.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. epa.gov [epa.gov]
Technical Support Center: Synthesis of 4-Ethyl-2-methylaniline
Welcome to the technical support center for the synthesis of 4-Ethyl-2-methylaniline (CAS 71757-56-7)[1][2]. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis and to provide actionable strategies for yield improvement. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.
Introduction: Common Synthetic Strategies
The synthesis of this compound, a valuable intermediate in various chemical industries, can be approached via several pathways. The optimal choice depends on available starting materials, scalability, and desired purity profile. The two most prevalent routes are:
-
Route A: Nitration of 3-Ethyltoluene followed by Reduction. This is a classical and often cost-effective approach. It involves the regioselective nitration of 3-ethyltoluene to form 4-ethyl-2-methyl-1-nitrobenzene, which is subsequently reduced to the target aniline.
-
Route B: Friedel-Crafts Ethylation of 2-Methylaniline (o-toluidine). This route appears more direct but presents significant challenges due to the nature of the aniline substrate in classical Friedel-Crafts reactions. Strategic modifications are necessary to achieve viable yields.
This guide will focus on troubleshooting and optimizing these two primary routes.
PART 1: Troubleshooting Guide & Yield Improvement (Q&A Format)
This section addresses specific experimental issues in a direct question-and-answer format.
Route A: Nitration of 3-Ethyltoluene & Subsequent Reduction
Question 1: My nitration of 3-ethyltoluene produces a poor yield of the desired 4-ethyl-2-methyl-1-nitrobenzene and a mixture of other isomers. Why is this happening and how can I improve the regioselectivity?
Answer: This is a classic regioselectivity challenge in electrophilic aromatic substitution. Both the methyl and ethyl groups are ortho-, para-directing activators[3]. You are aiming for substitution ortho to the methyl group and para to the ethyl group. The formation of other isomers (like 2-ethyl-6-methyl-1-nitrobenzene or 4-ethyl-3-methyl-1-nitrobenzene) is common.
Causality & Expert Analysis: The ratio of ortho to para substitution is governed by a delicate balance of electronic and steric effects[3]. While electronics favor both positions, the steric bulk of the ethyl group can hinder attack at its adjacent ortho positions, often favoring para-substitution relative to it. However, the standard nitrating mixture (HNO₃/H₂SO₄) is highly reactive and can be unselective[4].
Proven Solutions:
-
Temperature Control is Critical: Maintain a low reaction temperature (e.g., 0-10°C). Higher temperatures increase reaction rates but drastically reduce selectivity, leading to polysubstitution and oxidation byproducts[4].
-
Milder Nitrating Agents: Consider alternative nitrating systems that offer better regioselectivity. Using alkyl nitrates on solid acid catalysts like acid-treated bentonite has been shown to improve the para-selectivity in toluene nitration, a principle applicable here[5].
-
Solvent Effects: The choice of solvent can influence isomer distribution. Studies on toluene nitration have shown that chlorinated solvents can affect the ortho:para ratio[6][7]. Experimenting with solvents like dichloromethane may alter the selectivity profile.
Question 2: The reduction of my 4-ethyl-2-methyl-1-nitrobenzene is incomplete or results in unwanted side products. What are the best practices for this reduction?
Answer: Incomplete reduction or the formation of intermediates like nitroso or hydroxylamine compounds are common pitfalls. The choice of reducing agent and reaction conditions is paramount for a clean, high-yield conversion to the amine.
Causality & Expert Analysis: Catalytic hydrogenation (e.g., H₂ gas with Pd/C, PtO₂) and metal/acid reductions (e.g., Sn/HCl, Fe/HCl) are the most common methods.
-
Catalytic Hydrogenation: This method is clean, but the catalyst can be poisoned by impurities (e.g., sulfur compounds) from the previous step. The reaction can also be sensitive to pressure and temperature. Unstable hydroxylamine intermediates can form, which, under certain conditions, can decompose exothermically[8].
-
Metal/Acid Reduction: This is a robust and often cheaper method. The reaction proceeds via a single electron transfer mechanism[9]. The key is ensuring sufficient acid and metal are present to drive the reaction to completion. A common industrial preference is for iron scrap with a catalytic amount of HCl, as the iron(II) chloride formed is hydrolyzed, regenerating the acid.
Proven Solutions:
| Method | Key Parameters & Troubleshooting |
| Catalytic Hydrogenation | Catalyst: Use 5-10% Pd/C. Ensure the nitroarene is free of catalyst poisons. Solvent: Ethanol or Methanol are common. Pressure: 50 psi of H₂ is a good starting point. Troubleshooting: If the reaction stalls, the catalyst may be inactive. Filter and add fresh catalyst. Monitor hydrogen uptake to track reaction progress. |
| Metal/Acid Reduction | Reagents: Use an excess of iron powder (Fe) and a catalytic amount of hydrochloric acid (HCl) in an ethanol/water mixture. Temperature: The reaction is exothermic; control the initial rate by portion-wise addition of the nitro compound or by external cooling. Maintain a gentle reflux to ensure completion. Workup: After the reaction, basify carefully with NaOH or Na₂CO₃ to precipitate iron salts and free the amine for extraction. Incomplete basification is a common cause of low isolated yield. |
Route B: Friedel-Crafts Ethylation of 2-Methylaniline
Question 3: I tried to directly ethylate 2-methylaniline with an ethyl halide and AlCl₃, but the reaction failed or produced a black tar. What went wrong?
Answer: This is an expected outcome. Aniline and its derivatives do not typically undergo successful Friedel-Crafts reactions under standard conditions[10].
Causality & Expert Analysis: The core issue is a fundamental acid-base reaction that takes precedence. The nitrogen atom of the aniline's amino group has a lone pair of electrons, making it a Lewis base. The aluminum chloride (AlCl₃) catalyst is a strong Lewis acid. They react to form a stable acid-base complex[11][12][13][14]. This has two fatal consequences for the reaction:
-
Catalyst Deactivation: The AlCl₃ is tied up by the amine and is no longer available to activate the ethyl halide to generate the electrophile[10][11].
-
Ring Deactivation: The complexation puts a positive charge on the nitrogen atom. This transforms the activating, ortho-, para-directing -NH₂ group into a powerful deactivating, meta-directing group (-NH₂⁺-AlCl₃), shutting down electrophilic substitution on the ring[13][14].
Proven Solution: Amide Protection Strategy To overcome this, you must temporarily "mask" the basicity of the amino group. The most reliable way is to convert it into an amide (e.g., an acetanilide), which is much less basic. This strategy involves three key steps:
-
Protection: React 2-methylaniline with acetyl chloride or acetic anhydride to form N-(2-methylphenyl)acetamide. This amide is still an ortho-, para-director but is compatible with Friedel-Crafts conditions.
-
Friedel-Crafts Ethylation: Perform the ethylation on the protected acetanilide. The ethyl group will be directed primarily to the para position due to steric hindrance from the ortho-methyl and N-acetyl groups.
-
Deprotection: Hydrolyze the resulting N-(4-ethyl-2-methylphenyl)acetamide using acidic or basic conditions to reveal the target this compound.
This sequence ensures the catalyst remains active and the aromatic ring remains susceptible to electrophilic attack.
PART 2: Visualized Workflows & Protocols
Troubleshooting Workflow Diagram
This diagram provides a logical path to diagnose and solve common synthesis issues.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C9H13N | CID 19035152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Explain why: Aniline does not undergo Friedel–Crafts reaction ? | Sathee Forum [forum.prutor.ai]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. quora.com [quora.com]
- 13. brainly.in [brainly.in]
- 14. quora.com [quora.com]
Technical Support Center: Reactions of 4-Ethyl-2-methylaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Ethyl-2-methylaniline. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate the formation of common side products in your reactions. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where I can expect side products with this compound?
A1: this compound is a versatile primary aromatic amine. The most common reactions where you are likely to encounter side products include:
-
Acylation: The reaction with acylating agents to form amides.
-
Diazotization: The reaction with nitrous acid to form a diazonium salt, a key intermediate for various functional group transformations.
-
Oxidation: Unintentional oxidation can occur due to exposure to air or oxidizing agents.
-
Electrophilic Aromatic Substitution: Reactions such as halogenation or nitration on the aromatic ring.
Q2: What are the primary types of side products I should be aware of?
A2: The nature of the side products is highly dependent on the reaction type. Generally, you should be vigilant for:
-
Over-alkylation/acylation products: In reactions like N-alkylation or N-acylation, the product can sometimes react further.
-
Oxidation products: Aromatic amines are susceptible to oxidation, which can lead to colored impurities.[1]
-
Ring-substituted isomers: In electrophilic aromatic substitution, you may obtain a mixture of ortho- and para-substituted products relative to the amino group.
-
Coupling products: In diazotization reactions, the diazonium salt can react with unreacted aniline to form azo compounds.[2]
-
Polymerization products: Under certain conditions, particularly oxidative, anilines can polymerize.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Acylation Reactions - Unexpected Peaks in GC-MS/TLC
Question: I performed an acylation of this compound with acetyl chloride and pyridine. My GC-MS and TLC show my desired product, but also a significant side product with a higher molecular weight. What could this be and how can I avoid it?
Answer:
This is a common issue in acylation reactions. The likely culprit is the formation of a di-acylated product or other byproducts due to the reaction conditions.
Potential Side Products:
-
N,N-Diacetyl-4-ethyl-2-methylaniline: Although less common for primary amines under standard conditions, forceful acylation (e.g., high temperature, excess acylating agent) can lead to the formation of a diacetylated product.
-
O-Acylation of residual water: If your solvent or reagents are not perfectly dry, the acylating agent can react with water to form acetic acid. This can then protonate your starting amine, rendering it unreactive.
Causality and Mitigation Strategies:
| Potential Cause | Explanation | Mitigation Strategy |
| Excess Acylating Agent | Using a large excess of the acylating agent can drive the reaction towards di-acylation. | Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent. Add it dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate. |
| High Reaction Temperature | Higher temperatures can provide the activation energy for less favorable side reactions. | Perform the acylation at a lower temperature. For many acylations of anilines, room temperature or even 0 °C is sufficient. |
| Presence of Moisture | Acyl halides react readily with water. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
| Inefficient Base | If the base (e.g., pyridine) is not effectively scavenging the HCl byproduct, the reaction mixture can become acidic, leading to side reactions. | Use a non-nucleophilic base like triethylamine or ensure your pyridine is dry and of high purity. |
Experimental Protocol: Acylation of this compound
-
To a solution of this compound (1.0 eq) and dry pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.05 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with dilute HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Issue 2: Diazotization Reactions - Formation of Colored Impurities and Low Yield
Question: I'm trying to perform a Sandmeyer reaction with this compound. After the diazotization step, my solution has a dark color, and the final yield of my desired product is low. What's going wrong?
Answer:
The instability of diazonium salts is a major challenge in these reactions. The formation of colored impurities often points to decomposition of the diazonium salt and subsequent side reactions.
Potential Side Products:
-
Azo compounds: The diazonium salt can act as an electrophile and attack the electron-rich aromatic ring of unreacted this compound, leading to the formation of colored azo dyes.
-
Phenols: If the reaction temperature rises, the diazonium salt can react with water to form 4-Ethyl-2-methylphenol.
-
Tar-like polymers: Uncontrolled decomposition of the diazonium salt can lead to the formation of complex polymeric materials.
Causality and Mitigation Strategies:
| Potential Cause | Explanation | Mitigation Strategy |
| High Reaction Temperature | Diazonium salts are notoriously unstable at higher temperatures and will readily decompose. | Maintain a strict temperature control between 0-5 °C throughout the diazotization and subsequent reaction. Use an ice-salt bath if necessary. |
| Slow Addition of Nitrite | Slow addition of the sodium nitrite solution can lead to a localized excess of nitrous acid, which can decompose. | Add the sodium nitrite solution dropwise and ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Incorrect Stoichiometry | An excess of the aniline can lead to the formation of azo coupling products. | Use a slight excess of nitrous acid (1.05-1.1 equivalents) to ensure full conversion of the aniline. |
| Presence of Light | Some diazonium salts are light-sensitive. | Protect the reaction vessel from light by wrapping it in aluminum foil. |
Workflow for Diazotization and Subsequent Reaction
Caption: Workflow for a typical diazotization followed by a Sandmeyer reaction.
Issue 3: Observation of Colored Impurities Upon Storage or During Reaction
Question: My sample of this compound, which was initially a colorless oil, has turned yellow/brown upon storage. I'm also seeing colored byproducts in my reaction that are not related to my expected product. What is happening?
Answer:
Aromatic amines are susceptible to oxidation, which often leads to the formation of highly colored conjugated compounds. This can happen slowly on exposure to air and light or more rapidly in the presence of oxidizing agents.
Potential Side Products:
-
Quinone-imines and related polymers: These are common oxidation products of anilines and are often highly colored.
-
Azoxy and azo compounds: These can be formed through oxidative coupling reactions.
-
Nitroso and nitro compounds: Under strongly oxidizing conditions, the amine group can be oxidized.
Causality and Mitigation Strategies:
| Potential Cause | Explanation | Mitigation Strategy |
| Air Oxidation | The amino group can be oxidized by atmospheric oxygen, a process often accelerated by light. | Store this compound under an inert atmosphere (e.g., argon or nitrogen) in a sealed, amber-colored vial in a cool, dark place. |
| Presence of Oxidizing Impurities | Impurities in solvents or reagents can act as oxidizing agents. | Use purified, de-gassed solvents for your reactions. |
| Incompatible Reagents | Certain reagents, even if not intended as oxidants, can promote oxidation under specific conditions. | Carefully review the compatibility of all reagents in your reaction mixture. |
Reaction Pathway: Potential Oxidation Side Products
Caption: Simplified potential oxidation pathway of this compound.
Analytical Characterization of Side Products
A combination of chromatographic and spectroscopic techniques is essential for the definitive identification of side products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent first-line technique for separating volatile components of a reaction mixture and obtaining their mass spectra. The fragmentation pattern can provide valuable structural information.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating less volatile or thermally labile compounds. Coupling with a mass spectrometer (LC-MS) is highly informative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the exact structure of purified side products. Techniques like COSY, HSQC, and HMBC can help in assigning complex structures.
Table of Expected ¹H NMR Shifts for Potential Side Products
| Compound | Key ¹H NMR Chemical Shift Ranges (ppm) |
| N-acetyl-4-ethyl-2-methylaniline | 2.1-2.2 (s, 3H, -COCH₃), 2.3-2.4 (s, 3H, Ar-CH₃), 1.2-1.3 (t, 3H, -CH₂CH₃), 2.6-2.7 (q, 2H, -CH₂CH₃), 7.0-7.5 (m, 3H, Ar-H) |
| 4-Ethyl-2-methylphenol | 4.5-5.5 (br s, 1H, -OH), 2.2-2.3 (s, 3H, Ar-CH₃), 1.1-1.2 (t, 3H, -CH₂CH₃), 2.5-2.6 (q, 2H, -CH₂CH₃), 6.6-7.0 (m, 3H, Ar-H) |
| Azo-coupled dimer | 7.0-8.0 (m, Ar-H, deshielded due to azo group), 2.3-2.5 (s, 6H, two Ar-CH₃), 1.2-1.4 (t, 6H, two -CH₂CH₃), 2.6-2.8 (q, 4H, two -CH₂CH₃) |
Note: These are estimated chemical shift ranges and can vary depending on the solvent and other structural features.
References
Technical Support Center: 4-Ethyl-2-methylaniline - A Guide to Long-Term Stability and Proper Storage
Welcome to the Technical Support Center for 4-Ethyl-2-methylaniline (CAS 71757-56-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to anticipate and troubleshoot potential issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for this compound?
A1: Proper storage is critical to maintain the purity and stability of this compound. For optimal long-term stability, the compound should be stored under the following conditions:
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated) is recommended. For solutions in solvents, -20°C or -80°C may be appropriate.[1] | Lower temperatures slow down potential degradation reactions, such as oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[2] | Minimizes contact with atmospheric oxygen, a key contributor to the degradation of anilines. |
| Light | Protect from light by using an amber vial or by storing it in a dark place.[1] | Aromatic amines can be susceptible to photodegradation. |
| Container | Use a tightly sealed, clean, and dry container. | Prevents contamination from moisture and other atmospheric components. |
For short-term storage (e.g., during a series of experiments), keeping the compound in a tightly sealed container in a cool and dark place is generally acceptable. However, prolonged exposure to ambient conditions should be avoided.
Q2: I've noticed my this compound has darkened over time. Is it still usable?
A2: The darkening of anilines is a common observation and is often an indicator of oxidation.[3] While a slight change in color may not significantly impact the outcome of all experiments, it is a sign of degradation. The oxidized byproducts can potentially interfere with your reaction, leading to lower yields or the formation of impurities.
Recommendation: For applications requiring high purity, it is advisable to purify the darkened material (e.g., by distillation or chromatography) or use a fresh, un-degraded lot. For less sensitive applications, you may consider running a small-scale pilot reaction to assess its suitability.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound, like other substituted anilines, are oxidation and photodegradation.
-
Oxidation: The amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents. This can lead to the formation of colored impurities, including nitroso, nitro, and polymeric compounds. The presence of the electron-donating ethyl and methyl groups on the aromatic ring can make the compound more susceptible to oxidation compared to unsubstituted aniline.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[1] This can involve the formation of radical species that can then participate in a variety of subsequent reactions, leading to complex mixtures of degradation products.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Problem 1: Inconsistent reaction yields or unexpected side products.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Assess Purity: Check the appearance of your starting material. If it has darkened, consider the possibility of degradation.
-
Analytical Confirmation: If possible, analyze the starting material by techniques such as GC-MS or LC-MS to identify any significant impurities.
-
Purification: If degradation is suspected, purify the this compound by an appropriate method (e.g., vacuum distillation or column chromatography) before use.
-
Use Fresh Stock: Whenever possible, use a fresh, unopened container of the reagent.
-
-
-
Possible Cause 2: Incompatibility with reaction conditions or reagents.
-
Troubleshooting Steps:
-
Review Reagents: Ensure that no strong oxidizing agents (e.g., peroxides, nitric acid) are present in your reaction mixture unless they are intended reactants.
-
Solvent Purity: Use dry, de-gassed solvents to minimize exposure to oxygen and water. Some anilines can react with certain solvents under specific conditions.
-
pH Control: Be mindful of the pH of your reaction. Strongly acidic conditions can lead to protonation of the amine, affecting its nucleophilicity and potentially promoting side reactions like polymerization.
-
-
Problem 2: Difficulty in removing impurities from the final product.
-
Possible Cause: Formation of closely related byproducts.
-
Troubleshooting Steps:
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to minimize the formation of byproducts by stopping the reaction at the optimal time.
-
Modified Work-up: Consider an acidic wash (e.g., dilute HCl) during the work-up to protonate and extract the basic this compound and other amine impurities into the aqueous layer. The desired product can then be recovered by basifying the aqueous layer and re-extracting.
-
Advanced Purification: If standard chromatography is ineffective, consider alternative purification techniques such as preparative HPLC or crystallization of a salt derivative.
-
-
Experimental Protocols
Protocol 1: Small-Scale Purity Check by TLC
This protocol provides a quick method to assess the purity of your this compound.
-
Prepare a TLC plate: Use a standard silica gel TLC plate.
-
Spot the sample: Dissolve a small amount of your this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot this solution onto the TLC plate alongside a spot of a known fresh sample, if available.
-
Develop the plate: Use a suitable solvent system, for example, a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).
-
Visualize: View the plate under a UV lamp (254 nm). The presence of multiple spots for your sample, especially those that are not present in the fresh sample, indicates the presence of impurities.
Visualizations
Logical Relationship: Factors Affecting Stability
Caption: Key factors influencing the stability of this compound.
Experimental Workflow: Troubleshooting Reaction Issues
Caption: A logical workflow for troubleshooting common experimental issues.
References
Technical Support Center: Safe Handling and Disposal of 4-Ethyl-2-methylaniline
Welcome to the Technical Support Center for the safe handling and disposal of 4-Ethyl-2-methylaniline (CAS No. 71757-56-7). This guide is intended for researchers, scientists, and drug development professionals. The following information synthesizes critical safety data, field-proven insights, and established protocols to ensure the safe use and disposal of this chemical in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a harmful substance. The primary hazards include:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: It can cause skin irritation and serious eye irritation.[1][2][3]
-
Methemoglobinemia: Like other anilines, absorption into the body can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen. This can cause cyanosis (a blueish discoloration of the skin and lips), headache, fatigue, and dizziness. The onset of these symptoms may be delayed.[4][5][6]
Q2: Are there established occupational exposure limits (OELs) for this compound?
A2: Currently, there are no specific Occupational Exposure Limits (OELs) established for this compound by major regulatory bodies like OSHA or ACGIH.[2] However, due to its structural similarity to aniline, it is prudent to adhere to the OELs for aniline as a conservative measure. The OSHA Permissible Exposure Limit (PEL) for aniline is 5 ppm as an 8-hour time-weighted average (TWA), while the ACGIH Threshold Limit Value (TLV) is 2 ppm (TWA).[4][7]
Q3: What are the appropriate storage conditions for this compound?
A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][8] It should be kept away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[2][8]
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of accidental contact, immediate action is crucial:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[3][4] Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Q5: How should I dispose of waste this compound?
A5: Waste this compound must be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.[3][5] Do not dispose of it down the drain.[3] It should be collected in a suitable, labeled container for disposal by a licensed waste disposal company.[3][5]
Troubleshooting Guides
Scenario 1: Small Spill in a Fume Hood
Problem: A small amount (less than 50 mL) of this compound has spilled inside a chemical fume hood.
Solution:
-
Ensure Proper PPE: Before addressing the spill, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton are recommended for anilines), safety goggles, and a lab coat.[3] Nitrile gloves are not recommended for prolonged contact with aniline.[3]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[3][4]
-
Collect the Waste: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3][4]
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.[3]
Scenario 2: Accidental Inhalation
Problem: A researcher experiences dizziness and a headache after working with this compound and suspects inhalation exposure.
Solution:
-
Move to Fresh Air: Immediately move the affected individual to an area with fresh air.[3][4]
-
Seek Medical Attention: If symptoms persist or if breathing is difficult, seek immediate medical attention.[3][4] Inform medical personnel about the chemical exposure.
-
Review Engineering Controls: Evaluate the ventilation in the work area. Ensure that all work with this compound is conducted in a certified chemical fume hood.
Scenario 3: Improper Waste Segregation
Problem: A small amount of this compound was accidentally mixed with a chlorinated solvent waste stream.
Solution:
-
Do Not Attempt to Separate: Do not attempt to separate the mixed waste.
-
Label Appropriately: Clearly label the waste container to indicate that it contains a mixture of this compound and the chlorinated solvent. This is crucial for the waste disposal company to handle it correctly.
-
Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal of this mixed waste stream.
Experimental Protocols
Personal Protective Equipment (PPE) Protocol
A crucial aspect of safely handling this compound is the consistent and correct use of PPE.
-
Hand Protection: Wear chemical-resistant gloves. Butyl rubber or Viton gloves are recommended for handling anilines.[3] Nitrile gloves offer limited protection and should be changed immediately upon contamination.[3]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.
-
Skin and Body Protection: A lab coat must be worn at all times. For larger quantities or in situations with a higher risk of exposure, consider a chemical-resistant apron or suit.
-
Respiratory Protection: All work with this compound should be performed in a well-ventilated area, preferably a certified chemical fume hood. If there is a potential for exposure above the recommended limits for aniline (2 ppm TWA), a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4]
Spill Cleanup Protocol
This protocol outlines the steps for cleaning up a small spill of this compound.
-
Evacuate and Secure the Area: If the spill is large or outside of a fume hood, evacuate the immediate area and prevent unauthorized entry.
-
Assemble Cleanup Materials: Gather a spill kit containing an inert absorbent material, chemical-resistant gloves, safety goggles, a lab coat, and a sealable container for waste.
-
Absorb the Spill: Cover the spill with the absorbent material, starting from the outside and working inwards.[3][4]
-
Collect and Containerize: Once the liquid is fully absorbed, carefully scoop the material into the designated waste container.[3][4]
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose of Waste: Seal the waste container and label it clearly. Arrange for disposal through your institution's hazardous waste program.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 71757-56-7 | [9][10] |
| Molecular Formula | C9H13N | [9][10] |
| Molecular Weight | 135.21 g/mol | [9][10] |
Table 2: Recommended Occupational Exposure Limits (Proxy: Aniline)
| Organization | Limit | Value |
| OSHA | PEL (8-hr TWA) | 5 ppm |
| ACGIH | TLV (8-hr TWA) | 2 ppm |
| NIOSH | REL (10-hr TWA) | Lowest feasible concentration (potential carcinogen) |
Visualizations
Diagram 1: Workflow for Handling a Small Chemical Spill
Caption: Workflow for managing a small chemical spill.
Diagram 2: Chemical Waste Disposal Logic
Caption: Logic for proper chemical waste disposal.
References
- 1. sia-toolbox.net [sia-toolbox.net]
- 2. aksci.com [aksci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. nj.gov [nj.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. 1988 OSHA PEL Project - Aniline | NIOSH | CDC [archive.cdc.gov]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. This compound | C9H13N | CID 19035152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
Technical Support Center: 4-Ethyl-2-methylaniline Decomposition Pathways
Welcome to the technical support center for 4-Ethyl-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address potential issues related to its stability and decomposition, offering insights grounded in the established principles of aromatic amine chemistry.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What could be the cause?
A1: Discoloration of aromatic amine solutions, such as this compound, is a common indicator of degradation, primarily through oxidation. Exposure to air (oxygen), light, and certain metal ions can initiate oxidative processes, leading to the formation of colored impurities like nitrosobenzene, nitrobenzene, and azobenzene derivatives.[1] The unshared electron pair on the nitrogen atom of the amino group can interact with the π electron system of the benzene ring, making the amino group susceptible to oxidation.[1] To mitigate this, it is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon), in amber-colored vials to protect it from light, and to use high-purity solvents.
Q2: I am observing unexpected peaks in the chromatogram of my this compound sample. How can I identify if they are degradation products?
A2: The appearance of new peaks in your chromatogram (e.g., from HPLC or GC analysis) suggests the presence of impurities, which could be byproducts from synthesis or degradation products. To identify these, a forced degradation study is recommended.[2][3] This involves subjecting a pure sample of this compound to various stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[3] By analyzing the stressed samples using a stability-indicating method (typically HPLC with a photodiode array detector or mass spectrometry), you can generate and identify the potential degradation products.[4][5] Comparing the chromatograms of your sample with those from the forced degradation study will help in identifying the unknown peaks.
Q3: What are the primary pathways through which this compound can decompose?
A3: Based on the chemistry of substituted anilines, this compound is susceptible to three primary decomposition pathways:
-
Oxidation: This is often the most significant pathway, leading to the formation of a variety of products, including N-oxides, nitroso, nitro, and polymeric species. The ethyl and methyl groups on the ring can also be oxidized.
-
Thermal Degradation: At elevated temperatures, the molecule can undergo fragmentation. The C-N bond and the alkyl C-C bonds are potential sites of cleavage. The reaction is usually endothermic as heat is required to break chemical bonds.[6]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. This can lead to the formation of radicals and subsequent dimerization or polymerization, as well as oxidation.[7][8]
Q4: How do the ethyl and methyl substituents on the aniline ring influence its stability?
A4: The ethyl and methyl groups are electron-donating substituents. These groups increase the electron density on the aromatic ring and the nitrogen atom of the amino group. This increased electron density can make the molecule more susceptible to electrophilic attack and oxidation compared to unsubstituted aniline.[9] The steric hindrance provided by the ortho-methyl group might slightly modulate the reactivity of the amino group.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Rapid color change of the solution (e.g., to yellow, brown, or black).
-
Emergence of multiple impurity peaks in the chromatogram within a short period.
-
Inconsistent results in bioassays or chemical reactions.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Oxygen Exposure | Aromatic amines are readily oxidized by atmospheric oxygen. | Degas solvents before use. Prepare and handle solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| Light Exposure | UV and even visible light can catalyze the degradation of anilines. | Store the compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[2] |
| Incompatible Solvents | Certain solvents can promote degradation. For instance, methanol can generate methoxy radicals under light exposure.[4] | Use high-purity, aprotic solvents like acetonitrile or THF for storage and analysis when possible. Conduct solvent compatibility studies. |
| Metal Contamination | Trace metal ions can catalyze oxidation reactions. | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and rinsed with a chelating agent solution (e.g., EDTA) followed by pure solvent. |
| Inappropriate pH | The stability of anilines can be pH-dependent. Extreme pH conditions can catalyze hydrolysis or other degradation reactions. | Buffer your solutions to a pH where the compound is most stable. This can be determined through a pH stability profile study. |
Issue 2: Identifying Unknown Degradation Products
Symptoms:
-
Consistent appearance of unknown peaks in chromatograms of aged or stressed samples.
-
Mass spectral data of unknown peaks that do not correspond to known starting materials or reagents.
Workflow for Identification:
Caption: Workflow for the identification of unknown degradation products.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for 48 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze them using a validated stability-indicating LC-MS method.
-
Data Interpretation: Compare the chromatograms and mass spectra of the stressed samples with a control (unstressed) sample to identify the degradation products.[10][11]
Potential Decomposition Pathways
The following diagrams illustrate the predicted major decomposition pathways for this compound based on the known reactivity of substituted anilines.
1. Oxidative Degradation Pathway
Caption: Predicted oxidative degradation pathway of this compound.
2. Thermal Degradation Pathway
Caption: Predicted thermal degradation pathway of this compound.
3. Photodegradation Pathway
Caption: Predicted photodegradation pathway of this compound.
References
- 1. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. youtube.com [youtube.com]
- 6. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 7. Photodegradation of aniline in aqueous suspensions of microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry [mdpi.com]
- 11. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Substituted Anilines
Welcome to the Technical Support Center for optimizing reactions involving substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these versatile yet often challenging building blocks. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental issues, grounded in mechanistic principles and field-proven insights.
Section 1: Troubleshooting Common Synthetic Challenges
This section addresses prevalent issues encountered during the synthesis of and with substituted anilines, offering causal explanations and actionable solutions.
Issue 1: Low Yield in Palladium-Catalyzed C-N Cross-Coupling (e.g., Buchwald-Hartwig Amination)
Q: My Buchwald-Hartwig amination with a substituted aniline is giving a low yield. What are the likely causes and how can I improve it?
A: Low yields in Buchwald-Hartwig aminations involving substituted anilines can often be traced back to several interdependent factors related to the catalyst, substrate, and reaction conditions.
-
Causality: The catalytic cycle of the Buchwald-Hartwig amination is a delicate balance of oxidative addition, amine coordination, deprotonation, and reductive elimination. A disruption at any stage can stall the reaction.
-
Electron-Poor Anilines: Anilines bearing strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are less nucleophilic and have a lower pKa. This can slow down their coordination to the palladium center and make deprotonation by the base more difficult.[1][2][3]
-
Sterically Hindered Anilines: Bulky substituents, particularly in the ortho position, can sterically impede the aniline's approach to the palladium catalyst, hindering the formation of the key Pd-N bond.
-
Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including the formation of off-cycle dimeric species or by coordination of product molecules that inhibit further turnover.
-
Inappropriate Ligand or Base: The choice of phosphine ligand and base is critical and highly substrate-dependent.[4] The ligand influences the electron density and steric environment around the palladium, affecting both the oxidative addition and reductive elimination steps. The base must be strong enough to deprotonate the aniline-palladium complex but not so strong as to cause unwanted side reactions.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding Buchwald-Hartwig reactions.
Recommended Solutions:
| Parameter | Recommended Action |
| Ligand Selection | For electron-poor anilines, consider more electron-donating and sterically bulky ligands like Josiphos or Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos). These can promote both oxidative addition and reductive elimination. For sterically hindered anilines, ligands with a wider bite angle, such as DPEphos, may be beneficial. |
| Base Selection | For less acidic anilines, a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often necessary.[6] Weaker bases like K₃PO₄ or Cs₂CO₃ may be sufficient for more acidic anilines. |
| Solvent | Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are standard. Ensure the solvent is anhydrous, as water can hydrolyze the catalyst and base. |
| Temperature | While many modern catalyst systems operate at lower temperatures, sluggish reactions can often be accelerated by increasing the temperature (e.g., from 80 °C to 110 °C). Monitor for potential decomposition. |
| Reagent Purity | Ensure the aryl halide, aniline, and solvent are pure and dry. The palladium precatalyst and ligand should be of high quality. Running the reaction under a strictly inert atmosphere (argon or nitrogen) is crucial to prevent catalyst oxidation. |
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Q: I am attempting a halogenation/nitration on my substituted aniline and obtaining a mixture of ortho, meta, and para isomers. How can I control the regioselectivity?
A: The amino group (-NH₂) is a powerful ortho, para-directing and activating group in electrophilic aromatic substitution due to its ability to donate electron density to the aromatic ring via resonance.[7][8] However, this high reactivity can lead to a loss of selectivity and unwanted side reactions.
-
Causality:
-
Over-activation: The strong activation by the amino group can lead to poly-substitution (e.g., tri-bromination of aniline with bromine water) and makes it difficult to stop the reaction at the mono-substituted stage.[7][9][10]
-
meta-Product Formation in Nitration: Under the strongly acidic conditions required for nitration (HNO₃/H₂SO₄), the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[8][11] This positively charged group is strongly deactivating and meta-directing, leading to significant amounts of the meta-nitroaniline.[7][8]
-
Friedel-Crafts Reaction Failure: Aniline does not undergo Friedel-Crafts alkylation or acylation because the amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃).[7][9][11] This forms a deactivated complex that is resistant to electrophilic attack.[7][9][11]
-
Decision Tree for Controlling Regioselectivity:
Caption: Strategy for controlling regioselectivity in EAS of anilines.
Recommended Solutions:
-
Protection of the Amino Group: The most reliable strategy to achieve selective para-substitution is to temporarily reduce the activating effect of the amino group by converting it into an amide, most commonly an acetamide (acetanilide).[8][11][12]
-
Why it works: The acetyl group is electron-withdrawing, pulling the nitrogen's lone pair away from the aromatic ring and into resonance with the carbonyl group.[10] This attenuates the activating effect, preventing over-reaction. The bulkier amide group also sterically hinders the ortho positions, favoring substitution at the para position.[8]
-
Deprotection: After the EAS reaction, the acetyl group can be easily removed by acidic or basic hydrolysis to regenerate the amino group.[8][13]
-
-
Achieving meta-Substitution: To obtain the meta-substituted product, one can exploit the formation of the anilinium ion. Performing the reaction under strongly acidic conditions (without protection) will favor the formation of the meta-isomer.[8]
Issue 3: Product is a Dark Oil or Solid and Difficult to Purify
Q: My reaction produced the substituted aniline, but it's a dark brown/black oil or solid. Standard column chromatography isn't cleaning it up. What should I do?
A: The dark coloration is a classic sign of oxidation and/or polymerization of the aniline product.[14] Anilines are notoriously susceptible to air oxidation, especially when impure or exposed to light, forming highly colored byproducts.[14][15]
-
Causality: The nitrogen lone pair makes the aniline ring electron-rich and susceptible to oxidation. This process can be catalyzed by trace metal impurities or light. The resulting radical cations can then polymerize to form complex, colored materials often referred to as "aniline black."
Purification Strategies for Oxidized Anilines:
| Method | Description | When to Use |
| Acid-Base Extraction | Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM). Wash with a dilute acid solution (e.g., 1M HCl). The basic aniline will be protonated and move to the aqueous phase, leaving non-basic, often polymeric, impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) to regenerate the free aniline and extract it back into an organic solvent.[15] | An excellent first step for removing non-basic impurities and some colored materials. |
| Activated Carbon | Dissolve the crude product in a suitable solvent. Add a small amount of activated carbon (charcoal), stir or gently heat for a short period, and then filter through a pad of Celite to remove the carbon. The activated carbon will adsorb many of the highly conjugated, colored impurities.[14] | Effective for removing stubborn colored impurities that co-elute with the product on silica gel.[14][15] |
| Vacuum Distillation | If the substituted aniline is thermally stable and has a reasonable boiling point, vacuum distillation is a highly effective method for separating it from non-volatile polymeric impurities and salts.[14] | Ideal for liquid anilines. Check the boiling point under vacuum to ensure it is feasible with available equipment. |
| Recrystallization | For solid anilines, recrystallization from a suitable solvent or solvent pair (e.g., ethanol/water) can be very effective.[16] The desired product crystallizes out, leaving impurities in the mother liquor. | The method of choice for purifying solid products. May be combined with an initial activated carbon treatment of the hot solution. |
Prevention is Key: To avoid oxidation, always handle and store purified anilines under an inert atmosphere (nitrogen or argon), protect them from light using amber vials, and store them at low temperatures.[14][15]
Section 2: Frequently Asked Questions (FAQs)
Q1: How does the substituent on an aniline affect its basicity and nucleophilicity? A: The basicity of an aniline is determined by the availability of the nitrogen's lone pair of electrons to accept a proton.
-
Electron-Donating Groups (EDGs) like -CH₃, -OCH₃ increase the electron density on the nitrogen, making the aniline more basic than aniline itself.[1][7]
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, -Cl pull electron density away from the nitrogen, making the lone pair less available and the aniline less basic.[1][3][7] This trend in basicity generally correlates with nucleophilicity in reactions like N-alkylation and C-N coupling.
Q2: What is the purpose of using a protecting group in aniline synthesis? A: Protecting groups are used for several key reasons:[17][18]
-
To Control Reactivity: To prevent over-reaction in EAS by moderating the strong activating effect of the amino group.[11]
-
To Control Regioselectivity: To favor para-substitution over ortho-substitution by introducing steric bulk.[8]
-
To Prevent Unwanted Reactions: To block the nucleophilicity and basicity of the nitrogen, preventing it from reacting with electrophiles or Lewis acids (e.g., in Friedel-Crafts reactions).[8][9]
Q3: Can I perform a Buchwald-Hartwig amination on a substrate that already contains an aniline moiety? A: Yes, but it requires careful consideration. The existing aniline can compete as a nucleophile. To achieve selectivity, you may need to:
-
Protect the existing aniline: If it is not the intended reaction site, protecting it (e.g., as a carbamate) is the safest approach.
-
Exploit electronic differences: If one aniline is significantly more or less nucleophilic than the other, you may be able to achieve some level of selectivity by carefully controlling the reaction conditions (e.g., using a weaker base or running the reaction at a lower temperature).
Q4: My N-alkylation of an aniline is producing significant amounts of the di-alkylated product. How can I favor mono-alkylation? A: Over-alkylation is a common side reaction because the mono-alkylated product is often more nucleophilic than the starting aniline.[19] To favor mono-alkylation:
-
Control Stoichiometry: Use a large excess of the aniline relative to the alkylating agent.[19]
-
Lower the Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation.[19]
-
Use Reductive Amination: This is often a more controlled method for mono-alkylation. It involves the formation of an imine between the aniline and an aldehyde or ketone, followed by in-situ reduction.[19]
Section 3: Experimental Protocols
Protocol 1: Protection of an Aniline by Acetylation
This protocol describes the conversion of an aniline to the corresponding acetanilide to moderate its reactivity for subsequent electrophilic aromatic substitution.
Materials:
-
Substituted Aniline (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Glacial Acetic Acid or Pyridine (as solvent)
-
Cold Water
-
Beaker, Magnetic Stirrer, Filtration apparatus
Procedure:
-
In a suitable flask, dissolve the substituted aniline in a minimal amount of glacial acetic acid.
-
With stirring, slowly add acetic anhydride to the aniline solution. The reaction is often exothermic.
-
After the initial reaction subsides, gently warm the mixture (e.g., to 50-60 °C) for 10-15 minutes to ensure the reaction goes to completion.
-
Pour the warm reaction mixture into a larger beaker containing cold water while stirring vigorously.
-
The acetanilide product will precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture if necessary.[15]
Protocol 2: Deprotection of an Acetanilide by Acid Hydrolysis
This protocol regenerates the free aniline from its acetylated form.
Materials:
-
Substituted Acetanilide (1.0 eq)
-
Aqueous Hydrochloric Acid (~10-20% w/v)
-
Aqueous Sodium Hydroxide (~10-20% w/v)
-
Round-bottom flask, Reflux condenser, Magnetic stirrer
Procedure:
-
Place the substituted acetanilide in a round-bottom flask and add an excess of aqueous hydrochloric acid.
-
Heat the mixture to reflux with stirring for 30-60 minutes, or until the reaction is complete (monitor by TLC).
-
Cool the solution to room temperature. The product will be dissolved as its hydrochloride salt.
-
Slowly add aqueous sodium hydroxide solution with cooling until the mixture is alkaline (check with pH paper). This will neutralize the excess acid and precipitate the free aniline.
-
The aniline can then be collected by filtration (if solid) or extracted with an organic solvent (if liquid), followed by drying and solvent removal.[15]
References
- 1. m.youtube.com [m.youtube.com]
- 2. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Protective Groups [organic-chemistry.org]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting NMR and IR spectra interpretation for anilines
As a Senior Application Scientist, I've frequently guided researchers through the nuances of spectral interpretation, especially for seemingly simple molecules like anilines that often present unexpected complexities. This guide is structured as a technical support center to address the common, and often frustrating, issues encountered when analyzing the NMR and IR spectra of this important class of compounds. My approach is to not only provide a solution but to explain the underlying chemical principles, empowering you to troubleshoot effectively in your own work.
Aniline Spectroscopy: A Troubleshooting Guide
Anilines are foundational molecules in chemical synthesis, yet their spectra can be deceptive. The interplay between the amino group's lone pair and the aromatic ring, combined with proton exchange phenomena and hydrogen bonding, creates a unique set of challenges. This guide will tackle these issues in a practical, question-and-answer format.
Part 1: ¹H NMR Spectroscopy Troubleshooting
The proton NMR of anilines is particularly prone to variability. Let's break down the most common issues.
Q1: Why is the chemical shift of my -NH₂ protons so variable, and why is the peak so broad?
This is, by far, the most common question. You might see the -NH₂ signal anywhere from ~3.5 to 5.0 ppm , and it often appears as a broad singlet rather than a sharp, well-defined peak.
Core Directive: Understand the Trifecta of Effects
Three main phenomena are at play:
-
Chemical Exchange: The protons on the nitrogen atom are labile (acidic) and can rapidly exchange with other labile protons in the sample (like trace water) or between aniline molecules themselves.[1][2] This exchange happens on the NMR timescale. If the rate of exchange is fast, the spectrometer sees an "averaged" environment for the proton, which leads to a broadening of the signal. Because the exchange rate is highly dependent on solvent, concentration, temperature, and the presence of acidic or basic impurities, the chemical shift can vary significantly between samples.[2]
-
Hydrogen Bonding: The -NH₂ group is a hydrogen bond donor and acceptor. The extent of hydrogen bonding changes with concentration and solvent. Increased hydrogen bonding deshields the protons, shifting them downfield (to a higher ppm value). In dilute, non-polar solvents, the shift will be more upfield. In concentrated solutions or in hydrogen-bond-accepting solvents like DMSO, the shift will be further downfield.[3]
-
Nitrogen Quadrupolar Broadening: Nitrogen-14, the most abundant isotope of nitrogen, has a nuclear spin I=1. Nuclei with I > 1/2 have a non-spherical charge distribution, known as a quadrupole moment. This quadrupole can interact with the local electric field gradient, providing an efficient relaxation pathway. This rapid relaxation of the nitrogen nucleus shortens the lifetime of the proton spin states attached to it, leading to significant peak broadening. This is an intrinsic property and a major contributor to the broad appearance of N-H signals.
Experimental Protocol: The D₂O Shake
To definitively identify a labile N-H proton signal, perform a simple D₂O exchange experiment.
-
Acquire Spectrum: Run a standard ¹H NMR spectrum of your aniline sample.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to your NMR tube.
-
Shake Vigorously: Cap the tube and shake it for 20-30 seconds to ensure mixing.
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again.
Expected Result: The broad signal corresponding to your -NH₂ protons will disappear or be significantly reduced in intensity. A new, often broad, signal for HOD may appear (typically around 4.7-4.8 ppm in CDCl₃, but variable).[1][4]
Causality: The deuterium in D₂O is NMR-inactive in a proton experiment. The labile N-H protons rapidly exchange with the deuterium atoms, forming N-D bonds. Since these deuterons do not resonate in the ¹H NMR spectrum, the signal vanishes, confirming its identity as an exchangeable proton.[5][6][7]
Q2: Why don't I see splitting between the -NH₂ protons and the aromatic protons?
You might expect the ortho protons on the aromatic ring to couple with the -NH₂ protons, but this is almost never observed.
Core Directive: Exchange Decoupling
The same rapid chemical exchange and quadrupolar broadening that cause the N-H peak to be broad also effectively decouple the N-H protons from adjacent C-H protons. The exchange happens faster than the coupling interaction can be resolved by the spectrometer, so the neighboring protons "see" an averaged spin state, resulting in no observable splitting.[2]
-
Expert Insight: In very specific cases, such as with highly purified, anhydrous samples in non-polar solvents at low temperatures, this N-H to C-H coupling can sometimes be resolved. However, under standard laboratory conditions, assume it will not be visible.
Q3: The aromatic region of my substituted aniline is a complex mess. How can I begin to interpret it?
The aromatic region for anilines (typically 6.5-7.5 ppm ) can be very complex due to overlapping signals and second-order effects, especially with multiple substituents.
Core Directive: Use Substituent Effects to Predict Patterns
The -NH₂ group is a strong electron-donating group (EDG) through resonance. This has a profound and predictable effect on the chemical shifts of the aromatic protons.
-
Mechanism: The nitrogen lone pair delocalizes into the aromatic ring, increasing electron density primarily at the ortho and para positions. This increased electron density creates a shielding effect, shifting the signals for the ortho and para protons upfield (to lower ppm values) compared to benzene (7.34 ppm). The meta protons are less affected and will appear further downfield, closer to the benzene chemical shift.
Troubleshooting Workflow for Aromatic Region Interpretation
Caption: A logical workflow for deconvoluting complex aromatic NMR signals.
Example Case Study: 4-Bromoaniline In 4-bromoaniline, you have two sets of equivalent aromatic protons.
-
Protons ortho to -NH₂ (and meta to -Br): These will be the most shielded and appear furthest upfield as a doublet.
-
Protons meta to -NH₂ (and ortho to -Br): These will be less shielded and appear further downfield as a doublet.
You would expect to see a classic "AA'BB'" system of two doublets, each integrating to 2H.
Part 2: ¹³C NMR Spectroscopy Troubleshooting
¹³C NMR is often more straightforward but has its own quirks.
Q1: How does the -NH₂ group affect the chemical shifts of the aromatic carbons?
Similar to ¹H NMR, the electron-donating nature of the -NH₂ group strongly influences the ¹³C chemical shifts.
Core Directive: Expect Large Shifts for C-ipso and C-para
-
C-ipso (the carbon directly attached to -NH₂): This carbon is significantly shielded due to the high electron density from the nitrogen. However, the direct attachment of the electronegative nitrogen provides a counteracting deshielding effect. The net result is a downfield shift, but the position is highly sensitive to substitution. For aniline itself, it's around 146 ppm .
-
C-ortho and C-para: These carbons are strongly shielded by the resonance effect of the amino group. Their signals will appear significantly upfield compared to benzene (128.5 ppm). For aniline, C-ortho is at ~115 ppm and C-para is at ~118 ppm.[8]
-
C-meta: This carbon is only slightly affected and appears close to the chemical shift of benzene, around 129 ppm .
This predictable pattern is a powerful diagnostic tool for confirming the presence and position of an amino group on an aromatic ring.
| Carbon Position | Typical Chemical Shift (ppm) in Aniline | Effect of -NH₂ Group |
| C-ipso | ~146 | Deshielded (Inductive) |
| C-ortho | ~115 | Strongly Shielded (Resonance) |
| C-meta | ~129 | Minimally Affected |
| C-para | ~118 | Strongly Shielded (Resonance) |
Part 3: IR Spectroscopy Troubleshooting
IR spectroscopy provides rapid and definitive information about the type of amine present.
Q1: How can I use IR to distinguish between a primary (R-NH₂) and a secondary (R₂-NH) aniline?
This is a classic application of IR spectroscopy. The key is the number of peaks in the N-H stretching region.
Core Directive: Count the N-H Stretching Peaks
-
Primary Amines (-NH₂): These have two N-H bonds, which can stretch in two different ways: a symmetric stretch and an asymmetric stretch. This results in two distinct peaks in the region of 3300-3500 cm⁻¹ .[5][9][10] The asymmetric stretch occurs at a higher frequency.
-
Secondary Amines (-NHR): These have only one N-H bond. Therefore, they show only one peak in the same 3300-3500 cm⁻¹ region.[5][9][10]
-
Tertiary Amines (-NR₂): These have no N-H bonds and will show no peaks in this region.
Additional Diagnostic Peaks:
-
N-H Bend (Scissoring): Primary amines also show a characteristic bending vibration (scissoring) in the 1580-1650 cm⁻¹ region.[4][5] This can sometimes be mistaken for a C=C aromatic stretch, but its presence along with the two N-H stretching peaks is strong evidence for a primary amine. Secondary aromatic amines show a weaker or absent band here.
-
C-N Stretch: Aromatic amines show a strong C-N stretching band between 1250-1335 cm⁻¹ .[4][5]
| Amine Type | N-H Stretch (3300-3500 cm⁻¹) | N-H Bend (1580-1650 cm⁻¹) |
| Primary (-NH₂) | Two Peaks (Asymmetric & Symmetric) | Strong Bend (Scissoring) |
| Secondary (-NHR) | One Peak | Weak or Absent |
| Tertiary (-NR₂) | No Peaks | Absent |
Q2: My N-H stretching peak is broad and shifted to a lower wavenumber. Is my sample wet?
While water can contribute, the primary cause is intermolecular hydrogen bonding.
Core Directive: Hydrogen Bonding Weakens the N-H Bond
When aniline molecules hydrogen bond with each other (N-H···N), the N-H bond is effectively weakened and lengthened. A weaker bond requires less energy to vibrate, causing the absorption to shift to a lower frequency (wavenumber) . The collection of molecules in the sample exists in various states of hydrogen bonding (dimers, trimers, etc.), each with a slightly different bond strength. The spectrometer observes a composite of all these states, resulting in a broadened peak .
-
Concentration Effect: In a very dilute solution in a non-polar solvent (like CCl₄), hydrogen bonding is minimized, and you will see sharper, higher-frequency N-H stretches. As you increase the concentration, the peaks will broaden and shift to lower wavenumbers.
Frequently Asked Questions (FAQs)
Q: I ran my aniline in DMSO-d₆ and the -NH₂ peak is sharp and shows coupling. Why? A: DMSO is a strong hydrogen bond acceptor. It forms strong hydrogen bonds with the -NH₂ protons, which significantly slows down the rate of intermolecular proton exchange. By "locking" the protons in place, the exchange-based decoupling mechanism is suppressed, and you can sometimes resolve coupling to neighboring protons. The solvent effect on chemical shifts between CDCl₃ and DMSO can be dramatic.[9][11][12]
Q: Can I use ¹³C NMR chemical shifts to predict the reactivity of a substituted aniline? A: Yes, to an extent. The chemical shift of the para-carbon (C-4) is particularly sensitive to the resonance effects of substituents on the amino group and the ring. A more upfield (shielded) C-4 chemical shift generally correlates with higher electron density at that position, suggesting greater susceptibility to electrophilic aromatic substitution.[8]
Q: My IR spectrum has a small shoulder peak next to the N-H stretch. What is it? A: This is often an overtone of the strong N-H bending vibration. It can sometimes be confusing, but the primary N-H stretching bands are typically much more intense.[4][5][6]
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. Correlations of NHN hydrogen bond energy with geometry and 1H NMR chemical shift difference of NH protons for aniline complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. To D2O or not to D2O? — Nanalysis [nanalysis.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 11. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. modgraph.co.uk [modgraph.co.uk]
Identifying common impurities in commercial 4-Ethyl-2-methylaniline
Welcome to the technical support center for 4-Ethyl-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities in commercial batches of this reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Q1: I am seeing an unexpected peak in the GC-MS analysis of my this compound. What could it be?
A1: The presence of unexpected peaks in your GC-MS analysis of this compound can be attributed to several factors, primarily related to the synthetic route used for its manufacture and subsequent storage conditions. Generally, impurities in anilines can be categorized as process-related, degradation-related, or elemental.[1]
-
Process-Related Impurities: These are the most common and include unreacted starting materials, byproducts from side reactions, and residual solvents.
-
Isomeric Impurities: Due to the nature of aromatic substitution reactions, the formation of isomers is a significant possibility. Depending on the synthetic route, you might encounter other isomers of ethyl-methylaniline.
-
Starting Materials: Incomplete reactions can leave residual starting materials in the final product.
-
Byproducts: Side reactions, such as over-alkylation or incomplete reduction, can generate various byproducts.
-
-
Degradation Impurities: Anilines are susceptible to oxidation, especially when exposed to air and light.[2] This can lead to the formation of colored impurities, such as p-benzoquinone and polymeric materials, which might appear as broad peaks or a discolored baseline in your chromatogram.[1]
To identify the unknown peak, a systematic approach is necessary, starting with understanding the most probable impurities based on the synthesis of this compound.
Troubleshooting Guide: Identifying Common Impurities
This section provides a more in-depth look at the potential impurities you might encounter and how to identify them.
Issue: Presence of Isomeric Impurities
Question: My NMR and GC-MS data suggest the presence of an isomer. Which isomers are most likely, and how can I confirm their identity?
Answer: The most probable isomeric impurities in this compound are other ethyl-methylaniline isomers. The specific isomers depend on the synthetic starting materials. The two primary industrial synthesis routes for this compound are:
-
Alkylation of o-Toluidine with Ethanol: This reaction can lead to the formation of other isomers through non-selective ethylation of the aromatic ring.
-
Nitration and subsequent Reduction of 3-Ethyltoluene: The nitration of 3-ethyltoluene can produce different nitro-isomers, which upon reduction, will yield the corresponding aniline isomers.
The most common isomeric impurities to look for are:
-
2-Ethyl-4-methylaniline
-
2-Ethyl-6-methylaniline[3]
-
N-Ethyl-2-methylaniline
-
N-Ethyl-4-methylaniline
-
5-Ethyl-2-methylaniline[3]
Workflow for Isomer Identification:
Caption: Workflow for the identification of isomeric impurities.
Experimental Protocol: GC-MS Analysis for Isomer Separation
A well-optimized GC-MS method is crucial for separating and identifying isomers.
Step-by-Step Methodology:
-
Column Selection: A moderately polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.
-
Inlet Conditions: Use a split/splitless inlet in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of your this compound sample in a suitable solvent like dichloromethane or methanol.
-
Analysis: Inject 1 µL of the sample and acquire the data. Compare the retention times and mass spectra of the unknown peaks with those of the authentic isomer standards.
Issue: Unreacted Starting Materials and Synthesis Byproducts
Question: What are the likely non-isomeric, process-related impurities I should be aware of?
Answer: Besides isomers, you may find residual starting materials and byproducts from the synthesis process.
From the Alkylation of o-Toluidine Route:
-
o-Toluidine: The primary starting material.[4]
-
Ethanol: The ethylating agent.[4]
-
N,N-diethyl-2-methylaniline: A product of over-alkylation of the amino group.
-
Poly-ethylated ring products: Where more than one ethyl group is added to the aromatic ring.
From the Nitration/Reduction of 3-Ethyltoluene Route:
-
3-Ethyltoluene: The starting hydrocarbon.[4]
-
Nitro-isomers of 3-ethyltoluene: Incomplete reduction can leave these intermediates in the final product.
-
Azoxy, azo, and hydrazo compounds: These can form as byproducts during the reduction of the nitro group.
Logical Relationship of Impurity Formation:
Caption: Potential impurity pathways in the synthesis of this compound.
Issue: Degradation Products
Question: My this compound sample has a distinct yellow or brownish tint. What causes this, and is it a concern?
Answer: The discoloration of your sample is a classic sign of oxidation.[2] Anilines are notoriously sensitive to air and light, leading to the formation of colored oxidation products. While often present in small amounts, these impurities can potentially interfere with downstream applications.
Forced Degradation Studies:
To understand the stability of your compound and identify potential degradation products, a forced degradation study is recommended. This involves subjecting the material to harsh conditions to accelerate decomposition.[5][6]
Experimental Protocol: Forced Oxidation Study
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Condition: Add a small amount of 3% hydrogen peroxide to the solution.
-
Incubation: Store the solution at room temperature, protected from light, for 24-48 hours.
-
Analysis: Analyze the stressed sample by HPLC-UV/MS to identify any new peaks that have formed. The mass spectrometer will be crucial for obtaining molecular weight information of the degradation products.
Table 1: Summary of Potential Impurities in Commercial this compound
| Impurity Class | Potential Impurities | Likely Origin | Analytical Method of Choice |
| Isomeric | 2-Ethyl-4-methylaniline, 2-Ethyl-6-methylaniline, N-Ethyl-2-methylaniline, etc. | Synthesis Byproduct | GC-MS, HPLC-UV |
| Starting Materials | o-Toluidine, 3-Ethyltoluene | Incomplete Reaction | GC-MS, HPLC-UV |
| Byproducts | N,N-diethyl-2-methylaniline, Poly-ethylated anilines, Azo/Azoxy compounds | Side Reactions | GC-MS, LC-MS |
| Degradation | Quinone-like structures, Polymeric materials | Oxidation | HPLC-UV/MS |
| Residual Solvents | Toluene, Ethanol, Dichloromethane, etc. | Manufacturing Process | Headspace GC-MS |
Conclusion
Identifying impurities in commercial reagents like this compound is a critical step in ensuring the reproducibility and success of your research. By understanding the potential sources of these impurities and employing systematic analytical approaches, you can confidently assess the quality of your material and troubleshoot any unexpected experimental outcomes. This guide provides a framework for this process, grounded in the principles of synthetic and analytical chemistry.
References
Technical Support Center: Methods for Removing Water from Aniline Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with water in aniline-based reactions. The presence of water, often a byproduct of condensation reactions, can significantly hinder reaction progress, lower yields, and complicate product purification by shifting reaction equilibria unfavorably.[1][2] This document provides in-depth, field-tested solutions and troubleshooting advice in a direct question-and-answer format to address these critical issues.
FAQ 1: My reaction yield is poor, and I suspect water is the culprit. What are the primary methods for its removal?
Low yields in reactions like imine or enamine synthesis, where aniline is a reactant and water is a byproduct, are classic indicators of equilibrium problems.[2] According to Le Chatelier's principle, the continuous removal of a product (water) is essential to drive the reaction toward completion.[3]
The two most effective and widely adopted strategies for in situ water removal are:
-
Azeotropic Distillation: Physically removing water as it forms by co-distilling it with an immiscible organic solvent. This is the gold standard for moderate to large-scale reactions.
-
Use of Scavenging Agents: Chemically trapping water using desiccants like molecular sieves. This method is ideal for smaller-scale, heat-sensitive, or technically simpler setups.
The choice between these methods depends on factors such as reaction scale, temperature sensitivity of the reactants and products, and available laboratory equipment.
Decision Workflow: Choosing a Water Removal Method
The following diagram outlines a logical workflow to help you select the most appropriate method for your specific experimental needs.
References
Validation & Comparative
A Comparative Analysis for the Research Professional: 4-Ethyl-2-methylaniline vs. 2-Ethyl-4-methylaniline
An In-Depth Guide to the Physicochemical Properties, Spectroscopic Signatures, Synthesis, and Safety of Two Key Isomeric Anilines
For researchers and professionals in drug development and fine chemical synthesis, the selection of isomeric starting materials is a critical decision that can significantly impact reaction outcomes, product purity, and biological activity. This guide provides a detailed comparative analysis of two structurally similar yet distinct aniline derivatives: 4-Ethyl-2-methylaniline (Isomer A) and 2-Ethyl-4-methylaniline (Isomer B). Understanding their nuanced differences is paramount for their effective application as intermediates and building blocks in complex molecular architectures.
At a Glance: Key Physicochemical and Structural Differences
While both isomers share the same molecular formula (C₉H₁₃N) and molecular weight (135.21 g/mol ), the positional arrangement of the ethyl and methyl groups on the aniline ring gives rise to distinct physicochemical properties. These differences, summarized in the table below, can influence their reactivity, solubility, and handling characteristics.
| Property | This compound (Isomer A) | 2-Ethyl-4-methylaniline (Isomer B) |
| CAS Number | 71757-56-7[1][2][3] | 24544-07-8[4][5] |
| Structure | ||
| Boiling Point | Not available | Not available |
| Melting Point | Not available | Not available |
| Density | Not available | Not available |
| Calculated LogP | 2.72[1][2] | 2.72[5] |
Note: Experimental data for boiling point, melting point, and density are not consistently available in the public domain and can vary between suppliers. The calculated LogP values suggest similar lipophilicity.
Spectroscopic Fingerprints: Distinguishing Between Isomers
Definitive identification and differentiation between these isomers are achieved through spectroscopic analysis. The substitution pattern on the aromatic ring leads to unique signatures in NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra are expected to be the most informative for distinguishing the two isomers. The key differences will lie in the chemical shifts and splitting patterns of the aromatic protons.
-
This compound (Isomer A): The aromatic region would likely show three distinct signals: a singlet for the proton between the amino and methyl groups, and two doublets for the protons on the ethyl-substituted side of the ring.
-
2-Ethyl-4-methylaniline (Isomer B): This isomer would also exhibit three aromatic signals, but with different coupling patterns. One would expect a singlet for the proton between the amino and ethyl groups, and two doublets corresponding to the protons on the methyl-substituted side.
¹³C NMR: The carbon NMR spectra will also show distinct chemical shifts for the aromatic carbons due to the different electronic environments created by the substituents.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will share characteristic bands for the aniline functional group, including:
-
N-H stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C-N stretching vibrations around 1250-1350 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations.
Subtle differences in the fingerprint region (below 1500 cm⁻¹) arising from the different substitution patterns of the alkyl groups can be used for differentiation, particularly the C-H bending vibrations.
Mass Spectrometry (MS)
Both isomers will exhibit a molecular ion peak (M⁺) at m/z = 135. The fragmentation patterns, however, may differ. The primary fragmentation pathway for both is likely the benzylic cleavage of the ethyl group, leading to a prominent peak at m/z = 120 (M-15). The relative intensities of other fragment ions may vary, providing a basis for differentiation.
Synthesis Strategies: Pathways to Isomeric Purity
The synthesis of these isomers typically involves the alkylation of a corresponding toluidine or the reduction of a nitrotoluene derivative. The choice of starting material is crucial for achieving the desired isomeric purity.
Synthesis of this compound (Isomer A)
A common route to this compound involves the nitration of 3-ethyltoluene, followed by reduction of the resulting 3-ethyl-6-nitrotoluene.[1] Another potential pathway is the direct alkylation of o-toluidine.[6]
Illustrative Workflow: Synthesis via Nitrotoluene Reduction
Caption: Synthesis of this compound.
Synthesis of 2-Ethyl-4-methylaniline (Isomer B)
The synthesis of 2-Ethyl-4-methylaniline can be achieved through the alkylation of p-toluidine with an ethylating agent.[5] Alternatively, the reduction of 2-ethyl-4-methyl-1-nitrobenzene provides a direct route to the desired product. A documented method involves the hydrogenation of the nitro compound using a palladium on activated carbon catalyst.[5]
Experimental Protocol: Reduction of 2-Ethyl-4-methyl-1-nitrobenzene [5]
-
Catalyst Suspension: In a suitable reaction vessel under an inert atmosphere, suspend 10% palladium on activated carbon in ethyl acetate.
-
Hydrogenation: Add 2-ethyl-4-methyl-1-nitrobenzene to the suspension.
-
Reaction Conditions: Pressurize the vessel with hydrogen gas and maintain the temperature between 20-24 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure to yield 2-Ethyl-4-methylaniline. Further purification can be achieved by distillation or chromatography if necessary.
Illustrative Workflow: Synthesis via Toluidine Alkylation
Caption: Synthesis of 2-Ethyl-4-methylaniline.
Applications in Drug Development and Medicinal Chemistry
Substituted anilines are privileged structures in medicinal chemistry, serving as key building blocks for a wide range of therapeutic agents. Their ability to participate in various coupling reactions and act as hydrogen bond donors and acceptors makes them versatile scaffolds in drug design. While specific applications for this compound and 2-Ethyl-4-methylaniline are not extensively documented in publicly available literature, their structural motifs are relevant to several classes of drugs. The positional isomerism can be exploited to fine-tune the steric and electronic properties of a molecule, thereby influencing its binding affinity to a biological target, as well as its pharmacokinetic profile (ADME - absorption, distribution, metabolism, and excretion).
Safety and Handling
As with all aniline derivatives, both this compound and 2-Ethyl-4-methylaniline should be handled with appropriate safety precautions.
General Hazard Profile:
-
Toxicity: Aniline derivatives can be toxic if inhaled, ingested, or absorbed through the skin.
-
Irritation: They may cause irritation to the skin, eyes, and respiratory tract.
-
Methemoglobinemia: A potential risk associated with aniline exposure is the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood.
It is imperative to consult the specific Safety Data Sheet (SDS) for each isomer before handling and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Hazard Comparison:
| Hazard Statement | This compound (Isomer A) | 2-Ethyl-4-methylaniline (Isomer B) |
| GHS Pictograms | Not available | Not available |
| Hazard Statements | Not available | Not available |
Note: Detailed and comparative GHS classification is not consistently available. Users must refer to the supplier-specific SDS for the most accurate and up-to-date safety information.
Conclusion for the Practicing Scientist
The choice between this compound and 2-Ethyl-4-methylaniline is a nuanced one that depends on the specific synthetic or medicinal chemistry objective. Key considerations include:
-
Synthetic Accessibility: The availability and cost of the respective starting materials (e.g., substituted toluenes or toluidines) may favor one isomer over the other.
-
Desired Substitution Pattern: The final molecular architecture will dictate which isomer provides the correct placement of the ethyl and methyl groups for subsequent reactions or for optimal interaction with a biological target.
-
Spectroscopic Differentiation: Researchers must be proficient in interpreting NMR, IR, and MS data to confirm the identity and purity of the chosen isomer.
This guide serves as a foundational resource for understanding the key differences between these two important aniline derivatives. For any application, it is crucial to consult detailed experimental procedures from peer-reviewed literature and to adhere to strict safety protocols.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C9H13N | CID 19035152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethyl-4-methylaniline | C9H13N | CID 18402705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Ethyl-4-MethylAniline|lookchem [lookchem.com]
- 6. This compound | CAS#:71757-56-7 | Chemsrc [chemsrc.com]
Comparing reactivity of 4-Ethyl-2-methylaniline with o-toluidine
An In-Depth Comparative Guide to the Chemical Reactivity of 4-Ethyl-2-methylaniline and o-Toluidine
Introduction
In the landscape of aromatic amines, substituted anilines serve as fundamental building blocks for a vast array of chemical syntheses, from dyes and pigments to pharmaceuticals and agrochemicals.[1] The precise reactivity of these intermediates is paramount, as it dictates reaction pathways, product yields, and impurity profiles. This guide provides a detailed comparative analysis of two structurally related anilines: this compound and o-toluidine (2-methylaniline).
While both molecules share an amino group and an ortho-methyl substituent, the presence of a para-ethyl group in this compound introduces subtle yet significant differences in electronic and steric properties. This guide will dissect these differences, offering a predictive framework for their behavior in key chemical transformations, supported by established principles of physical organic chemistry and relevant experimental data. This analysis is designed for researchers, scientists, and drug development professionals who rely on a nuanced understanding of reactant behavior to optimize synthetic strategies.
Molecular Structure and Physicochemical Properties
The foundational difference between the two molecules lies in the substitution pattern on the benzene ring. o-Toluidine is a simple ortho-substituted aniline.[2] this compound is a di-substituted derivative with the same ortho-methyl group but with an additional ethyl group at the para-position relative to the amino group.
Caption: Chemical structures of o-toluidine and this compound.
A summary of their fundamental physicochemical properties is presented below.
| Property | o-Toluidine | This compound | Reference(s) |
| CAS Number | 95-53-4 | 71757-56-7 | [3][4] |
| Molecular Formula | C₇H₉N | C₉H₁₃N | [4] |
| Molar Mass | 107.15 g/mol | 135.21 g/mol | [4] |
| Appearance | Colorless to yellowish liquid | Not widely reported; expected to be a liquid | |
| Boiling Point | 200-202 °C | Not widely reported | |
| Density | ~1.004 g/cm³ | Not widely reported |
Theoretical Framework: A Tale of Two Effects
The reactivity of an aromatic amine is primarily governed by the interplay of electronic and steric effects imparted by its substituents. The amino group (-NH₂) itself is a powerful activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene.[5]
Electronic Effects: The Power of Donation
Both methyl (-CH₃) and ethyl (-CH₂CH₃) groups are classified as electron-donating groups (EDGs). They enrich the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[6]
-
Inductive Effect (+I): Alkyl groups are more electropositive than the sp²-hybridized carbons of the benzene ring, leading to a donation of electron density through the sigma bond framework. The ethyl group has a slightly stronger +I effect than the methyl group.
-
Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the alkyl group into the π-system of the ring. This effect also increases electron density, particularly at the ortho and para positions.
In o-toluidine , the ortho-methyl group and the amino group cooperatively activate the ring. In This compound , the activating effects are amplified. The ortho-methyl and para-ethyl groups work in concert with the amino group, making its aromatic ring significantly more electron-rich than that of o-toluidine.
The electronic influence of substituents can be quantified using Hammett substituent constants (σ) . For alkyl groups in the para position, these constants are negative, indicating electron donation.
-
σₚ for -CH₃: -0.17
-
σₚ for -CH₂CH₃: -0.15
While these values are similar, they confirm the electron-donating nature that enhances reactivity. The cumulative effect of two alkyl groups in this compound suggests a higher overall ring activation compared to the single methyl group in o-toluidine.[7][8]
Steric Effects: The Ortho Effect
The presence of a substituent at the ortho position to the amino group introduces steric hindrance, a phenomenon known as the "ortho effect".[9][10] This has two major consequences:
-
Inhibition of Basicity: The ortho-methyl group in both molecules sterically hinders the approach of a proton to the nitrogen's lone pair. Furthermore, it interferes with the solvation of the resulting anilinium cation (Ar-NH₃⁺), destabilizing the conjugate acid and thereby reducing the basicity of the amine.[9][10] This effect is a primary reason why o-toluidine is a weaker base than aniline, despite the electron-donating methyl group.[11]
-
Hindrance of Reactions: The ortho group can physically block the approach of reagents to both the amino group and the adjacent position on the ring (C6). This can influence the regioselectivity of substitution reactions.[12]
Comparative Reactivity Analysis
Basicity
The basicity of anilines is a measure of the availability of the nitrogen's lone pair to accept a proton.
-
o-Toluidine: The ortho-methyl group's steric hindrance outweighs its weak electron-donating effect, making o-toluidine less basic than both aniline and its meta- and para-isomers.[11]
-
This compound: This molecule also experiences the basicity-reducing ortho effect from the methyl group. However, the para-ethyl group exerts a purely electronic, electron-donating effect (+I and hyperconjugation) which increases the electron density on the nitrogen atom.
Prediction: The reactivity of this compound will be a balance between these opposing effects. The electron-donating para-ethyl group will increase basicity relative to o-toluidine. Therefore, the expected order of basicity is: p-Toluidine > this compound > o-Toluidine
Electrophilic Aromatic Substitution (EAS)
This class of reactions is where the differences between the two molecules become most pronounced. The amino group is a powerful ortho-, para-director, while alkyl groups are weaker ortho-, para-directors.[5][13]
Overall Reactivity: Due to the combined electron-donating effects of the methyl and ethyl groups, This compound is predicted to be more reactive towards electrophiles than o-toluidine. The aromatic ring is more nucleophilic and better able to stabilize the cationic intermediate (arenium ion) formed during the reaction.[5]
Regioselectivity:
-
o-Toluidine: The powerful -NH₂ group directs incoming electrophiles primarily to the para position (position 4), which is open and sterically accessible. A smaller amount of substitution occurs at the other ortho position (position 6), which is sterically hindered by the adjacent methyl group.
-
This compound: The situation is markedly different. The para position is blocked by the ethyl group. The directing groups (-NH₂, -CH₃, -C₂H₅) work together to strongly activate the remaining positions. The primary site of electrophilic attack will be position 6 (ortho to the -NH₂ group). Substitution at position 5 (ortho to the ethyl group) is also possible but less favored as it is meta to the powerful amino director.
Summary of Predicted EAS Outcomes
| Reactant | Major Product(s) | Rationale |
| o-Toluidine | 4-substituted-2-methylaniline | The para position is electronically activated and sterically accessible. |
| This compound | 6-substituted-4-ethyl-2-methylaniline | The para position is blocked; the remaining ortho position is strongly activated. |
Featured Experiment: Bromination
The bromination of anilines with bromine water is typically instantaneous and difficult to control, often leading to poly-substitution.[13] A milder approach, using bromine in a solvent like acetic acid, allows for more controlled monosubstitution. This protocol can be adapted for either starting material.
Experimental Protocol: Monobromination of a Substituted Aniline
-
Protection (Optional but Recommended): To moderate the high reactivity of the amino group and prevent side reactions, it can be acetylated first. Dissolve the aniline (1.0 eq) in acetic anhydride and stir for 30 minutes. Quench with water and isolate the resulting acetanilide.[14]
-
Dissolution: Dissolve the aniline or its acetylated derivative (1.0 eq) in glacial acetic acid in a flask equipped with a stir bar and protected from light.
-
Bromination: Cool the flask in an ice bath. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with constant stirring.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into a beaker of cold water. If an acetanilide was used, the product will often precipitate and can be collected by filtration. If the free amine was used, neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the brominated aniline.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Deprotection (if applicable): If the amino group was protected, the isolated brominated acetanilide is hydrolyzed back to the amine by refluxing with aqueous acid (e.g., HCl) or base (e.g., NaOH).
Caption: Generalized workflow for the controlled bromination of anilines.
Diazotization
Diazotization is the conversion of a primary aromatic amine into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C).[15][16]
Caption: Experimental workflow for the synthesis of an aryl diazonium salt.
The rate-determining step is the attack of the amine's lone pair on the nitrosating agent (e.g., the nitrosonium ion, NO⁺).[16]
-
Electronic Effects: The more nucleophilic the amine, the faster the reaction. The additional electron-donating ethyl group in this compound makes its amino group slightly more nucleophilic than that of o-toluidine. This would suggest a faster reaction rate.
-
Steric Effects: The ortho-methyl group in both compounds provides steric hindrance to the approach of the nitrosating agent. This effect will slow the reaction for both molecules compared to aniline.
Prediction: The two effects are in opposition. However, the steric hindrance from the ortho-methyl group is likely the dominant factor influencing the reaction rate for both molecules. The slight electronic advantage of this compound may lead to a marginally faster diazotization rate than o-toluidine, but both are expected to react slower than unhindered anilines like p-toluidine.
Conclusion
While this compound and o-toluidine are close structural relatives, their reactivity profiles exhibit key distinctions driven by the presence of the para-ethyl group.
-
Reactivity Summary:
-
Basicity: this compound is predicted to be a stronger base than o-toluidine, as the electron-donating ethyl group partially counteracts the basicity-lowering ortho effect of the methyl group.
-
Electrophilic Aromatic Substitution: this compound is more reactive than o-toluidine due to greater ring activation from two alkyl groups. Critically, it exhibits different regioselectivity , directing substitution to position 6, whereas o-toluidine primarily directs to position 4.
-
Diazotization: The reactivity of both compounds is sterically hindered by the ortho-methyl group. This compound may react slightly faster due to its enhanced nucleophilicity, but the difference is expected to be minor.
-
This comparative analysis underscores the importance of considering the cumulative electronic and steric contributions of all substituents on an aromatic ring. For the synthetic chemist, understanding these nuances allows for the logical selection of reagents and reaction conditions to achieve desired outcomes and control product isomerism.
References
- 1. nbinno.com [nbinno.com]
- 2. o-Toluidine - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C9H13N | CID 19035152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. Hammett substituent constants [stenutz.eu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ortho effect - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. quora.com [quora.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ncert.nic.in [ncert.nic.in]
- 14. m.youtube.com [m.youtube.com]
- 15. byjus.com [byjus.com]
- 16. spcmc.ac.in [spcmc.ac.in]
A Researcher's Guide to the Spectroscopic Differentiation of Aniline Isomers
In the realms of synthetic chemistry, materials science, and pharmaceutical development, the precise identification of isomeric compounds is a foundational necessity. Aniline and its methylated isomers, specifically the toluidines (ortho, meta, and para), are common building blocks and intermediates. While they share the same chemical formula (C₇H₉N), the positional difference of the methyl group on the benzene ring leads to distinct physical and chemical properties.[1] Consequently, robust analytical methods for their differentiation are critical.
This guide provides a comparative analysis of o-toluidine, m-toluidine, and p-toluidine, focusing on three core spectroscopic techniques: UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the underlying principles that govern their unique spectral fingerprints and provide the experimental data necessary for unambiguous identification.
The Structural Basis for Spectroscopic Differences
The spectroscopic behavior of the toluidine isomers is a direct consequence of their electronic structures. The amino group (-NH₂) is an activating, ortho-, para- directing group due to the resonance delocalization of its lone pair of electrons into the benzene ring. The methyl group (-CH₃) is also an activating group, primarily through a positive inductive effect (+I) and hyperconjugation. The interplay of these effects, dictated by the ortho, meta, or para position of the methyl group relative to the amino group, creates unique electronic environments for each isomer.
-
o-Toluidine: The proximity of the methyl and amino groups can introduce steric hindrance, potentially affecting the planarity of the amino group and its resonance with the ring.
-
m-Toluidine: The methyl group's inductive effect enhances the electron density of the ring, but hyperconjugation does not directly increase electron density at the carbon bearing the amino group.
-
p-Toluidine: The methyl group's +I and hyperconjugation effects work in concert with the amino group's resonance, leading to the greatest increase in electron density on the nitrogen atom.
dot graph Aniline_Isomers { layout=neato; node [shape=none, margin=0, fontname="Helvetica", fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes for structures (using image placeholders for clarity) o_toluidine [label="o-Toluidine", pos="0,1.5!"]; m_toluidine [label="m-Toluidine", pos="2,0!"]; p_toluidine [label="p-Toluidine", pos="0,-1.5!"]; aniline [label="Aniline", pos="-2,0!"];
// Descriptions o_desc [label="2-Methylaniline", pos="0,1!", fontsize=10]; m_desc [label="3-Methylaniline", pos="2,-0.5!", fontsize=10]; p_desc [label="4-Methylaniline", pos="0,-2!", fontsize=10]; a_desc [label="Benzenamine", pos="-2,-0.5!", fontsize=10];
// Invisible edges for layout might not be necessary with neato and pos } dendrogram Caption: Chemical structures of Aniline and its isomers.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aniline and its isomers, the key absorptions are the π → π* transitions within the benzene ring. The position of the methyl group subtly alters the energy of these transitions.
The electron-donating methyl group, when in the ortho or para position, enhances conjugation, which typically leads to a bathochromic (red) shift—a shift to a longer wavelength (lower energy)—compared to aniline. The effect is most pronounced in the para isomer due to the direct alignment of the electron-donating groups.
Table 1: Comparative UV-Vis Absorption Maxima (λmax)
| Compound | λmax (nm) in Ethanol | Reference |
| Aniline | 230, 280 | [NIST] |
| o-Toluidine | 233, 285 | [NIST] |
| m-Toluidine | 235, 286 | [NIST] |
| p-Toluidine | 235, 287 | [NIST] |
Note: Specific λmax values can vary slightly depending on the solvent.
As the data indicates, all toluidine isomers show a slight bathochromic shift relative to aniline for both primary absorption bands. While UV-Vis spectroscopy is useful for confirming the presence of an aromatic amine, it provides limited discriminatory power between the isomers on its own.
Infrared (IR) Spectroscopy: A Fingerprint of Molecular Vibrations
IR spectroscopy is a powerful tool for identifying functional groups and discerning structural isomers. The key is to analyze both the functional group region and the "fingerprint" region, which contains vibrations unique to the overall molecular structure.
Key Diagnostic Regions:
-
N-H Stretching (3300-3500 cm⁻¹): As primary amines, all isomers exhibit two distinct bands in this region: an asymmetric and a symmetric N-H stretch. Their positions are not significantly different between the isomers.
-
C-N Stretching (1250-1335 cm⁻¹): The stretching vibration of the aromatic carbon to nitrogen bond appears in this region.
-
C-H Out-of-Plane Bending (700-900 cm⁻¹): This region of the spectrum is highly diagnostic for substituted benzenes. The pattern of absorption bands is directly related to the positions of the substituents on the aromatic ring. This is the most reliable IR region for differentiating the isomers.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | o-Toluidine | m-Toluidine | p-Toluidine |
| N-H Stretch (asymmetric) | ~3470 | ~3460 | ~3450 |
| N-H Stretch (symmetric) | ~3390 | ~3380 | ~3370 |
| C-N Stretch | ~1270 | ~1280 | ~1265 |
| C-H Out-of-Plane Bend | ~750 (strong) | ~780, ~690 (strong) | ~815 (strong) |
Data compiled from the NIST Chemistry WebBook.[2]
The distinct, strong absorption bands in the C-H out-of-plane bending region provide a clear method for identification:
-
o-Toluidine (1,2-disubstituted): A strong band around 750 cm⁻¹.
-
m-Toluidine (1,3-disubstituted): Two strong bands often appear, one around 780 cm⁻¹ and another near 690 cm⁻¹.
-
p-Toluidine (1,4-disubstituted): A single strong band, typically at a higher wavenumber, around 815 cm⁻¹.[3]
¹H NMR Spectroscopy: Mapping the Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most definitive technique for distinguishing between the toluidine isomers. It provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. The key to differentiation lies in the chemical shifts and splitting patterns of the aromatic protons.
-
o-Toluidine: Due to the adjacent substituents, the four aromatic protons are all in unique chemical environments, leading to a complex, overlapping multiplet pattern.
-
m-Toluidine: The aromatic region is also complex, but often distinguishable from the ortho isomer. The proton between the two substituents is typically shifted further downfield.
-
p-Toluidine: The high degree of symmetry results in a much simpler spectrum. The two protons adjacent to the amino group are equivalent, and the two protons adjacent to the methyl group are equivalent. This gives rise to two distinct doublets, creating a characteristic AA'BB' system.
Table 3: Comparative ¹H NMR Chemical Shifts (δ in ppm, CDCl₃)
| Proton | o-Toluidine | m-Toluidine | p-Toluidine |
| -CH₃ | ~2.25 (s) | ~2.30 (s) | ~2.24 (s) |
| -NH₂ | ~3.65 (s, br) | ~3.60 (s, br) | ~3.55 (s, br) |
| Aromatic H | ~6.7-7.1 (m) | ~6.5-7.1 (m) | ~6.65 (d), ~6.98 (d) |
Data sourced from ChemicalBook and SpectraBase.[4][5][6]
The singlet for the -CH₃ protons and the broad singlet for the -NH₂ protons will be present in all three spectra. However, the clear pair of doublets in the aromatic region of p-toluidine makes it instantly identifiable. Differentiating between o- and m-toluidine requires a careful analysis of the complex multiplet patterns in the aromatic region.[5][7]
Experimental Protocols
To ensure reproducible and accurate results, standardized experimental procedures are essential.
1. UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the toluidine isomer in a UV-grade solvent (e.g., ethanol or cyclohexane) at a concentration of approximately 1 mg/mL. Perform serial dilutions to obtain concentrations in the range of 1-10 µg/mL.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank. Scan the sample from 400 nm down to 200 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
2. FTIR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method): Mix ~1 mg of the liquid or solid toluidine sample with ~100 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the frequencies of key absorption bands and compare the fingerprint region (especially 700-900 cm⁻¹) to reference spectra.
3. ¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the toluidine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectrum (phasing, baseline correction, and integration). Determine the chemical shifts (δ), multiplicities (singlet, doublet, multiplet), and integration values for all signals.
Conclusion
The differentiation of o-, m-, and p-toluidine is readily achievable through a systematic application of standard spectroscopic techniques. While UV-Vis spectroscopy offers initial clues, it lacks the specificity for definitive identification. The true power lies in the combination of IR and ¹H NMR spectroscopy. IR spectroscopy provides a rapid, non-destructive method to distinguish the isomers based on the unique C-H out-of-plane bending patterns in the fingerprint region. For ultimate confirmation and structural elucidation, ¹H NMR spectroscopy is unparalleled, offering clear differentiation based on the distinct chemical shifts and splitting patterns of the aromatic protons, particularly the highly symmetric and easily identifiable spectrum of the para isomer. By employing this multi-technique approach, researchers can confidently identify and characterize these critical aniline isomers, ensuring the integrity and success of their scientific endeavors.
References
The Untapped Potential: A Comparative Guide to the Biological Activity of 4-Ethyl-2-methylaniline Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is relentless. Anilines and their derivatives have long been a cornerstone in medicinal chemistry, offering a versatile platform for the synthesis of compounds with a wide array of pharmacological activities. Among these, 4-Ethyl-2-methylaniline presents an intriguing, yet underexplored, starting point for the development of new therapeutic agents. Its unique substitution pattern offers steric and electronic properties that can be exploited to design derivatives with enhanced biological profiles.
This guide provides a comparative investigation into the potential biological activities of this compound derivatives, drawing insights from the established bioactivities of structurally related aniline and Schiff base compounds. While direct experimental data on derivatives of this compound is limited in the current literature, this document serves as a roadmap for their synthesis, evaluation, and potential applications in anticancer, antimicrobial, and anti-inflammatory research. We will delve into the causality behind experimental choices, provide validated protocols for assessing biological activity, and explore potential structure-activity relationships.
The Rationale for Derivatization
The core structure of this compound offers several avenues for chemical modification to modulate its biological effects. The primary amine group is a key handle for derivatization, most commonly through the formation of Schiff bases (imines) by condensation with various aldehydes and ketones.[1] This transformation is not merely a synthetic convenience; the resulting azomethine group (>C=N-) is a pharmacophore in its own right, known to be crucial for a wide range of biological activities.[2]
The rationale behind synthesizing derivatives, particularly Schiff bases, is to:
-
Enhance Lipophilicity: The introduction of aromatic or aliphatic moieties can increase the compound's ability to cross cell membranes, a critical factor for reaching intracellular targets.
-
Introduce New Pharmacophores: The aldehyde or ketone component of the Schiff base can introduce new functional groups (e.g., hydroxyl, methoxy, halogens) that can interact with biological targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions.
-
Modulate Electronic Properties: The electronic nature of the substituents on the aniline ring and the aldehyde/ketone can influence the overall electron density of the molecule, affecting its reactivity and binding affinity.
-
Create Metal Chelating Agents: The imine nitrogen and other donor atoms in the Schiff base structure can coordinate with metal ions, forming complexes that may exhibit enhanced biological activity compared to the free ligand.[3]
Comparative Analysis of Potential Biological Activities
Based on the extensive research into aniline and Schiff base derivatives, we can extrapolate the potential for this compound derivatives to exhibit significant anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity: A Promising Frontier
The development of novel anticancer agents is a paramount goal in medicinal chemistry. Schiff bases derived from various anilines have demonstrated potent cytotoxic effects against a range of cancer cell lines.[4] The proposed mechanism often involves the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[5]
Hypothetical Comparative Cytotoxicity of this compound Derivatives
The following table presents a hypothetical comparison of the cytotoxic activity of potential this compound Schiff base derivatives against common cancer cell lines. The data is illustrative and based on trends observed for structurally similar compounds. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Derivative (Hypothetical) | R Group (from R-CHO) | Cancer Cell Line | IC50 (µM) - Illustrative | Reference Compound | IC50 (µM) |
| 4EMA-SB-1 | Phenyl | MDA-MB-231 (Breast) | 15 | Imatinib | 35.50[4] |
| 4EMA-SB-2 | 4-Nitrophenyl | HeLa (Cervical) | 8 | Doxorubicin | ~1 |
| 4EMA-SB-3 | 4-Hydroxyphenyl | HepG2 (Liver) | 25 | Cisplatin | ~5 |
| 4EMA-SB-4 | 2-Furyl | A549 (Lung) | 12 | Paclitaxel | ~0.01 |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1 to 100 µM) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Potential Structure-Activity Relationships (SAR) for Anticancer Activity
Based on studies of other aniline derivatives, we can hypothesize the following SAR for this compound derivatives:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -NO2, -Cl, -F) on the aldehyde-derived phenyl ring may enhance cytotoxic activity.[4]
-
Hydroxyphenyl Moieties: A hydroxyl group on the phenyl ring can increase hydrogen bonding interactions with target proteins and may improve activity.
-
Heterocyclic Rings: Incorporation of heterocyclic rings (e.g., furan, thiophene, pyridine) can modulate the electronic properties and steric bulk, potentially leading to increased potency.[6]
Antimicrobial Activity: Combating Drug Resistance
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Schiff bases have shown considerable promise as antibacterial and antifungal agents.[3] Their mechanism of action is thought to involve the inhibition of essential enzymes or disruption of the microbial cell membrane.
Hypothetical Comparative Antimicrobial Activity of this compound Derivatives
This table illustrates the potential antimicrobial activity of hypothetical this compound Schiff base derivatives, measured as the zone of inhibition in an agar well diffusion assay.
| Derivative (Hypothetical) | R Group (from R-CHO) | Bacterial Strain | Zone of Inhibition (mm) - Illustrative | Fungal Strain | Zone of Inhibition (mm) - Illustrative |
| 4EMA-SB-1 | Phenyl | Staphylococcus aureus | 18 | Candida albicans | 15 |
| 4EMA-SB-2 | 4-Chlorophenyl | Escherichia coli | 20 | Aspergillus niger | 12 |
| 4EMA-SB-3 | 2-Hydroxyphenyl | Pseudomonas aeruginosa | 16 | Trichophyton rubrum | 18 |
| 4EMA-SB-4 | 3-Nitrophenyl | Bacillus subtilis | 22 | Penicillium chrysogenum | 14 |
Experimental Protocol: Agar Well Diffusion Assay
This method is a widely used preliminary screening technique to evaluate the antimicrobial activity of a compound.
-
Prepare Inoculum: A standardized microbial suspension is prepared in a suitable broth.
-
Inoculate Agar Plate: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension using a sterile swab.
-
Create Wells: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Add Test Compound: A defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well. A solvent control and a standard antibiotic are also included.
-
Incubate: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Measure Zone of Inhibition: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Experimental Workflow for Agar Well Diffusion Assay
Caption: Workflow for the agar well diffusion antimicrobial assay.
Potential Structure-Activity Relationships (SAR) for Antimicrobial Activity
For antimicrobial activity, the following SAR trends might be anticipated for this compound derivatives:
-
Halogen Substitution: The presence of halogens on the aromatic rings can increase lipophilicity and enhance antimicrobial activity.
-
Hydroxyl Groups: A hydroxyl group, particularly at the ortho position of the aldehyde-derived ring, can form a chelate with the imine nitrogen, which is often associated with increased antimicrobial potency.
-
Nitrogen Heterocycles: The incorporation of nitrogen-containing heterocycles may lead to compounds with broad-spectrum antimicrobial activity.
Anti-inflammatory Activity: Targeting Cyclooxygenase
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.[7] Aniline derivatives have been explored as potential anti-inflammatory agents with COX-inhibitory activity.
Hypothetical Comparative COX-2 Inhibition of this compound Derivatives
This table provides a hypothetical comparison of the COX-2 inhibitory activity of potential this compound derivatives. Selective COX-2 inhibition is often a desirable trait to minimize gastrointestinal side effects associated with COX-1 inhibition.
| Derivative (Hypothetical) | R Group (from R-CHO) | COX-2 IC50 (µM) - Illustrative | Selectivity Index (COX-1 IC50 / COX-2 IC50) - Illustrative |
| 4EMA-SB-1 | Phenyl | 5.2 | 8 |
| 4EMA-SB-2 | 4-Methoxyphenyl | 2.8 | 15 |
| 4EMA-SB-3 | 4-(Methylsulfonyl)phenyl | 0.9 | 25 |
| 4EMA-SB-4 | 3,4-Dichlorophenyl | 1.5 | 18 |
Experimental Protocol: COX Inhibitor Screening Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes.
-
Reagent Preparation: Prepare assay buffer, probe, cofactor, and enzyme solutions as per the kit instructions.
-
Inhibitor and Control Preparation: Prepare dilutions of the test compounds and a known COX inhibitor (e.g., celecoxib).
-
Reaction Setup: In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test inhibitor or control. Incubate for a short period.
-
Initiate Reaction: Add the substrate (arachidonic acid) to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic plot. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway: COX-2 in Inflammation
Caption: Simplified COX-2 signaling pathway in inflammation.
Potential Structure-Activity Relationships (SAR) for Anti-inflammatory Activity
For anti-inflammatory activity, particularly COX-2 inhibition, the following SAR might be relevant for this compound derivatives:
-
Sulfonamide or Methylsulfonyl Group: The presence of a para-sulfonamide or para-methylsulfonyl group on one of the aromatic rings is a common feature of selective COX-2 inhibitors and could confer high potency.[7]
-
Trifluoromethyl Group: A trifluoromethyl group can enhance binding to the active site of COX-2.
-
Di-substituted Phenyl Rings: Certain di-substituted patterns on the phenyl rings can improve selectivity for COX-2 over COX-1.
Conclusion and Future Directions
While this guide has presented a comparative analysis based on the established biological activities of related compounds, it underscores the significant potential of this compound as a scaffold for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, particularly Schiff bases, coupled with the promising, albeit extrapolated, biological activities, warrants a dedicated investigation into this compound class.
Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation using the standardized protocols outlined in this guide. Such studies will not only validate the hypotheses presented here but also pave the way for the identification of lead compounds with potent and selective anticancer, antimicrobial, or anti-inflammatory properties. The exploration of the structure-activity relationships of these novel compounds will be crucial for the rational design of the next generation of drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Computational Analysis of Methylaniline Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and industrial chemistry, understanding the reaction kinetics of aromatic amines like N-methylaniline is paramount. As a core structural motif in numerous dyes, agrochemicals, and active pharmaceutical ingredients, predicting its reactivity, stability, and potential metabolic pathways is crucial for efficient synthesis, process optimization, and safety assessment.[1] This guide provides an in-depth comparison of computational methodologies for analyzing methylaniline reaction kinetics, grounded in theoretical principles and validated against experimental data. We will navigate the causal relationships behind methodological choices, present self-validating protocols, and offer insights into achieving robust and reliable computational predictions.
The 'Why': Mechanistic Insights from First Principles
At its core, computational kinetics aims to model the potential energy surface (PES) of a reaction. The highest point on the lowest-energy path between reactants and products is the transition state (TS), and the energy difference between the reactants and the TS is the activation energy (Ea). Transition State Theory (TST) provides the fundamental framework for relating this microscopic property to the macroscopic reaction rate constant (k)[1]. Modern computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for calculating the geometries and energies of reactants, products, and, most critically, the elusive transition states with a favorable balance of accuracy and computational cost.[2]
Comparing Computational Approaches: A Performance-Based Analysis
The accuracy of a computational kinetics study hinges on the chosen theoretical method and basis set. For reactions involving aromatic systems like methylaniline, which feature delocalized π-electrons and can involve subtle electronic effects, this choice is non-trivial.
Density Functional Theory (DFT) Functionals
DFT methods approximate the complex electron exchange-correlation energy. The choice of the functional is arguably the most critical factor influencing the accuracy of calculated barrier heights.
-
Hybrid Functionals (e.g., B3LYP): Once a workhorse of computational chemistry, B3LYP often underestimates reaction barrier heights, sometimes significantly. While computationally efficient, its use for quantitative kinetic predictions should be approached with caution.[3]
-
Minnesota Functionals (e.g., M06-2X): This family of functionals was specifically parameterized to perform well for a broad range of chemical problems, including non-covalent interactions and thermochemical kinetics. M06-2X, with its high amount of Hartree-Fock exchange, generally provides excellent results for main-group chemistry barrier heights.[1][4][5] A recent (2024) study on the reaction of 4-methyl aniline with hydroxyl radicals successfully employed the M06-2X functional to elucidate the reaction mechanism and kinetics, demonstrating its suitability for this class of reactions.[1][4]
-
Range-Separated Hybrid Functionals (e.g., ωB97X-D): These functionals partition the exchange interaction into short-range and long-range components, often improving the description of charge-transfer and non-covalent interactions. The inclusion of an empirical dispersion correction (the "-D") is crucial for accurately modeling systems where van der Waals forces are important.
-
Double-Hybrid Functionals (e.g., B2PLYP-D3): These methods incorporate a portion of second-order Møller-Plesset perturbation theory (MP2) for correlation, often leading to higher accuracy but at a greater computational cost. Surprisingly, some studies have found that in conjunction with a polarizable continuum model for solvation, double-hybrids may not offer a significant advantage over well-parameterized hybrids like M06-D3 for solution-phase kinetics.[6]
Table 1: Comparative Performance of Selected DFT Functionals for Reaction Barrier Heights
| Functional Family | Example(s) | Typical Mean Unsigned Error (MUE) for Barrier Heights (kcal/mol) | Strengths | Weaknesses |
| Hybrid GGA | B3LYP | 3.0 - 5.0[3] | Computationally efficient, good for geometries. | Often systematically underestimates barrier heights. |
| Hybrid Meta-GGA | M06-2X, BB1K, MPWB1K | 1.0 - 2.0[3] | Broad applicability, good for kinetics and non-covalent interactions. | Can be more computationally demanding than B3LYP. |
| Range-Separated Hybrid | ωB97X-D | 1.5 - 2.5 | Good for charge-transfer states and long-range interactions. | Performance can be system-dependent. |
| Double-Hybrid | B2PLYP-D3 | < 1.5 | Often highly accurate for thermochemistry and kinetics. | Significantly higher computational cost. |
Note: MUE values are generalized from benchmark studies and can vary depending on the reaction type and dataset.
The Role of the Basis Set
The basis set is the set of mathematical functions used to build the molecular orbitals. For aromatic systems, a basis set that includes both polarization functions (e.g., d, p on heavy atoms and hydrogens, respectively) and diffuse functions is essential.
-
Pople-style basis sets (e.g., 6-311++G(d,p)): This is a commonly used and well-balanced choice. The ++ indicates diffuse functions on both heavy atoms and hydrogens, which are crucial for describing anions and weak interactions. The (d,p) denotes polarization functions. The study on 4-methyl aniline + OH radicals successfully utilized the 6-311++G(3df,2p) basis set, indicating its appropriateness.[1]
-
Dunning-style correlation-consistent basis sets (e.g., aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix signifies the addition of diffuse functions. While computationally more expensive, they are considered the gold standard for high-accuracy calculations.
For most routine kinetic analyses of methylaniline reactions, a basis set of at least triple-zeta quality with polarization and diffuse functions (e.g., 6-311++G(d,p) or def2-TZVP) is recommended.
Experimental Protocol: A Self-Validating Computational Workflow
Here, we outline a detailed, step-by-step methodology for the computational analysis of the reaction between N-methylaniline and a hydroxyl radical, a key process in atmospheric chemistry and metabolic degradation.[1][7] This workflow is designed to be self-validating by ensuring that all calculated structures are true stationary points on the potential energy surface.
Step 1: Geometry Optimization of Reactants and Products
-
Objective: To find the minimum energy structures of N-methylaniline, the hydroxyl radical, and the final products (e.g., C6H5NH• radical and water).
-
Method: Perform geometry optimizations using a chosen DFT functional and basis set (e.g., M06-2X/6-311++G(d,p)).
-
Verification: A subsequent frequency calculation must confirm that these structures are true minima on the PES (i.e., they have zero imaginary frequencies).
Step 2: Locating the Transition State (TS)
-
Objective: To find the first-order saddle point connecting the reactants and products. This is the most challenging step.
-
Method:
-
Initial Guess: Use a method like Synchronous Transit-Guided Quasi-Newton (STQN) in Gaussian (keyword: Opt=QST2 or QST3) which uses the reactant and product structures to generate an initial TS guess.[8] Alternatively, manually build a chemically intuitive TS structure.
-
TS Optimization: Optimize this initial guess using an eigenvector-following algorithm (keyword: Opt=(TS,CalcFC)). CalcFC calculates the force constants at the first step, providing a better starting Hessian for the optimization.
-
-
Causality: A good initial guess of the Hessian is critical for the convergence of the TS search. CalcFC is computationally more expensive but significantly increases the likelihood of finding the correct TS.
Step 3: Verification of the Transition State
-
Objective: To confirm the optimized structure is a true transition state and that it connects the desired reactants and products.
-
Method:
-
Frequency Calculation: Perform a frequency calculation on the optimized TS geometry. A true TS must have exactly one imaginary frequency.[9] The vibrational mode of this imaginary frequency should correspond to the motion along the reaction coordinate (e.g., the breaking of a C-H or N-H bond and the formation of an O-H bond).
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the minimum energy path downhill from the TS. This calculation must confirm that the path leads to the previously optimized reactant and product structures.[10]
-
-
Trustworthiness: This two-fold verification is a cornerstone of a self-validating protocol. It ensures the computational result is physically meaningful.
Step 4: Refining Energies and Calculating Rate Constants
-
Objective: To obtain highly accurate energies for rate calculation.
-
Method:
-
Single-Point Energy: Perform a single-point energy calculation on the optimized geometries (reactants, TS, products) using a higher level of theory or a larger basis set (e.g., a coupled-cluster method like CCSD(T) or a larger aug-cc-pVQZ basis set).[1] This is often referred to as a "composite method".
-
Rate Constant Calculation: Use the refined energies and the vibrational frequencies to calculate the rate constant using Transition State Theory (TST). Software packages like ChemRate or MESMER can be used for more advanced calculations, such as Rice–Ramsperger–Kassel–Marcus (RRKM) theory, which is important for pressure-dependent reactions.[1][4] Tunneling corrections should also be included, as they can be significant for reactions involving hydrogen transfer.
-
Experimental Validation: Grounding Theory in Reality
Computational predictions, no matter how sophisticated, must be validated against experimental data.[11] This is the ultimate measure of a model's trustworthiness. For N-methylaniline, several classes of reactions have been studied experimentally, providing valuable benchmarks.
Table 2: Comparison of Computational Predictions with Experimental Kinetic Data for N-Methylaniline Reactions
| Reaction Type | Reactant(s) | Experimental Rate Constant (k) | Computational Method (Example) | Calculated Rate Constant (k) | Reference |
| Oxidation | N-methylaniline + Chromic Acid | Order is zero with respect to oxidant in 1% aqueous acetic acid.[12][13] | M06-2X/def2-TZVP with SMD solvation | Requires specific modeling of the multi-step mechanism | [12],[13] |
| Oxidation | N-methylaniline + Peroxomonosulfuric acid | Second-order kinetics observed.[14] | ωB97X-D/aug-cc-pVTZ with CPCM solvation | Prediction would involve calculating the barrier for nucleophilic attack | [14] |
| Atmospheric Oxidation | 4-methyl aniline + OH radical | k(300K) for aniline + OH ≈ 1.2 x 10⁻¹⁰ cm³/s[1] | M06-2X/6-311++G(3df,2p) with TST/RRKM | k(300K, 760 Torr) = 2.16 x 10⁻¹¹ cm³/s[1] | [1] |
| Nucleophilic Aromatic Substitution (SNAr) | N-methylaniline + 4-nitrophenyl-2,4,6-trinitrophenyl ether | k₂ in DMSO is very slow; k₂ for aniline is significantly faster.[15] | B3LYP/6-31+G(d,p) with PCM solvation | Relative barrier heights would show a higher barrier for N-methylaniline due to sterics | [15] |
Note: Direct comparison of absolute rate constants can be challenging due to differences in experimental conditions and the approximations inherent in computational models. Often, comparing relative rates and activation energy trends provides a more robust validation.
Common Challenges and Best Practices
-
Conformational Complexity: Aromatic amines can have multiple low-energy conformers. It is crucial to identify the global minimum energy structures for reactants and products, as using a higher-energy conformer will lead to incorrect reaction and activation energies.
-
Solvent Effects: Most reactions are performed in solution. Implicit solvent models (e.g., PCM, SMD) are efficient ways to account for bulk solvent effects. For reactions where explicit solvent molecules play a direct role (e.g., through hydrogen bonding to the transition state), including a few solvent molecules in the quantum mechanical calculation may be necessary.[16]
-
Multi-reference Character: In some cases, particularly when bonds are significantly stretched in the transition state, the single-reference nature of DFT can be a limitation. If standard DFT methods yield inconsistent results, methods that can handle multi-reference character may be needed, though this is less common for the reactions of simple anilines.
-
Systematic Benchmarking: Before embarking on a large-scale study, it is good practice to benchmark a few DFT functionals against experimental data or high-level coupled-cluster results for a smaller, representative model system. This provides confidence in the chosen level of theory.[6]
By carefully selecting computational methods, adhering to a rigorous, self-validating workflow, and consistently grounding predictions in experimental reality, researchers can harness the power of computational chemistry to gain profound insights into the reaction kinetics of N-methylaniline and its derivatives, accelerating innovation in drug development and chemical manufacturing.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Chemistry Highlights: A few review articles [compchemhighlights.org]
- 7. Analyzing sites of OH radical attack (ring vs. side chain) in oxidation of substituted benzenes via dual stable isotope analysis (δ(13)C and δ(2)H) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rangsiman Ketkaew - Gaussian: Finding the Transition State of Chemical Reaction [sites.google.com]
- 10. s3.smu.edu [s3.smu.edu]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08135B [pubs.rsc.org]
A Senior Application Scientist's Guide to the Structural Validation of 4-Ethyl-2-methylaniline using 2D NMR
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development.[1][2][3] This guide provides an in-depth, practical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural validation of 4-Ethyl-2-methylaniline, a substituted aniline derivative. We will explore the causality behind experimental choices and present the data in a clear, comparative format.
Introduction: The Imperative of Structural Integrity
In the synthesis of novel chemical entities, particularly in the pharmaceutical industry, absolute certainty of the synthesized molecule's structure is paramount.[2][3] Any ambiguity can lead to misinterpretation of biological activity, safety concerns, and ultimately, the failure of a drug candidate. While one-dimensional (1D) NMR (¹H and ¹³C) provides a foundational overview of a molecule's structure, complex substitution patterns and overlapping signals can often lead to equivocal assignments.[4][5][6] This is where the power of 2D NMR comes to the forefront, offering a suite of experiments that resolve these ambiguities by revealing through-bond and through-space correlations between nuclei.[6][7][8][9]
This compound (C₉H₁₃N) presents a valuable case study.[10][11][12][13] Its aromatic substitution pattern and alkyl groups necessitate a multi-faceted analytical approach for complete and confident structural assignment. This guide will walk through the logical workflow of employing a series of 2D NMR experiments to unequivocally validate its structure.
The 2D NMR Toolkit: A Comparative Overview
Two-dimensional NMR spectroscopy disperses NMR signals across two frequency axes, enhancing resolution and revealing correlations between different nuclei within a molecule.[7] For a molecule like this compound, the following experiments are indispensable:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[7][14][15][16][17][18][19] It is the primary tool for mapping out the proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons to which they are attached (¹JCH).[7][14][16][20][21][22][23][24] It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH).[14][15][21][24][25][26] This is crucial for connecting different spin systems and for assigning quaternary (non-protonated) carbons.
The synergistic application of these techniques provides a self-validating network of correlations that leaves no room for structural misinterpretation.
Experimental Workflow: A Self-Validating System
The following workflow illustrates the logical progression of experiments for the structural validation of this compound.
Caption: Logical workflow for the 2D NMR-based structural validation of this compound.
Predicted Spectral Data and Interpretation
Assuming a standard 400 MHz NMR spectrometer and deuterated chloroform (CDCl₃) as the solvent, the following data is predicted for this compound.
Predicted ¹H and ¹³C NMR Data
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) | Carbon Type (DEPT) |
| -CH₃ (Ethyl) | ~1.2 | t | 3H | ~16 | CH₃ |
| -CH₂- (Ethyl) | ~2.6 | q | 2H | ~28 | CH₂ |
| -CH₃ (Methyl) | ~2.1 | s | 3H | ~17 | CH₃ |
| Ar-H3 | ~6.9 | d | 1H | ~129 | CH |
| Ar-H5 | ~6.7 | dd | 1H | ~118 | CH |
| Ar-H6 | ~6.6 | d | 1H | ~115 | CH |
| -NH₂ | ~3.6 | br s | 2H | - | - |
| Ar-C1 | - | - | - | ~144 | C |
| Ar-C2 | - | - | - | ~122 | C |
| Ar-C4 | - | - | - | ~135 | C |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Interpreting the 2D NMR Correlation Network
The power of 2D NMR lies in its ability to connect these individual signals into a coherent molecular structure.
Caption: Key 2D NMR correlations for the structural validation of this compound.
Analysis of Correlations:
-
COSY: The COSY spectrum will reveal the connectivity between the aromatic protons. A cross-peak between H5 and H6 will be observed due to their three-bond coupling. Similarly, the ethyl group will show a strong correlation between the methylene (-CH₂-) and methyl (-CH₃) protons.
-
HSQC: The HSQC spectrum directly links each proton signal to its attached carbon. For instance, the aromatic proton at ~6.9 ppm will correlate with the carbon at ~129 ppm, definitively assigning both H3 and C3.
-
HMBC: The HMBC spectrum is the key to assembling the entire structure. Key correlations would include:
-
The methyl protons (-CH₃ at C2) will show correlations to the quaternary carbon C2 and the aromatic carbons C1 and C3.
-
The methylene protons of the ethyl group will show correlations to the quaternary carbon C4 and the aromatic carbons C3 and C5.
-
The aromatic protons will show correlations to neighboring carbons, confirming their positions relative to the substituents. For example, H6 will show correlations to C2 and C4.
-
Comparison with Alternative Techniques
While 2D NMR is a powerful tool, it's important to understand its place among other structural elucidation techniques.
| Technique | Strengths for this compound | Limitations |
| 2D NMR | - Provides a complete and unambiguous solution structure. - Non-destructive. - Can be used for purity assessment (qNMR).[3] | - Requires a relatively larger amount of sample compared to mass spectrometry. - Can be time-consuming for data acquisition and processing. |
| X-ray Crystallography | - Provides the absolute, solid-state structure. | - Requires a suitable single crystal, which can be difficult to obtain. - The solid-state conformation may not be the same as in solution. |
| Mass Spectrometry (MS) | - Provides the exact molecular weight and elemental composition (HRMS). - Fragmentation patterns can give clues about the structure. | - Does not provide definitive information about isomerism (e.g., the relative positions of the ethyl and methyl groups). |
| Infrared (IR) Spectroscopy | - Confirms the presence of functional groups (e.g., N-H and C-H bonds). | - Provides limited information about the overall connectivity of the molecule. |
For the specific challenge of confirming the substitution pattern of this compound, 2D NMR is superior to MS and IR, and more practical than X-ray crystallography, which is often not feasible for routine synthetic confirmation.
Detailed Experimental Protocols
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: ~4 s
-
-
¹³C{¹H} NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
-
COSY:
-
Pulse Program: cosygpqf
-
Number of Scans: 2
-
Increments in F1: 256
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 2
-
Increments in F1: 256
-
Optimized for ¹JCH = 145 Hz
-
-
HMBC:
-
Pulse Program: hmbcgplpndqf
-
Number of Scans: 4
-
Increments in F1: 256
-
Optimized for long-range JCH = 8 Hz
-
Data Processing:
All spectra should be processed using appropriate NMR software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS (0 ppm for ¹H and ¹³C).
Conclusion
The structural validation of a molecule like this compound exemplifies the necessity of a multi-pronged analytical approach. While 1D NMR provides the initial framework, the suite of 2D NMR experiments—COSY, HSQC, and HMBC—delivers the intricate details of the molecular architecture.[8][9][27] This comprehensive correlation network serves as a self-validating system, providing an unparalleled level of confidence in the final structural assignment. For researchers in drug discovery and development, mastering the interpretation of these 2D NMR techniques is not just an analytical skill, but a critical component of ensuring the scientific integrity of their work.
References
- 1. researchgate.net [researchgate.net]
- 2. azolifesciences.com [azolifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 10. keyorganics.net [keyorganics.net]
- 11. This compound | C9H13N | CID 19035152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. This compound | CAS#:71757-56-7 | Chemsrc [chemsrc.com]
- 14. studylib.net [studylib.net]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. COSY [chem.ch.huji.ac.il]
- 19. nmr.oxinst.com [nmr.oxinst.com]
- 20. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. youtube.com [youtube.com]
- 24. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 25. emerypharma.com [emerypharma.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Organic Structure Determination Using 2-D NMR Spectroscopy - Edition 2 - By Jeffrey H. Simpson Elsevier Educate [educate.elsevier.com]
A Senior Application Scientist's Guide to Aniline-Based Dye Intermediates: A Performance Comparison
For Researchers, Scientists, and Drug Development Professionals
Aniline, a foundational aromatic amine, has been a cornerstone in the synthesis of a vast array of dyes and pigments for over a century.[1][2] Its derivatives serve as crucial intermediates, influencing the final properties of the colorants, including their hue, fastness, and solubility.[3] This guide provides an in-depth technical comparison of the performance of various aniline-based dye intermediates, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal precursors for their specific applications.
The Influence of Substituents on Dye Performance
The chemical structure of the aniline intermediate is a primary determinant of the resulting dye's characteristics. Electron-withdrawing and electron-donating groups on the aniline ring significantly alter the reactivity of the diazonium salt intermediate and the electronic structure of the final azo compound.[3]
-
Electron-Withdrawing Groups (e.g., -NO₂): Nitroanilines are common intermediates that often lead to dyes with good lightfastness. The nitro group can also shift the absorption spectrum, resulting in deeper colors.
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃): Methoxy and methyl anilines can enhance the brightness of the dye. For instance, o-methoxyaniline is a key intermediate in the production of various azo and triphenylmethane dyes.[4][5]
-
Sulfonic Acid Groups (-SO₃H): The incorporation of a sulfonic acid group, as seen in aniline-2-sulfonic acid, imparts water solubility to the dye. This is a critical feature for dyes used in aqueous dyeing processes for textiles like cotton and wool.[3]
-
Halogens (e.g., -Cl, -Br): Halogenated anilines can also be used to modify the properties of the resulting dyes, sometimes enhancing their fastness.
The following diagram illustrates the general synthesis pathway from an aniline-based intermediate to an azo dye.
Caption: General synthesis pathway of an azo dye from an aniline intermediate.
Comparative Performance Data of Aniline Intermediates
The choice of aniline intermediate directly impacts the yield and performance of the synthesized dye. The following table summarizes a comparative analysis of yields for dyes synthesized from different aniline intermediates under specific reaction conditions.
| Diazo Intermediate | Coupling Component | Catalyst/Method | Yield (%) | Reference |
| p-Nitroaniline | Coumarin | Amberlyst-15 | 87% | [3] |
| o-, m-, p-Nitroaniline | Barbituric Acid | Not Specified | Varies | [3] |
| Aniline | Phenol | Not Specified | Varies | [3] |
| 4-Nitroaniline | N/A | Not Specified | Varies | [3] |
| 2-Methoxy-5-nitroaniline | Various | Diazo-coupling | Varies | [6][7] |
| 2-Methoxyaniline | Guanine | Diazo-coupling | Varies | [4] |
Table 1: Comparative Yields of Dyes from Various Aniline Intermediates.[3]
It is crucial to note that reaction conditions, including the nature of the coupling component and the use of catalysts, significantly influence the final yield.[3]
Experimental Protocols for Performance Evaluation
Objective comparison of dye intermediates necessitates standardized experimental protocols. The following sections detail key methodologies for synthesis and performance characterization.
This protocol provides a general procedure for the synthesis of azo dyes via diazotization of an aniline derivative followed by coupling with a phenolic compound.[8]
Materials:
-
Aniline derivative (1.0 equivalent)
-
Sodium nitrite (1.1 equivalents)
-
Concentrated hydrochloric acid
-
Phenolic coupling component (1.1 equivalents)
-
10% Aqueous sodium hydroxide
-
Ice bath
-
Stirring apparatus
Procedure:
-
Diazotization: Dissolve the aniline derivative in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0°C in an ice bath and slowly add a solution of sodium nitrite while stirring. Continue stirring at 0°C for 30 minutes to form the diazonium salt.[8]
-
Preparation of Coupling Component: In a separate beaker, dissolve the phenolic compound in a 10% aqueous sodium hydroxide solution and cool to 0°C.[8]
-
Azo Coupling: Slowly add the freshly prepared diazonium salt solution to the alkaline phenol solution, maintaining the temperature at 0°C.[8]
-
Completion and Isolation: Stir the resulting mixture for an additional 30 minutes, allowing the temperature to rise to room temperature. The precipitated azo dye can then be collected by filtration, washed with water, and dried.[8]
The following diagram illustrates the experimental workflow for the synthesis and initial characterization of a novel aniline-based dye.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. impactfactor.org [impactfactor.org]
- 5. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of aniline-based azo molecules: In vitro pharmacological and emission studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Quantitative analysis methods for 4-Ethyl-2-methylaniline
An In-depth Comparative Guide to the Quantitative Analysis of 4-Ethyl-2-methylaniline
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of aromatic amines like this compound is paramount. This compound, a key intermediate in the synthesis of various dyes, polymers, and potentially active pharmaceutical ingredients, requires robust analytical methods to ensure product quality, process control, and regulatory compliance. The presence of such amines, even at trace levels, can be indicative of impurities or degradation products, necessitating highly sensitive and selective detection methodologies.
This guide provides a comprehensive comparison of two predominant analytical techniques for the quantitative analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics, empowering researchers to make informed decisions for their specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. For aromatic amines like this compound, GC-MS offers excellent separation efficiency and definitive identification through mass spectral data.
Causality Behind the GC-MS Approach
The choice of GC-MS is predicated on the analyte's ability to be volatilized without decomposition. However, primary and secondary amines can exhibit poor chromatographic behavior, including peak tailing, due to their polarity and interaction with active sites in the GC system. To mitigate this, a crucial derivatization step is often employed.[1] This process replaces the active hydrogen on the amine group with a non-polar functional group, which accomplishes two critical goals:
-
Increases Volatility: Enhancing the analyte's transition into the gas phase.
-
Improves Peak Shape: Reducing interactions with the column and leading to more symmetrical, quantifiable peaks.[2]
Heptafluorobutyric anhydride (HFBA) is a common derivatizing agent for amines, creating stable, volatile derivatives that are readily analyzed by GC-MS.[2]
Experimental Protocol: GC-MS with Derivatization
This protocol outlines a self-validating system for the quantification of this compound in a sample matrix.
I. Sample Preparation & Derivatization
-
Extraction: Accurately weigh 1.0 g of the sample into a centrifuge tube. Add 5 mL of an appropriate organic solvent (e.g., toluene).
-
Vortex the mixture for 2 minutes to ensure thorough extraction of the analyte.
-
Centrifuge at 4000 rpm for 10 minutes to separate the solid matrix from the solvent.
-
Carefully transfer the supernatant to a clean vial.
-
Derivatization: To the extract, add 100 µL of pyridine (as a catalyst) and 200 µL of heptafluorobutyric anhydride (HFBA).
-
Seal the vial and heat at 70°C for 30 minutes to complete the derivatization reaction.[2]
-
After cooling to room temperature, add 2 mL of a 5% sodium bicarbonate solution to neutralize excess reagent. Vortex and allow the layers to separate.
-
Transfer the upper organic layer containing the derivatized analyte to an autosampler vial for GC-MS analysis.
II. Instrumental Analysis
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-polar column.[3][4]
-
Inlet Temperature: 250°C.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
Oven Program:
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
MSD Transfer Line: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Target ions for the HFBA derivative of this compound should be determined by analyzing a standard (e.g., m/z of the molecular ion and key fragments).
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Sensitive & Selective Specialist
LC-MS/MS has become the gold standard for trace-level quantification in complex matrices due to its exceptional sensitivity and selectivity.[7] This technique is particularly advantageous for aromatic amines as it often eliminates the need for derivatization.
Causality Behind the LC-MS/MS Approach
The primary advantage of LC-MS/MS is its ability to directly analyze polar compounds like this compound in their native form.[8] The separation occurs in the liquid phase, accommodating non-volatile and thermally labile compounds. The subsequent use of tandem mass spectrometry (MS/MS) provides unparalleled selectivity. This is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and then a specific product ion is monitored. This two-stage filtering process drastically reduces background noise and matrix interferences, enabling very low detection limits.[7]
Experimental Protocol: LC-MS/MS
This protocol is designed for high-throughput, sensitive analysis without derivatization.
I. Sample Preparation
-
Extraction: Accurately weigh 0.5 g of the sample into a centrifuge tube.
-
Add 10 mL of a methanol/water (80:20 v/v) solution.[8]
-
Vortex for 2 minutes.[8]
-
Centrifuge at 10,000 rpm for 10 minutes.[8]
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
If necessary, dilute the sample further with the mobile phase to fall within the calibration range.
II. Instrumental Analysis
-
Liquid Chromatograph: Waters ACQUITY UPLC H-Class System or equivalent.[8]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Column Temperature: 40°C.[8]
-
Mobile Phase A: Water + 0.1% Formic Acid.[8]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[9]
-
Flow Rate: 0.4 mL/min.[8]
-
Gradient:
-
Start at 10% B.
-
Ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[7]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions: For this compound (C₉H₁₃N, MW: 135.21), the precursor ion would be the protonated molecule [M+H]⁺ at m/z 136.2. Product ions would need to be determined by infusing a standard, but plausible fragments could result from the loss of the ethyl group (m/z 107.1) or other characteristic fragments.
-
Primary (Quantifier) Transition: 136.2 → 107.1
-
Secondary (Qualifier) Transition: 136.2 → [another stable fragment]
-
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of this compound.
Comparative Performance Analysis
The choice between GC-MS and LC-MS/MS depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
| Parameter | GC-MS with Derivatization | LC-MS/MS | Rationale & Justification |
| Sensitivity (LOD/LOQ) | Good (µg/kg to mg/kg) | Excellent (ng/kg to µg/kg) | LC-MS/MS is inherently more sensitive for many compounds and the selectivity of MRM significantly lowers the noise floor.[7] |
| Selectivity | High | Very High | While GC separation and SIM mode are selective, the specificity of MRM transitions in LC-MS/MS is superior, especially in complex matrices.[1][8] |
| Sample Preparation | More Complex (Extraction + Derivatization) | Simpler (Often 'Dilute and Shoot') | The need for derivatization adds time, cost, and potential for error to the GC-MS workflow.[8] |
| Analysis Time | Longer (due to prep and GC run time) | Shorter (UPLC enables fast gradients) | The sample preparation for LC-MS/MS is significantly faster, leading to higher overall throughput.[8] |
| Robustness | Generally very robust and reliable | Can be susceptible to matrix effects and ion suppression | GC is a mature and highly robust technique. ESI in LC-MS can be affected by co-eluting matrix components. |
| Cost & Complexity | Moderate | High | Triple quadrupole mass spectrometers are typically more expensive and complex to operate than standard single quadrupole GC-MS systems. |
| Analyte Scope | Limited to volatile/semi-volatile compounds | Broad applicability to polar, non-volatile compounds | LC-MS/MS is more versatile for a wider range of chemical structures without chemical modification. |
Trustworthiness Through Method Validation
Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose.[10] Validation demonstrates the reliability and accuracy of the results, a cornerstone of scientific integrity. Key validation parameters, as defined by ICH Q2(R1) guidelines, include:[10][11][12]
-
Accuracy: The closeness of the test results to the true value. Determined by spike/recovery studies or analysis of a certified reference material.[10][11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] This includes repeatability (short-term) and intermediate precision (within-lab variations).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components).[11]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[13]
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful and effective methods for the quantitative analysis of this compound.
-
GC-MS is a highly reliable and robust technique. It is an excellent choice when sub-ppb sensitivity is not required and when an established, rugged method is preferred. The primary drawback is the need for a derivatization step, which increases sample preparation time.
-
LC-MS/MS is the superior choice when ultimate sensitivity and high selectivity are demanded, particularly for trace-level impurity analysis in complex matrices like drug products or environmental samples.[7] Its simpler sample preparation allows for higher throughput, making it ideal for quality control environments.
For drug development professionals, LC-MS/MS would typically be the preferred method for quantifying this compound as a process impurity or degradant due to its superior sensitivity and speed. For researchers in a process chemistry setting monitoring higher concentrations, the robustness and lower operational complexity of a validated GC-MS method may be more practical. The final selection must be guided by a thorough evaluation of the analytical needs, regulatory requirements, and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. series.publisso.de [series.publisso.de]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. sincerechemical.com [sincerechemical.com]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 12. jetir.org [jetir.org]
- 13. ikev.org [ikev.org]
A Comparative Guide to the Synthetic Applications of 4-Ethyl-2-methylaniline and 4-Ethylaniline
In the landscape of synthetic organic chemistry, the selection of starting materials is a critical decision that dictates the efficiency, regioselectivity, and overall success of a synthetic route. Substituted anilines, in particular, are foundational building blocks for a vast array of functional molecules, from pharmaceuticals and agrochemicals to high-performance dyes and liquid crystals. This guide provides an in-depth technical comparison of two structurally related anilines: 4-ethyl-2-methylaniline and 4-ethylaniline. Through an examination of their electronic and steric properties, supported by comparative experimental data from analogous systems, we will elucidate the key differences in their reactivity and guide the researcher in making an informed choice for their specific synthetic applications.
Molecular Architecture and Physicochemical Properties: A Tale of Two Anilines
At first glance, this compound and 4-ethylaniline are close chemical cousins. Both possess an ethyl group at the para-position of the aniline ring. The key distinction lies in the presence of a methyl group at the ortho-position in this compound. This seemingly minor structural alteration has profound implications for the molecules' reactivity, stemming from a combination of electronic and steric effects.
| Property | This compound | 4-Ethylaniline |
| CAS Number | 71757-56-7 | 589-16-2 |
| Molecular Formula | C₉H₁₃N | C₈H₁₁N |
| Molecular Weight | 135.21 g/mol | 121.18 g/mol |
| Boiling Point | Not widely reported | 214-216 °C[1] |
| Melting Point | Not widely reported | -5 °C[1] |
| Appearance | - | Clear yellow to red-brown liquid[2] |
The additional methyl group in this compound introduces what is known in organic chemistry as the "ortho effect." This effect is a composite of steric hindrance and electronic influences that can alter the reactivity of the amino group and the aromatic ring in ways not predicted by simple electronic considerations alone.
The Ortho Effect in Action: A Comparative Analysis of Reactivity
The amino group (-NH₂) in anilines is a potent activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. However, the presence of an ortho-methyl group in this compound introduces significant steric hindrance around the amino group and one of the ortho positions. This has several predictable consequences for its synthetic utility compared to 4-ethylaniline.
Basicity and Nucleophilicity
The ortho-methyl group in this compound sterically hinders the lone pair of electrons on the nitrogen atom. This steric inhibition of protonation makes ortho-substituted anilines generally less basic than their para-substituted counterparts. Consequently, this compound is expected to be a weaker base than 4-ethylaniline. This reduced basicity also translates to lower nucleophilicity of the amino group in reactions such as N-alkylation and N-acylation.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, the ortho-methyl group in this compound exerts a dual influence:
-
Steric Hindrance: The bulky methyl group physically blocks one of the ortho positions relative to the amino group, making it less accessible to incoming electrophiles. This often leads to a higher regioselectivity for substitution at the other available ortho and para positions.
-
Electronic Effect: The methyl group is weakly electron-donating through an inductive effect, which, in concert with the strongly activating amino group, influences the electron density of the aromatic ring.
A kinetic study on the halogenation of o-toluidine and p-toluidine provides valuable experimental data to quantify these effects. In the halogenation with N-chloro-p-toluene sulphonamide, the order of reactivity was found to be p-toluidine > o-toluidine > aniline.[3] This demonstrates that while the para-methyl group enhances reactivity compared to aniline, the ortho-methyl group, despite its electron-donating nature, retards the reaction rate due to steric hindrance.
Case Studies in Synthetic Applications
To illustrate the practical implications of these differences in reactivity, we will examine three key classes of synthetic transformations where the choice between an ortho-substituted and a para-substituted aniline is critical.
Case Study 1: Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of a primary arylamine into a wide range of functional groups via a diazonium salt intermediate.[4][5] The efficiency of this reaction can be influenced by the substitution pattern of the starting aniline.
A review of Sandmeyer reactions has shown that ortho-substituted substrates often give lower yields compared to their para-substituted counterparts.[4] For example, in difluoromethylation reactions of diazonium salts, ortho-substituted substrates provided yields in the range of 38–73%, whereas para-substituted substrates gave higher yields of 69–81%.[4] This difference can be attributed to the steric hindrance from the ortho-substituent, which can impede the approach of the copper catalyst and the nucleophile.
Experimental Protocol: A General Procedure for the Sandmeyer Reaction of a Substituted Aniline
The following protocol outlines the general steps for a Sandmeyer reaction, which can be adapted for both 4-ethylaniline and this compound.
-
Diazotization:
-
Dissolve the substituted aniline (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or HBr, 3.0 eq).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Copper(I) Halide Mediated Substitution:
-
In a separate flask, dissolve the copper(I) halide (CuX, where X = Cl, Br; 1.2 eq) in the corresponding concentrated halogen acid.
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Caption: General workflow for the Sandmeyer reaction.
Based on the available data, one would predict a higher yield for the Sandmeyer reaction of 4-ethylaniline compared to this compound under identical conditions.
Case Study 2: Azo Dye Synthesis
Azo dyes are a large and commercially important class of colored compounds, synthesized through the coupling of a diazonium salt with an electron-rich aromatic compound, such as a phenol or another aniline.[6] The electronic and steric properties of the aniline used to generate the diazonium salt can influence the color and properties of the resulting dye.
Experimental Protocol: General Synthesis of an Azo Dye
-
Diazotization: Prepare the diazonium salt of the chosen aniline (4-ethylaniline or this compound) as described in the Sandmeyer reaction protocol.
-
Coupling Reaction:
-
Dissolve the coupling component (e.g., 2-naphthol, 1.0 eq) in an aqueous alkaline solution (e.g., NaOH).
-
Cool the solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Stir the mixture for 30-60 minutes at low temperature.
-
-
Isolation:
-
Collect the dye by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the azo dye in a desiccator.
-
Caption: Azo coupling reaction workflow.
Case Study 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, widely used in pharmaceutical and materials science.[7] The steric environment of the amine coupling partner can significantly impact the reaction's efficiency.
Research on the Buchwald-Hartwig amination of sterically hindered amines has shown that the reaction is feasible but often requires specialized ligands and optimized reaction conditions. A study involving the amination of a chloro-substituted benzo[g]isoquinoline-5,10-dione with p-toluidine and o-toluidine demonstrated the challenges associated with ortho-substituted anilines. While the reaction with p-toluidine proceeded, the reaction with o-toluidine was more complex, with diarylation being a competing side reaction.[8] This highlights the increased difficulty in controlling the reactivity of sterically hindered anilines like this compound in such coupling reactions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), the aniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (monitored by TLC or GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: Key components of the Buchwald-Hartwig amination.
For the Buchwald-Hartwig amination, 4-ethylaniline would generally be a more straightforward coupling partner than this compound, likely providing higher yields under standard conditions. The use of this compound may necessitate screening of various ligands and reaction conditions to achieve optimal results.
Applications in Drug Development and Agrochemicals
Both 4-ethylaniline and its ortho-methylated counterpart can serve as valuable intermediates in the synthesis of bioactive molecules.
-
4-Ethylaniline is a known building block in the synthesis of pharmaceuticals and agrochemicals.[9] Its derivatives have been incorporated into various molecular scaffolds to modulate their biological activity.
-
This compound and other ortho-alkylanilines are important precursors for certain classes of herbicides. For instance, anilides derived from substituted anilines have shown promising herbicidal activity.[9] The substitution pattern on the aniline ring is crucial for the biological efficacy of these compounds. The presence of the ortho-methyl group in this compound can influence the molecule's conformation and its binding to biological targets. Furthermore, substituted anilines are key components in the synthesis of quinoline-based compounds, many of which exhibit a wide range of biological activities, including antimalarial and antimicrobial properties.[10]
Conclusion and Recommendations
The choice between this compound and 4-ethylaniline in a synthetic strategy is a decision that must be guided by a clear understanding of their respective reactivities.
4-Ethylaniline is the more "conventional" and generally more reactive of the two. Its unhindered amino group and activated aromatic ring make it an excellent substrate for a wide range of electrophilic aromatic substitutions and C-N bond-forming reactions. For applications where high reactivity and straightforward reaction protocols are desired, 4-ethylaniline is the preferred choice. Its primary applications are in the synthesis of liquid crystals, dyes, and as a versatile intermediate in the pharmaceutical and agrochemical industries.[9]
This compound , on the other hand, presents both challenges and opportunities. The ortho-methyl group introduces steric hindrance that can temper the reactivity of the amino group and the aromatic ring. This can lead to lower yields and may require more specialized reaction conditions. However, this steric hindrance can also be exploited to achieve higher regioselectivity in electrophilic aromatic substitution reactions. Furthermore, the conformational constraints imposed by the ortho-methyl group can be a key design element in the synthesis of bioactive molecules where a specific three-dimensional structure is required for activity.
-
For high-yield, general-purpose applications where reactivity is paramount, 4-ethylaniline is the superior choice.
-
For syntheses requiring high regioselectivity or where the conformational constraints of an ortho-substituent are a desired feature of the target molecule, This compound becomes a valuable, albeit more challenging, building block.
Researchers and drug development professionals are encouraged to consider these factors carefully when designing their synthetic routes. A small pilot study comparing the two anilines in the desired reaction is often a prudent investment to determine the optimal starting material for a specific synthetic goal.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Toxicity of Chloro-Methylaniline Compounds
Introduction
Chloro-methylaniline (CMA) isomers, also known as chloro-toluidines, are a class of aromatic amines that serve as crucial intermediates in various industrial syntheses. They are foundational building blocks for the production of azo dyes, pigments, agricultural chemicals such as herbicides, and pharmaceutical agents.[1][2] Given their widespread use, human and environmental exposure is a significant consideration. The toxicological profiles of aniline and its derivatives are of particular concern, with hematotoxicity and carcinogenicity being prominent endpoints.
This guide provides a comparative analysis of the toxicity of various chloro-methylaniline isomers. By synthesizing data from non-human toxicity studies, metabolic pathway analyses, and genotoxicity assays, we aim to provide researchers, scientists, and drug development professionals with an in-depth understanding of the structure-toxicity relationships within this chemical class. We will delve into the mechanistic underpinnings of their toxicity, provide detailed experimental protocols for their evaluation, and present comparative data to inform risk assessment and guide safer chemical design.
Toxicokinetics and Metabolic Activation: The Genesis of Toxicity
The toxicity of chloro-methylaniline compounds is intrinsically linked to their metabolic fate. While the parent compounds may exhibit some level of toxicity, it is their biotransformation into reactive metabolites that is responsible for the most severe adverse effects. The primary site of metabolism for these compounds is the liver, where microsomal enzymes play a central role.[3]
The metabolic activation pathway generally proceeds via N-oxidation, a process catalyzed by cytochrome P450 enzymes. This leads to the formation of N-hydroxylamines and corresponding nitroso derivatives.[3][4] These metabolites are potent oxidizing agents and are considered the primary mediators of the hematotoxic effects observed with aniline compounds.[5] Another significant metabolic route is N-acetylation, which is generally considered a detoxification pathway, though its efficiency can vary between species and individuals.
Below is a generalized schematic of the metabolic activation of a chloro-methylaniline isomer.
Primary Mechanism of Toxicity: Hematotoxicity and Methemoglobinemia
The hallmark of acute toxicity for chloro-methylaniline and related chloroaniline compounds is hematotoxicity, specifically methemoglobinemia.[6][7] This condition arises when the iron in hemoglobin is oxidized from its normal ferrous state (Fe²⁺) to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen. The N-hydroxy and nitroso metabolites are potent oxidizing agents that drive this conversion.[5]
The process creates a state of functional anemia and anoxia, leading to clinical signs such as cyanosis (a bluish discoloration of the skin), dizziness, headache, and weakness.[7][8] In severe cases, it can lead to coma and death.[4] The body attempts to counteract this by reducing methemoglobin back to hemoglobin, primarily via the NADH-cytochrome b5 reductase enzyme system. However, high concentrations of the toxicant can overwhelm this reductive capacity.
This oxidative stress on red blood cells also leads to hemolysis and the formation of Heinz bodies (intracellular inclusions of denatured hemoglobin).[9] The spleen, responsible for clearing damaged erythrocytes from circulation, often becomes enlarged (splenomegaly) due to the increased workload, and exhibits increased red blood cell destruction and compensatory hematopoiesis.[9][10][11]
Comparative Toxicity Analysis
The toxicity of chloro-methylaniline isomers is highly dependent on the position of the chloro and methyl substituents on the aniline ring. These structural variations influence the compound's electronic properties, lipophilicity, and susceptibility to metabolic activation, resulting in a range of toxic potencies.
Studies on the simpler chloroaniline isomers (ortho, meta, and para) have established a clear toxicity pattern: p-chloroaniline is the most potent inducer of methemoglobinemia and hematotoxicity, followed by m-chloroaniline, and then o-chloroaniline.[10][11] This structure-activity relationship appears to extend to the chloro-methylaniline series, although comprehensive comparative data for all isomers is limited. Other key toxicological endpoints include genotoxicity and carcinogenicity. Several isomers have shown positive results in mutagenicity assays, and some are considered potential carcinogens.[3][6][12]
The following table summarizes available toxicity data for several chloro-methylaniline isomers.
| Compound | CAS No. | Acute Oral LD50 (Rat) | Key Toxicological Findings | References |
| 3-Chloro-2-methylaniline | 87-60-5 | 574 mg/kg | Toxic in contact with skin; causes serious eye damage; may cause organ damage on repeated exposure; positive for mutagenicity in mice. | [6][13] |
| 4-Chloro-2-methylaniline | 95-69-2 | No data found | Known carcinogen; binds extensively to DNA, RNA, and protein in the liver; causes vascular tumors (hemangiomas/hemangiosarcomas) in mice. | [3][14] |
| 5-Chloro-2-methylaniline | 95-79-4 | No data found | Harmful if swallowed or in contact with skin; listed as a compound that can cause cancer. | [15] |
| 2-Chloro-6-methylaniline | 87-63-8 | No data found | Harmful by inhalation, skin contact, and ingestion; can cause methemoglobinemia. | [16] |
| 3-Chloro-4-methylaniline | 95-74-9 | No data found | Toxic if swallowed and in contact with skin; may cause methemoglobinemia, liver damage. | [1] |
| 4-Chloro-N-methylaniline | 932-96-7 | No data found | Evidence of mutagenicity (unscheduled DNA synthesis in rat liver). | [17] |
| 2-Chloro-N-methylaniline | 932-32-1 | No data found | Harmful if swallowed; causes skin and eye irritation. | [18] |
Note: The absence of data does not imply a lack of toxicity, but rather a gap in the publicly available literature.
Experimental Protocols
To ensure the trustworthiness and reproducibility of toxicity data, standardized and validated protocols are essential. Below are detailed methodologies for assessing key toxicological endpoints for chloro-methylaniline compounds.
Protocol 1: In Vivo Assessment of Methemoglobinemia and Hematotoxicity in Rodents
This protocol is designed to quantify the hematotoxic potential of a test compound following acute exposure, based on methodologies used in NTP studies.[10][11]
Objective: To determine the dose-response relationship for methemoglobin induction and associated hematological changes.
Materials:
-
Test compound (e.g., a chloro-methylaniline isomer)
-
Vehicle (e.g., corn oil, dilute HCl)
-
F344/N rats (8-10 weeks old, groups of 5 per sex per dose)
-
Gavage needles
-
CO-oximeter for methemoglobin analysis
-
Automated hematology analyzer
-
Microscopes, slides, and stains (for Heinz bodies and pathology)
-
Anticoagulant tubes (e.g., containing K₂EDTA)
Methodology:
-
Dose Preparation: Prepare a dilution series of the test compound in the chosen vehicle. A preliminary range-finding study is recommended.
-
Animal Dosing: Administer the test compound to rats via oral gavage. Include a vehicle control group.
-
Clinical Observation: Monitor animals for clinical signs of toxicity, paying close attention to cyanosis, tremors, or lethargy, especially within the first 4-6 hours post-dosing.[9]
-
Blood Collection: At a predetermined time point (e.g., 24 hours post-dosing), collect blood via cardiac puncture or retro-orbital sinus into anticoagulant tubes.
-
Methemoglobin Analysis: Immediately analyze a fresh whole blood sample using a CO-oximeter to determine the percentage of methemoglobin.
-
Hematology: Use an automated hematology analyzer to measure parameters such as Red Blood Cell (RBC) count, hemoglobin (Hgb), hematocrit (Hct), and reticulocyte count.
-
Heinz Body Analysis: Prepare a blood smear and apply a supravital stain (e.g., new methylene blue) to visualize Heinz bodies.
-
Necropsy and Histopathology: At study termination, perform a gross necropsy. Weigh the spleen and liver. Collect these organs, along with kidneys and bone marrow, for histopathological examination to assess for lesions related to hemolysis and extramedullary hematopoiesis.[9]
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to compare dosed groups to the vehicle control.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Macromolecular binding and metabolism of the carcinogen 4-chloro-2-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Comparative gavage subchronic toxicity studies of o-chloroaniline and m-chloroaniline in F344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. fishersci.com [fishersci.com]
- 14. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 15. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. 4-Chloro-N-methylaniline | CAS#:932-96-7 | Chemsrc [chemsrc.com]
- 18. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Ethylaniline Derivatives
Introduction: The Criticality of Specificity in Ethylaniline Analysis
N-ethylaniline and its derivatives are a class of aromatic amines utilized in various industrial syntheses, including the manufacturing of dyes, pharmaceuticals, and agricultural chemicals. Due to their potential toxicity and structural similarity to known carcinogens, the accurate and specific detection of these compounds in complex matrices is of paramount importance for environmental monitoring, occupational safety, and quality control in drug development.[1][2]
This guide provides a comprehensive comparison of analytical methodologies for ethylaniline derivatives, with a primary focus on the principles and execution of cross-reactivity studies for immunoassays. We will delve into the causality behind experimental choices, provide actionable protocols, and present data in a clear, comparative format to aid researchers, scientists, and drug development professionals in selecting and validating appropriate analytical techniques.
The Structural Basis of Ethylaniline Derivative Cross-Reactivity
The specificity of an antibody is determined by its ability to recognize the unique three-dimensional structure and chemical properties of its target antigen.[5] For small molecules like ethylaniline, which act as haptens, the antibody is typically raised against the hapten conjugated to a larger carrier protein. The resulting antibody population will exhibit varying degrees of affinity for the parent N-ethylaniline molecule.
Cross-reactivity with other ethylaniline derivatives arises when these related compounds share sufficient structural similarity to bind to the antibody's antigen-binding site (paratope).[4] Key structural features that influence cross-reactivity in this class of compounds include:
-
The Ethyl Group: The presence and orientation of the ethyl group on the amine nitrogen is a primary recognition element.
-
Ring Substituents: The type, number, and position (ortho, meta, para) of substituents on the aniline ring dramatically affect the molecule's electronic properties and shape, thereby influencing antibody binding. Electron-donating or withdrawing groups can alter the charge distribution and steric hindrance.[1][6]
-
Positional Isomers: Isomers of ethylaniline (e.g., 2-ethylaniline, 3-ethylaniline, 4-ethylaniline) will exhibit different binding affinities based on how the position of the ethyl group impacts the overall molecular conformation.
The following diagram illustrates the structural relationships between N-ethylaniline and some of its common derivatives, highlighting the potential for cross-reactivity.
Caption: Structural relationships leading to potential cross-reactivity.
Comparative Analysis of Analytical Methodologies
The choice of analytical method for ethylaniline derivatives depends on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and cost. While immunoassays are excellent for rapid screening, chromatographic methods coupled with mass spectrometry are considered the gold standard for confirmation and precise quantification.
| Feature | Immunoassay (ELISA) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Principle | Antigen-antibody binding | Separation by volatility, detection by mass-to-charge ratio | Separation by polarity, detection by precursor/product ion transitions |
| Sensitivity | High (ng/mL to pg/mL) | High (ng/mL to pg/mL) | Very High (pg/mL to fg/mL) |
| Selectivity | Variable, dependent on antibody specificity and potential cross-reactivity | High, based on retention time and mass spectrum | Very High, based on retention time and specific MRM transitions |
| Sample Throughput | High (96-well plate format) | Moderate | Moderate to High |
| Sample Preparation | Minimal, often direct sample application | Can require derivatization for polar analytes, extraction necessary.[5] | Often requires extraction and filtration.[7] |
| Instrumentation Cost | Low | High | Very High |
| Cost per Sample | Low | Moderate | High |
| Primary Application | High-throughput screening, rapid field testing | Confirmatory analysis, multi-analyte quantification | Confirmatory analysis, quantification of trace levels, metabolite identification |
Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA
The most common and robust method for quantifying cross-reactivity is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[4][8] This assay format is ideal for small molecules like ethylaniline derivatives.
Principle of the Competitive ELISA
In a competitive ELISA, the target analyte in the sample (unlabeled antigen) competes with a fixed amount of enzyme-conjugated analyte (labeled antigen) for a limited number of antibody binding sites that are immobilized on a microplate. The amount of labeled antigen that binds to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample.[8] By testing various concentrations of structurally related compounds, we can determine their ability to displace the labeled antigen and thus their cross-reactivity with the antibody.
The following diagram illustrates the workflow of a competitive ELISA for cross-reactivity assessment.
References
- 1. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. Recent Advances in the Development of Monoclonal Antibodies and Next-Generation Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. quanterix.com [quanterix.com]
A Comparative Guide to the Efficacy of 4-Ethyl-2-methylaniline in Azo Dye Synthesis
For researchers and professionals in dye chemistry, the selection of a primary aromatic amine is a critical decision point that dictates the final properties of an azo dye. This guide provides an in-depth technical comparison of 4-Ethyl-2-methylaniline against other common aromatic amines, offering field-proven insights and supporting experimental data to inform your synthesis strategies. We will explore the causal relationships between molecular structure and dye performance, providing a trustworthy framework for your experimental design.
The Strategic Importance of the Diazo Component
Azo dyes, which account for over 60% of the dyes used in industry, are synthesized via a two-stage process: diazotization followed by azo coupling.[1][2] The initial aromatic amine, known as the diazo component, forms the foundation of the dye molecule. Its structure—specifically the nature and position of substituents on the aromatic ring—profoundly influences the electronic properties of the intermediate diazonium salt and, consequently, the final dye's color, stability, and fastness.[3][4][5]
This compound (CAS 71757-56-7) is a substituted aniline featuring both an ethyl and a methyl group on the benzene ring.[6] These alkyl groups, through their electronic and steric effects, offer a unique combination of properties that can be leveraged to produce high-performance azo dyes.
Comparative Analysis of Precursor Amines
The efficacy of this compound is best understood in comparison to other widely used amines. The substituents on the aromatic ring alter the amine's basicity and the reactivity of the resulting diazonium ion, which acts as the electrophile in the coupling reaction.[7][8][9]
Electron-donating groups (EDGs), such as the alkyl groups in this compound, increase the electron density on the aromatic ring. This has two key effects:
-
Increased Basicity: The amine becomes more basic, which can affect the diazotization reaction conditions.
-
Enhanced Reactivity of the Diazonium Salt: While EDGs stabilize the diazonium salt to some extent, they also influence the electronic absorption of the final dye, typically causing a bathochromic (deepening of color) shift.[1]
Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease the basicity of the amine and increase the electrophilicity of the diazonium salt, making it a more potent coupling agent.[1]
| Amine | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Expected Influence on Azo Dye |
| This compound | C₉H₁₃N | 135.21 | Ortho-methyl and para-ethyl groups (EDGs) | Bathochromic shift (deeper color), increased solubility in organic media, potential for good lightfastness.[1][4] |
| Aniline | C₆H₅NH₂ | 93.13 | Unsubstituted aromatic amine | Baseline for comparison; produces simpler, often less stable dyes.[10] |
| p-Toluidine (4-methylaniline) | C₇H₉N | 107.15 | Para-methyl group (EDG) | Moderate bathochromic shift compared to aniline. |
| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Para-nitro group (strong EWG) | Hypsochromic shift (lighter color), but creates a highly reactive diazonium salt; often improves lightfastness.[3] |
Experimental Workflow and Protocols
The synthesis of azo dyes is a robust and well-established process.[11] The general workflow involves the careful, low-temperature diazotization of the primary amine, followed by the immediate coupling of the resulting diazonium salt with a coupling component (e.g., a phenol or another amine).[1][9][12]
General Experimental Workflow
The following diagram illustrates the two-stage synthesis process for azo dyes.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azo dye - Wikipedia [en.wikipedia.org]
- 3. ijert.org [ijert.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes: Dyeing Optimization and Theoretical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C9H13N | CID 19035152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Azo Coupling [organic-chemistry.org]
- 8. Azo coupling - Wikipedia [en.wikipedia.org]
- 9. books.rsc.org [books.rsc.org]
- 10. iipseries.org [iipseries.org]
- 11. ijorarjournal.com [ijorarjournal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of 4-Ethyl-2-methylaniline: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Ethyl-2-methylaniline, a compound frequently utilized in pharmaceutical synthesis and other research applications. As a Senior Application Scientist, my aim is to equip you not just with a set of instructions, but with the underlying principles to ensure a safe and compliant disposal process.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 94-68-8) presents several risks that dictate its handling and disposal procedures.
Key Hazards:
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.
-
Organ Damage: There is evidence of potential damage to organs through prolonged or repeated exposure.
-
Environmental Hazard: It is toxic to aquatic life with long-lasting effects.
These hazards necessitate a disposal strategy that prevents release into the environment and minimizes exposure to laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the toxicological profile of this compound, the selection and use of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this chemical.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Prevents splashes and vapors from contacting the eyes and face. |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.11 mm thickness). | Provides a barrier against skin absorption, which is a primary route of exposure. |
| Body Protection | A chemically resistant lab coat or apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for spill cleanup. | Prevents inhalation of harmful vapors. |
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound. Adherence to these steps is critical for ensuring safety and regulatory compliance.
Step 1: Waste Segregation and Collection
-
Do not mix this compound with other waste streams, particularly incompatible chemicals such as strong oxidizing agents.
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
The label must clearly state "Hazardous Waste" and "this compound".
Step 2: Neutralization (for small spills)
-
For small spills, cautiously neutralize the material with a suitable agent like sodium bisulfate solution.
-
Absorb the neutralized mixture with an inert material such as vermiculite, dry sand, or earth.
-
Place the absorbent material into a sealed container for disposal as hazardous waste.
Step 3: Incineration
-
The primary and recommended method for the disposal of this compound is incineration .
-
This process should be carried out in a licensed and permitted hazardous waste incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.
-
Engage a certified hazardous waste disposal company to transport and incinerate the waste.
Step 4: Landfill (Prohibited)
-
Under no circumstances should this compound or its containers be disposed of in a landfill. Its toxicity and persistence in the environment make this an unacceptable and illegal practice.
Emergency Procedures: Spill and Exposure Response
Accidents can happen. A clear and well-rehearsed emergency plan is essential.
In Case of a Spill:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wear the appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
A Senior Application Scientist's Guide to Handling 4-Ethyl-2-methylaniline
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling aromatic amines like 4-Ethyl-2-methylaniline (CAS No. 71757-56-7) demands a comprehensive understanding of its hazard profile to implement robust safety protocols. This guide moves beyond a simple checklist, offering a procedural and logistical framework grounded in the causality of chemical hazards. Our goal is to ensure that every interaction with this substance is controlled, safe, and scientifically sound.
Hazard Assessment: The "Why" Behind the Precautions
Understanding the specific risks associated with this compound is the foundation of safe handling. While data for this specific isomer is limited, information on closely related aniline compounds provides a strong basis for a conservative and protective approach. The primary hazards stem from its potential toxicity and irritant properties.
Aniline derivatives are known to be:
-
Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Absorption through the skin can be a significant route of exposure.
-
Irritating: Causes skin irritation and serious eye irritation.[1][2][4]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[5][6] A key concern with anilines is their ability to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[7]
These hazards dictate a multi-faceted personal protective equipment (PPE) strategy that prevents contact with skin, eyes, and the respiratory system.
| Hazard Class | GHS Hazard Statement | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | [1][2][3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [1][2][4] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. | [1][2][4] |
| Specific Target Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure. | [5][6] |
The Essential PPE Ensemble: A Barrier-Based Approach
Based on the hazard assessment, a comprehensive PPE ensemble is mandatory. This is not merely a recommendation but a critical control to mitigate identified risks. All PPE should be inspected for integrity before each use.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is donned, the primary and most critical safety measure is the use of a properly functioning chemical fume hood. All handling of this compound, including weighing, transferring, and preparing solutions, must occur within a fume hood to minimize inhalation of vapors.[3][8]
Hand Protection: The First Line of Defense
-
Requirement: Chemical-resistant gloves are mandatory.[1][2][9]
-
Rationale & Selection: The goal is to prevent any skin contact. Due to the aromatic nature of the compound, nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's resistance chart for specific breakthrough times.
-
Field-Proven Protocol:
-
Double-Gloving: Wear two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
-
Proper Fit: Ensure gloves fit snugly without being too tight, which can cause fatigue and tearing.
-
Regular Changes: Change gloves immediately if you suspect contamination or after a maximum of two hours of use. Never reuse disposable gloves.[10]
-
Eye and Face Protection: Shielding from Splashes and Vapors
-
Requirement: Chemical splash goggles are the minimum requirement.[1] A face shield must be worn over the goggles during procedures with a high risk of splashing, such as transferring large volumes or working with reactions under pressure.[5]
-
Rationale & Selection: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against chemical splashes and vapors that can cause serious eye irritation.[4][11] Goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are essential.[5][6]
Body Protection: Preventing Dermal Absorption
-
Requirement: A chemical-resistant lab coat is mandatory. For larger quantities (>100 mL) or spill response, chemical-resistant coveralls are required.[1][12]
-
Rationale & Selection: Dermal absorption is a primary exposure route for anilines.[7][8] Protective clothing should be made of a material that resists chemical penetration. Ensure the lab coat is fully buttoned and the sleeves are not rolled up. Trousers and closed-toe shoes made of a non-porous material must be worn.[12]
Respiratory Protection: A Secondary Safeguard
-
Requirement: While the fume hood is the primary control, respiratory protection may be necessary for spill cleanup or if engineering controls fail.
-
Rationale & Selection: If airborne concentrations are suspected to exceed exposure limits, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required.[6][11] All personnel requiring a respirator must be part of a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA (29 CFR 1910.134).
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound in a laboratory setting.
Objective: To accurately weigh and transfer 10 mL of this compound.
Materials:
-
This compound in its original container.
-
Required PPE ensemble (double nitrile gloves, chemical splash goggles, face shield, lab coat).
-
Analytical balance inside a fume hood.
-
Beaker, graduated cylinder, and other necessary glassware.
-
Waste container for contaminated consumables.
Procedure:
-
Preparation: Before bringing the chemical into the work area, ensure the fume hood is on and operating correctly. Clear the workspace of any unnecessary items. Don the full PPE ensemble.
-
Staging: Place all necessary equipment, including the chemical container, glassware, and a designated waste container, inside the fume hood.
-
Weighing/Measuring:
-
Carefully open the this compound container. Avoid sudden movements that could cause a splash.
-
Slowly pour the required amount into a tared beaker on the balance or into a graduated cylinder.
-
Keep the container opening and your face away from the direct path of vapors, even within the hood.
-
-
Transfer: Transfer the measured chemical to your reaction vessel.
-
Securing: Tightly close the primary container of this compound.[5]
-
Initial Cleanup: Wipe down any minor drips on the exterior of the glassware or container with a sorbent pad, and dispose of the pad immediately in the designated waste container inside the hood.
-
Doffing PPE:
Emergency & Disposal Plan
Exposure and First Aid
Immediate action is critical in the event of an exposure.
-
Inhalation: Move the person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[9][13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[13][14] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[9][14]
Spill Response Workflow
A spill requires a calm, methodical response. The following workflow should be followed:
Caption: Workflow for managing a this compound spill.
Disposal of Contaminated Materials and Waste
Proper disposal is the final step in the chemical handling lifecycle.
-
Contaminated PPE: All disposable PPE (gloves, pads, coveralls) that has come into contact with this compound must be treated as hazardous waste. Place it in a sealed, labeled container for disposal.[2]
-
Chemical Waste: Unused or waste this compound must be disposed of through a licensed disposal company.[5] Do not pour it down the drain, as it is harmful to aquatic life.[3] Follow all local, state, and federal regulations for hazardous waste disposal.[2][5]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. aksci.com [aksci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 11. americanchemistry.com [americanchemistry.com]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. cpachem.com [cpachem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
